Methyl 3-methylenecyclobutanecarboxylate
Description
Properties
IUPAC Name |
methyl 3-methylidenecyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWTXCSCDKIANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453305 | |
| Record name | Methyl 3-methylenecyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-40-3 | |
| Record name | Methyl 3-methylenecyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methylenecyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-methylenecyclobutanecarboxylate for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Modern Synthesis
Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3) is a fascinating and highly versatile building block in the landscape of organic synthesis.[1] Its unique strained cyclobutane ring, coupled with a reactive exocyclic double bond and a functionalizable ester group, presents a trifecta of opportunities for chemists to construct complex molecular architectures. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its applications, with a particular focus on its burgeoning role in pharmaceutical research and development. The insights provided herein are curated to empower researchers to harness the full potential of this remarkable molecule.
Core Properties and Identification
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in any synthetic endeavor. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 15963-40-3 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes to cyclobutane derivatives exist, the preparation of this compound often involves strategic cyclization and functional group manipulation. A representative, though not exhaustive, synthetic approach is outlined below. The causality behind the choice of reagents and conditions is critical for achieving optimal yields and purity.
Illustrative Synthetic Protocol: A Step-by-Step Methodology
A generalized procedure based on common organic transformations is provided for illustrative purposes. Researchers should consult peer-reviewed literature for specific, validated protocols.
-
[2+2] Cycloaddition: A common strategy for constructing the cyclobutane core is the [2+2] cycloaddition of an appropriate allene with an acrylic ester derivative. The choice of catalyst, often a Lewis acid, is crucial to control the regioselectivity and stereoselectivity of the reaction. The orbital symmetry rules (Woodward-Hoffmann rules) govern this pericyclic reaction, dictating the suprafacial or antarafacial approach of the reacting components.
-
Esterification: If the cyclobutane ring is formed with a carboxylic acid moiety, a subsequent esterification step is required. The Fischer esterification, employing methanol in the presence of a strong acid catalyst like sulfuric acid, is a classic and effective method.[2] The reaction is an equilibrium process, and driving it to completion often involves removing water or using an excess of methanol.
-
Purification: Purification is typically achieved through distillation or column chromatography. The choice of solvent system for chromatography is determined by the polarity of the compound and impurities.
Spectroscopic Characterization: The Fingerprint of a Molecule
Accurate structural elucidation is non-negotiable in chemical synthesis. The following section details the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The vinyl protons of the exocyclic methylene group would appear as singlets or narrowly split multiplets in the olefinic region (around 4.8-5.0 ppm). The protons on the cyclobutane ring would exhibit complex splitting patterns due to cis and trans coupling, typically appearing in the aliphatic region (around 2.0-3.5 ppm). The singlet for the methyl ester protons would be found further downfield (around 3.7 ppm).[3][4][5]
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the ester would resonate significantly downfield (around 170-175 ppm). The sp² carbons of the methylene group would appear in the olefinic region (around 100-150 ppm), while the sp³ carbons of the cyclobutane ring and the methyl ester would be found in the aliphatic region (around 20-60 ppm).[6][7]
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups. The most prominent absorption bands would be:
-
A strong C=O stretch from the ester group, typically in the region of 1730-1750 cm⁻¹.[8][9][10]
-
A C=C stretch from the exocyclic double bond around 1650-1680 cm⁻¹.[8][10]
-
C-H stretching vibrations for the sp² and sp³ hybridized carbons, typically appearing just above and below 3000 cm⁻¹, respectively.[8][10][11]
-
A C-O stretch from the ester group in the fingerprint region, usually between 1000-1300 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 126. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the carboxyl group (-COOCH₃, M-59).[12][13][14][15][16]
Applications in Drug Discovery and Development: A Scaffold for Innovation
The unique conformational constraints imposed by the cyclobutane ring make this compound an attractive scaffold in medicinal chemistry. Its incorporation into drug candidates can influence key properties such as metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[17]
The exocyclic double bond serves as a versatile handle for a variety of chemical transformations, including:
-
Michael Additions: The electron-withdrawing ester group activates the double bond for conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles.
-
Cycloadditions: The double bond can participate in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct more complex polycyclic systems.
-
Hydrogenation: Selective reduction of the double bond can provide access to the corresponding methyl 3-methylcyclobutanecarboxylate.
-
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be used to transform the methylene group into a carbonyl group, providing a ketone handle for further functionalization.
While specific blockbuster drugs containing this exact moiety are not yet prevalent, the cyclobutane motif is increasingly being explored in drug design. The principles of "magic methyl" effects, where the introduction of a methyl group can dramatically improve a compound's properties, are often at play when incorporating such small, conformationally restricted rings.[4][18][19]
Workflow for Incorporating the Scaffold in a Drug Discovery Program
Caption: A generalized workflow for utilizing this compound in a drug discovery program.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[20][21][22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[22]
-
Toxicity: While specific toxicological data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[18]
Conclusion and Future Outlook
This compound is more than just a simple ester; it is a powerful tool in the arsenal of the modern synthetic chemist. Its unique structural features provide a gateway to a vast chemical space, enabling the construction of novel and complex molecules with potential applications in drug discovery and materials science. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the importance of versatile and strategically designed building blocks like this one will only continue to grow. It is with great anticipation that we await the innovative discoveries that will undoubtedly emerge from the creative application of this remarkable compound.
References
- 1. nbinno.com [nbinno.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027) [hmdb.ca]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. nbinno.com [nbinno.com]
- 18. capotchem.com [capotchem.com]
- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Methyl 3-Methylenecyclobutanecarboxylate: Structure, Synthesis, and Applications
Introduction: The Utility of a Strained Ring System in Synthesis
Methyl 3-methylenecyclobutanecarboxylate is a fascinating and highly versatile organic compound that has garnered attention within the research and development sectors of chemical synthesis. Its structure, which incorporates a strained cyclobutane ring, an exocyclic double bond, and a methyl ester functional group, makes it a valuable and reactive building block for the synthesis of more complex molecular architectures. The inherent ring strain and the presence of multiple reactive sites provide a unique chemical profile, allowing for a diverse range of transformations.
This guide provides an in-depth analysis of this compound, covering its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications as a key intermediate in advanced organic synthesis. For researchers and professionals in drug development, understanding the nuances of such building blocks is paramount for the efficient design and execution of novel synthetic pathways.
Molecular Structure and Physicochemical Properties
Molecular Structure
The structure of this compound is characterized by a four-membered carbon ring with a methyl ester group at the C1 position and an exocyclic methylene group at the C3 position.
Figure 1: 2D Molecular Structure of this compound.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | methyl 3-methylidenecyclobutane-1-carboxylate | ChemBK[1] |
| CAS Number | 15963-40-3 | ChemBK[1] |
| Molecular Formula | C₇H₁₀O₂ | ChemBK[1] |
| Molecular Weight | 126.15 g/mol | NINGBO INNO PHARMCHEM CO.,LTD.[2] |
| Boiling Point | 56-59 °C (at 20 Torr) | ChemBK[1] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | ChemBK[1] |
| Storage Condition | 2-8°C | ChemBK[1] |
Synthesis and Mechanistic Insights
The most direct and common laboratory synthesis of this compound involves the Wittig olefination of its corresponding ketone precursor, methyl 3-oxocyclobutanecarboxylate. This method is highly efficient for converting a carbonyl group into an exocyclic double bond.
Representative Synthesis Protocol: Wittig Olefination
This protocol describes the conversion of methyl 3-oxocyclobutanecarboxylate to this compound using methylenetriphenylphosphorane, a classic Wittig reagent.
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 3-oxocyclobutanecarboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or MTBE
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-BuLi in hexanes or t-BuOK in THF (1.05 equivalents), to the stirred suspension. The formation of the bright yellow-orange methylenetriphenylphosphorane ylide will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Olefination Reaction: Cool the ylide solution back down to 0 °C. Add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or MTBE (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will contain the desired ester and triphenylphosphine oxide as a byproduct.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Mechanistic Rationale
The Wittig reaction is a cornerstone of organic synthesis for alkene formation. The causality behind the experimental choices is rooted in the mechanism:
-
Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are critical to prevent quenching of the ylide and ensure high yields.
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt, which has a pKa of approximately 22-35 depending on the substituents. n-BuLi and t-BuOK are common choices that efficiently generate the ylide without competing side reactions.
-
Reaction Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to collapse, forming the desired alkene and the thermodynamically stable triphenylphosphine oxide. The formation of the strong P=O bond is the driving force for this reaction.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Methylene protons (=CH₂): A singlet or narrow multiplet is expected around δ 4.8-5.0 ppm.
-
Methyl ester protons (-OCH₃): A sharp singlet is expected around δ 3.7 ppm.
-
Cyclobutane ring protons (-CH₂- and -CH-): A series of complex multiplets would be expected in the range of δ 2.5-3.5 ppm. The methine proton adjacent to the ester will likely be the most downfield of this group.
-
-
¹³C NMR:
-
Ester carbonyl carbon (-C=O): A signal is expected around δ 170-175 ppm.
-
Alkene carbons (=C< and =CH₂): Two signals are expected in the vinyl region, with the quaternary carbon around δ 140-150 ppm and the methylene carbon around δ 105-115 ppm.
-
Methyl ester carbon (-OCH₃): A signal is expected around δ 52 ppm.
-
Cyclobutane ring carbons (-CH₂- and -CH-): Signals are expected in the aliphatic region, typically between δ 30-45 ppm.
-
Applications in Synthetic Chemistry
This compound is a valuable intermediate due to its unique structural features, which allow for a variety of subsequent chemical transformations.
-
Bioisosteric Replacement: The cyclobutane motif is increasingly used in medicinal chemistry as a bioisostere for aromatic rings. Replacing flat aromatic systems with three-dimensional, C(sp³)-rich scaffolds like cyclobutanes can improve physicochemical properties such as solubility and metabolic stability, which are critical in drug design.
-
Access to Diverse Scaffolds: The exocyclic double bond can be subjected to a wide range of reactions, including:
-
Hydrogenation: to produce the corresponding methyl 3-methylcyclobutanecarboxylate.
-
Epoxidation: to form a spiro-epoxide, which can be opened by various nucleophiles.
-
Diels-Alder and other Cycloaddition Reactions: Acting as a dienophile or dipolarophile to construct more complex polycyclic systems.
-
Michael Addition: The strained ring system can influence the reactivity of conjugated systems derived from this core structure.
-
The ester functionality provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, further expanding the synthetic utility of this building block.
Conclusion
This compound is a potent and versatile building block in modern organic synthesis. Its preparation via the Wittig reaction is a reliable method, providing access to a strained and functionalized scaffold. The combination of the cyclobutane ring, the exocyclic methylene group, and the methyl ester allows for a diverse array of chemical modifications. For researchers in drug discovery and development, this compound represents a key intermediate for accessing novel chemical space and for the synthesis of molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. As the demand for non-aromatic, three-dimensional molecular scaffolds continues to grow, the importance of intermediates like this compound is set to increase.
References
An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-methylenecyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3) is a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex molecular architectures. Its strained four-membered ring and reactive exocyclic double bond make it a versatile building block for various chemical transformations.[1][2] Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent reactions. This guide presents a detailed examination of its spectroscopic signature.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a cyclobutane ring, a methyl ester group, and an exocyclic methylene group. This unique combination of functional groups gives rise to a distinct set of signals in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.80 | m | 2H | =CH₂ (vinylic protons) |
| ~3.70 | s | 3H | -OCH₃ (methyl ester) |
| ~3.13 | m | 1H | -CH- (methine proton) |
| ~2.95 | m | 4H | -CH₂- (ring methylene protons) |
Interpretation and Rationale:
-
Vinylic Protons (=CH₂): The two protons of the exocyclic methylene group are expected to appear as a multiplet around 4.80 ppm. Their chemical shift is in the characteristic range for vinylic protons, and they will likely show geminal and allylic coupling to the adjacent ring protons.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.70 ppm due to the absence of adjacent protons.
-
Methine Proton (-CH-): The single proton attached to the carbon bearing the ester group is expected to be a multiplet around 3.13 ppm, coupled to the adjacent methylene protons of the ring.
-
Ring Methylene Protons (-CH₂-): The four protons on the two methylene groups of the cyclobutane ring are diastereotopic and will appear as a complex multiplet around 2.95 ppm. Their chemical shifts are influenced by the ring strain and the neighboring substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (ester carbonyl) |
| ~145 | =C< (quaternary olefinic carbon) |
| ~108 | =CH₂ (vinylic carbon) |
| ~52 | -OCH₃ (methyl ester) |
| ~40 | -CH- (methine carbon) |
| ~35 | -CH₂- (ring methylene carbons) |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded and will appear at the lowest field, typically around 174 ppm.
-
Olefinic Carbons (=C< and =CH₂): The two sp² hybridized carbons of the double bond will be in the vinylic region. The quaternary carbon is expected around 145 ppm, while the methylene carbon will be further upfield at approximately 108 ppm.
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl group of the ester will be found around 52 ppm.
-
Methine Carbon (-CH-): The sp³ hybridized carbon attached to the ester group will resonate at about 40 ppm.
-
Ring Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclobutane ring are expected to have a chemical shift of around 35 ppm.
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3080 | Medium | =C-H stretch | Alkene |
| ~2950 | Medium | C-H stretch | Alkane |
| ~1735 | Strong | C=O stretch | Ester |
| ~1650 | Medium | C=C stretch | Alkene |
| ~1170 | Strong | C-O stretch | Ester |
| ~890 | Strong | =C-H bend (out-of-plane) | Alkene (1,1-disubstituted) |
Interpretation and Rationale:
-
=C-H Stretch: The peak around 3080 cm⁻¹ is characteristic of the C-H stretching vibration of the sp² hybridized carbons of the methylene group.
-
C-H Stretch: The absorption at approximately 2950 cm⁻¹ corresponds to the C-H stretching of the sp³ hybridized carbons in the cyclobutane ring and the methyl group.
-
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the carbonyl group in the ester functionality.
-
C=C Stretch: The stretching vibration of the carbon-carbon double bond of the exocyclic methylene group is expected to appear around 1650 cm⁻¹.
-
C-O Stretch: The strong band at approximately 1170 cm⁻¹ is due to the C-O stretching vibration of the ester group.
-
=C-H Bend: A strong band around 890 cm⁻¹ is characteristic of the out-of-plane bending of the =C-H bonds in a 1,1-disubstituted alkene, which is a key feature for identifying the exocyclic methylene group.
Experimental Protocol: IR Data Acquisition
Caption: Workflow for IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 126 | [M]⁺, Molecular ion |
| 95 | [M - OCH₃]⁺ |
| 67 | [M - COOCH₃]⁺ |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value of 126, corresponding to the molecular weight of the compound (C₇H₁₀O₂).
-
[M - OCH₃]⁺ Fragment: Loss of the methoxy radical (-OCH₃) from the ester group would result in a fragment with an m/z of 95.
-
[M - COOCH₃]⁺ Fragment: Cleavage of the entire methyl carboxylate group would lead to a fragment with an m/z of 67.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for an unambiguous confirmation of its unique molecular structure. The detailed protocols and interpretations are designed to assist researchers in obtaining and analyzing high-quality data, thereby ensuring the integrity of their scientific endeavors.
References
Chemical reactivity of the methylenecyclobutane ring
An In-Depth Technical Guide to the Chemical Reactivity of the Methylenecyclobutane Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methylenecyclobutane motif, a strained four-membered carbocycle featuring an exocyclic double bond, represents a fascinating and synthetically versatile scaffold. Its inherent ring strain, a consequence of significant angle and torsional strain, dictates a unique and diverse reactivity profile that distinguishes it from other cycloalkanes and alkenes. This guide provides a comprehensive exploration of the chemical reactivity of the methylenecyclobutane ring, delving into its structural underpinnings, key reaction classes, and modern synthetic applications. We will examine cycloaddition reactions, various modes of ring-opening and rearrangement, and the strategic application of this moiety in the context of medicinal chemistry and drug discovery. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for researchers seeking to harness the synthetic potential of this strained ring system.
The Structural Core and Its Energetic Landscape
Unique Structural Features and Inherent Strain
The chemistry of methylenecyclobutane is fundamentally governed by its strained molecular architecture. The cyclobutane ring possesses a significant amount of strain energy, estimated to be around 26.3 kcal/mol[1][2]. This is substantially higher than that of cyclopentane (~6.2 kcal/mol) and cyclohexane (virtually strain-free) and is comparable to the strain in cyclopropane (~27.5 kcal/mol)[1][2]. This strain arises from two primary factors:
-
Angle Strain: The ideal sp³ C-C-C bond angle is 109.5°. In a planar cyclobutane, the internal angles would be a rigid 90°, creating substantial deviation and strain. To partially alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.
-
Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms further contribute to the overall strain energy.
The presence of the exocyclic sp²-hybridized carbon atom introduces additional electronic and steric features that influence the ring's reactivity. This double bond serves as a key handle for a variety of chemical transformations.
Implications of Strain on Reactivity
The high strain energy makes the methylenecyclobutane ring a kinetically and thermodynamically poised substrate for reactions that can relieve this strain. Consequently, its reactivity is characterized by a propensity for ring-opening and rearrangement reactions that are not readily observed in less strained systems[3][4]. The exocyclic double bond provides a site for addition reactions, but the subsequent fate of the molecule is often dictated by the underlying drive to open the four-membered ring. This unique interplay between alkene reactivity and ring strain relief is the cornerstone of methylenecyclobutane chemistry.
Synthesis of the Methylenecyclobutane Core
Access to structurally diverse methylenecyclobutanes is critical for their application in research and development. While classical methods exist, modern catalytic approaches have significantly expanded the accessibility and functional group tolerance of these syntheses.
Classical Synthetic Approaches
Traditional routes to methylenecyclobutanes often involve multi-step sequences. Key historical methods include:
-
Wittig-type reactions with cyclobutanones.[3]
-
Cycloaddition of acrylonitrile to allene to produce methylenecyclobutanecarbonitrile.[6]
These methods, while foundational, can be limited by the availability of starting materials and functional group compatibility.[7]
Modern Catalytic Methods: Copper-Catalyzed Borylative Cyclization
A significant advancement is the copper-catalyzed borylative cyclization of linear alkynes, which provides a modular and highly versatile entry to a wide array of substituted methylenecyclobutanes.[7][8] This strategy addresses many of the limitations of older methods, offering excellent yields and compatibility with various functional groups.[8]
The reaction transforms readily available linear alkynes into (boromethylene)cyclobutanes. Mechanistic studies indicate that an N-heterocyclic carbene (NHC) ligand on the copper catalyst is crucial for achieving high regioselectivity and promoting the strained ring closure.[8] The resulting boronic ester can be further functionalized, expanding the chemical space accessible from this reaction.[7]
Caption: Copper-Catalyzed Borylative Cyclization Pathway.
Experimental Protocol: General Procedure for Copper-Catalyzed Borylative Cyclization
This protocol is adapted from the work of Su et al., Chem. Sci., 2023.[8]
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the copper catalyst (e.g., CuCl), an N-heterocyclic carbene ligand (e.g., IMes), and a base (e.g., NaOt-Bu).
-
Reagent Addition: Add the linear alkyne starting material and bis(pinacolato)diboron (B₂pin₂).
-
Solvent: Add the appropriate anhydrous solvent (e.g., THF).
-
Reaction: Stir the mixture at a specified temperature (e.g., 50 °C) for 12-20 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (boromethylene)cyclobutane.
Key Reaction Classes and Mechanisms
The reactivity of methylenecyclobutane can be broadly categorized into transformations that preserve the ring structure and those that leverage strain release through ring-opening or rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain Energy Increments [owl.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. SYNTHESES AND REACTIONS IN THE CYCLOBUTANE SERIES | Semantic Scholar [semanticscholar.org]
- 6. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds | Research | Chemistry World [chemistryworld.com]
Methyl 3-methylenecyclobutanecarboxylate: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-methylenecyclobutanecarboxylate is a unique and highly versatile chemical intermediate whose value is derived from the inherent reactivity of its strained four-membered ring and strategically placed exocyclic double bond. This combination of structural features makes it an attractive building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, key chemical properties, characteristic reactivity, and notable applications, offering field-proven insights for professionals engaged in advanced chemical research and development.
Introduction: The Strategic Value of Strained Ring Systems
Cyclobutane derivatives hold a unique position in organic chemistry. The significant ring strain (approximately 26 kcal/mol) of the four-membered carbocycle provides a powerful thermodynamic driving force for a variety of ring-opening reactions. When combined with functional handles, such as the exocyclic alkene and ester moiety in this compound, this inherent reactivity can be precisely controlled and channeled into elegant synthetic transformations.
This molecule, identified by its CAS number 15963-40-3, serves as a linchpin intermediate, enabling chemists to access diverse molecular scaffolds that would be challenging to construct through traditional linear syntheses. Its structural rigidity and defined stereochemical presentation also allow for the construction of complex, three-dimensional molecules, a critical aspect of modern drug design.
Physicochemical Properties and Specifications
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is a colorless to yellow liquid, and its key properties are summarized below. High purity, often exceeding 99%, is commercially available and crucial for minimizing side reactions and ensuring reproducibility in multi-step syntheses.
| Property | Value | Reference(s) |
| CAS Number | 15963-40-3 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Boiling Point | 56-59 °C (at 20 Torr) | [1] |
| Density | 1.01 ± 0.1 g/cm³ | [1] |
| Refractive Index | 1.5014 (at 20 °C) | [2] |
| SMILES | COC(=O)C1CC(=C)C1 | |
| InChI Key | OSWTXCSCDKIANQ-UHFFFAOYSA-N |
Synthesis and Manufacturing
A reliable and scalable synthesis is paramount for the widespread adoption of a chemical building block. This compound is typically prepared via a two-step sequence starting from 3-methylenecyclobutanecarbonitrile. The process involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification.
Step 1: Hydrolysis of 3-methylenecyclobutanecarbonitrile
The synthesis begins with the hydrolysis of the nitrile precursor. This reaction is typically carried out under basic conditions, which effectively converts the nitrile group to a carboxylate salt, followed by acidification to yield the free carboxylic acid.
Exemplary Protocol:
-
To a solution of 3-methylenecyclobutanecarbonitrile (5.0 g, 53.7 mmol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (35%, 34.4 g, 215 mmol).[3]
-
Heat the resulting mixture to reflux and maintain overnight.[3]
-
After cooling, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution to below 10 °C and carefully acidify with concentrated HCl to a pH of 5.[3]
-
Extract the product with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford 3-methylenecyclobutanecarboxylic acid.[3]
Step 2: Esterification to this compound
The final step is the esterification of the carboxylic acid. While classic Fischer esterification using methanol and a strong acid catalyst is possible, a common and effective method utilizes an alkylating agent like dimethyl sulfate under basic conditions.[1][4] This method avoids the use of large excesses of alcohol and the need to remove water.
Detailed Experimental Protocol:
-
In a reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (11.0 g, 98.1 mmol) and potassium carbonate (27.1 g, 196 mmol) in acetone (100 mL).[1]
-
To this suspension, slowly add dimethyl sulfate (14.8 g, 117 mmol) at room temperature (25 °C).[1]
-
Heat the reaction mixture to 70 °C and maintain for 12 hours, monitoring for completion by TLC or GC-MS.[1]
-
Upon completion, cool the mixture and quench the reaction by adding water (20 mL).
-
Extract the product with dichloromethane (3 x 30 mL).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as a yellow oil (typical yield: 97%).[1]
Chemical Reactivity and Transformation Potential
The synthetic utility of this compound is defined by the reactivity of its two key functional groups: the exocyclic double bond and the strained cyclobutane ring. This dual reactivity allows for a diverse range of chemical transformations.
Reactions of the Exocyclic Double Bond
The exocyclic C=C double bond is susceptible to a wide array of addition reactions. Its accessibility makes it a prime target for transformations while preserving the core cyclobutane scaffold.
-
Cycloaddition Reactions: The alkene can act as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. These reactions are powerful tools for rapidly building molecular complexity and constructing polycyclic systems.[5]
-
Electrophilic and Radical Additions: The double bond readily undergoes addition reactions. A notable example is the hydroboration-oxidation reaction, which converts the methylene group into a primary alcohol. This transformation is documented in the patent literature as a means to introduce a hydroxymethyl group, a key functional handle for further elaboration in drug synthesis.[3]
Workflow: Hydroboration-Oxidation
-
Hydroboration: this compound is treated with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF). The boron adds to the less substituted carbon of the alkene.[3]
-
Oxidation: The resulting organoborane intermediate is then oxidized in situ using a mixture of sodium hydroxide and hydrogen peroxide. This replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with anti-Markovnikov regioselectivity.[3]
Ring-Opening Reactions
The high ring strain of the cyclobutane core facilitates ring-opening reactions under thermal, photochemical, or metal-catalyzed conditions. This provides a synthetic pathway to linear or larger cyclic structures that retain the functionality of the original molecule. Ring-opening metathesis polymerization (ROMP) is one such application where the ring strain provides the driving force for polymerization, making this molecule a potential monomer for novel materials.[5]
Applications in Drug Discovery and Organic Synthesis
The true measure of a building block's value is its demonstrated use in the synthesis of high-value target molecules. This compound has been cited in several patents as a key starting material for the synthesis of complex pharmaceutical agents.
Case Study: Synthesis of ROR-gamma Inhibitors
Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the differentiation of Th17 cells. Modulators of RORγ are actively being pursued as potential treatments for autoimmune diseases. In a patent describing novel RORγ inhibitors, this compound is used as a starting material to construct a key (3-(hydroxymethyl)cyclobutyl)methanol intermediate via the hydroboration-oxidation reaction described previously.[3] This diol fragment is then incorporated into the final complex drug molecule.
Case Study: Synthesis of TEAD Modulators
The TEA domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which is implicated in organ size control and tumorigenesis. In a patent disclosure for novel TEAD modulators, this compound is employed as an electrophile in a Michael addition reaction.[6] This demonstrates the utility of the ester-activated cyclobutane system in forming new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in building drug candidates.
Characterization and Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.
-
Vinyl Protons (=CH₂): A signal, likely a multiplet, is expected in the alkene region, around δ 4.7-4.9 ppm.
-
Methine Proton (-CH-CO₂Me): A multiplet corresponding to the single proton on the carbon bearing the ester group.
-
Ring Methylene Protons (-CH₂-): Multiple signals, likely complex multiplets due to restricted rotation and diastereotopicity, would appear in the aliphatic region (δ 2.5-3.5 ppm).
-
Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.7 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display seven distinct resonances.
-
Carbonyl Carbon (C=O): In the typical ester range, δ ~170-175 ppm.
-
Alkene Carbons (=C and =CH₂): Two signals in the vinyl region (δ ~100-150 ppm), with the quaternary carbon appearing further downfield.
-
Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
-
Ring Carbons (-CH- and -CH₂-): Three signals in the aliphatic region (δ ~25-50 ppm).
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z = 126. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-CO₂CH₃, m/z = 59).
-
Infrared (IR) Spectroscopy: The IR spectrum should prominently feature:
-
A strong C=O stretch for the ester at ~1730-1750 cm⁻¹.
-
A C=C stretch for the exocyclic double bond around 1650 cm⁻¹.
-
C-O stretching bands in the 1000-1300 cm⁻¹ region.
-
=C-H stretching just above 3000 cm⁻¹.
-
Conclusion
This compound is more than a simple organic ester; it is a strategically designed building block that offers a powerful combination of reactivity, rigidity, and functionality. Its ability to participate in both additions to the exocyclic double bond and ring-opening reactions of the strained core provides chemists with a versatile toolkit for constructing novel and complex molecules. As demonstrated by its use in the synthesis of advanced pharmaceutical intermediates, its importance in modern organic synthesis and drug discovery is well-established and continues to grow. For research professionals seeking to innovate, this compound represents a key intermediate for unlocking new synthetic pathways and accessing novel chemical space.
References
Methyl 3-methylenecyclobutanecarboxylate: A Technical Guide to Safe Handling and Application in Synthesis
Abstract
This technical guide provides a comprehensive overview of Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3), a versatile building block in modern organic and medicinal chemistry. The unique structural features of this compound, namely its strained cyclobutane core and a reactive exocyclic double bond, make it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, safe handling protocols, reactivity profile, and applications in pharmaceutical development. The causality behind experimental choices and the importance of self-validating safety systems are emphasized throughout.
Chemical and Physical Properties
This compound is a clear, colorless liquid.[2] A thorough understanding of its fundamental properties is the first step in its safe and effective use.
| Property | Value | Source |
| CAS Number | 15963-40-3 | [3] |
| Molecular Formula | C₇H₁₀O₂ | [3] |
| Molecular Weight | 126.15 g/mol | [2][3] |
| Boiling Point | 56-59 °C at 20 Torr | [3] |
| Predicted Density | 1.01±0.1 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and GHS Classification
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structural similarity to other methyl esters and cyclic alkenes allows for a presumptive hazard assessment based on the Globally Harmonized System (GHS). The following classifications should be considered provisional and handled with the assumption that the compound is hazardous.
Presumptive GHS Classification:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).[4] Esters of this molecular weight are often flammable.
-
Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation).[5] Many esters are eye irritants.
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation).[5] Prolonged or repeated skin contact should be avoided.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation).[5] Inhalation of vapors should be minimized.
Hazard Pictograms (Presumptive):
Signal Word: Warning
Hazard Statements:
-
H226: Flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements: A comprehensive set of precautionary statements is crucial for the safe handling of this compound.[4][5]
-
Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280
-
Response: P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P370+P378
-
Storage: P403+P235, P405
-
Disposal: P501
Safe Handling and Storage Protocols
The following protocols are designed to create a self-validating system of safety when working with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.
Caption: PPE workflow for handling this compound.
Engineering Controls
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ignition Sources: Due to its flammability, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.[4] Use explosion-proof electrical equipment.
-
Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.
Storage
-
Temperature: Store in a refrigerator at 2-8°C.[3]
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and prevent the spread of the spill. If safe to do so, contain the spill. Ensure adequate ventilation.
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Water spray may be used to cool containers.
Reactivity Profile and Synthetic Applications
The synthetic utility of this compound stems from its unique structural motifs. The strained cyclobutane ring can undergo ring-opening reactions, while the exocyclic double bond is susceptible to a variety of addition reactions.
General Reactivity
-
Stability: The compound is stable under recommended storage conditions.[7]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[6]
Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of novel pharmaceutical compounds. Its rigid, three-dimensional structure is often exploited to introduce specific conformational constraints in drug molecules, which can enhance binding affinity and selectivity for biological targets.[1]
A common synthetic transformation involves the reaction of the exocyclic double bond. For instance, epoxidation followed by nucleophilic ring-opening can generate highly functionalized cyclobutane derivatives.
Caption: A representative synthetic pathway utilizing this compound.
Experimental Protocols
The following is a general, illustrative protocol for a reaction involving this compound. Note: This is a template and should be adapted based on the specific reaction being performed.
Illustrative Protocol: Epoxidation of this compound
-
Preparation:
-
Ensure the fume hood is clean and operational.
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with this compound (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
-
Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent and add it to the dropping funnel.
-
Add the m-CPBA solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by NMR, IR, and mass spectrometry.
-
Spectroscopic Characterization
While a specific spectrum for this compound is not provided in the search results, the expected characteristic peaks are as follows:
-
¹H NMR:
-
Singlet around 3.7 ppm (3H, -OCH₃).
-
Multiplets in the region of 2.0-3.5 ppm corresponding to the cyclobutane ring protons.
-
Signals in the vinylic region (around 4.5-5.0 ppm) for the exocyclic methylene protons (=CH₂).
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon (~170-175 ppm).
-
Signals for the sp² carbons of the double bond (~100-150 ppm).
-
Signals for the sp³ carbons of the cyclobutane ring and the methoxy group.
-
-
IR Spectroscopy:
Conclusion
This compound is a valuable and reactive intermediate with significant potential in pharmaceutical and chemical synthesis. Its safe and effective use hinges on a thorough understanding of its properties, a robust implementation of safety protocols, and a well-considered experimental design. This guide provides a foundational framework for researchers to handle this compound responsibly and unlock its synthetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. roco.global [roco.global]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.be [fishersci.be]
- 8. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to Methyl 3-methylenecyclobutanecarboxylate for Advanced Research and Development
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among the diverse array of available building blocks, strained ring systems have garnered significant attention for their ability to confer unique conformational properties and metabolic profiles to lead compounds. Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3), a seemingly simple yet structurally distinct molecule, has emerged as a key intermediate for researchers and drug development professionals. Its inherent ring strain and strategically placed reactive handles—an exocyclic double bond and an ester functionality—make it a versatile scaffold for the synthesis of complex molecular targets.[1][2]
The rigid, puckered conformation of the cyclobutane ring, in contrast to more flexible cycloalkanes, can offer significant advantages in drug design, including enhanced potency, improved selectivity, and favorable pharmacokinetic properties.[2][3] This guide provides an in-depth technical overview of this compound, covering its procurement, quality control, synthesis, and strategic applications, designed to empower researchers to leverage its full potential in their R&D endeavors.
Procurement and Purity Analysis: Ensuring Quality from the Start
The reliability of any synthetic endeavor begins with the quality of the starting materials. For this compound, a number of reputable chemical suppliers offer this compound, often with purities exceeding 99%.[1]
Recommended Suppliers and Available Grades
A survey of the chemical marketplace indicates the availability of this compound from various suppliers, catering to different scales of research and development needs.
| Supplier | Available Grades/Purities |
| Ningbo Inno Pharmchem Co., Ltd. | High Purity (>99%) |
| ChemBK | Research Grade |
| Sigma-Aldrich (Merck) | Research Grade (Purity: 97%) |
| Synthonix Corporation | Research Grade |
This table is a representative summary and not exhaustive. Researchers should always request a certificate of analysis for each batch.
Quality Control and Purity Determination: A Multi-technique Approach
A self-validating protocol for confirming the purity and identity of this compound is crucial. This typically involves a combination of chromatographic and spectroscopic techniques.
Experimental Protocol: Purity Verification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and identifying volatile impurities.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[4]
-
GC Conditions (Typical):
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 40-400.[4]
-
Interpretation: The resulting chromatogram should show a single major peak corresponding to the analyte. The mass spectrum of this peak should be consistent with the molecular weight of this compound (126.15 g/mol ) and exhibit a characteristic fragmentation pattern.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
Sample Preparation: Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet for the methyl ester protons (~3.7 ppm).
-
Signals for the methylene protons of the cyclobutane ring.
-
Signals for the exocyclic methylene protons.
-
A signal for the methine proton of the cyclobutane ring.
-
-
Interpretation: The chemical shifts, splitting patterns, and integration values must be consistent with the structure of this compound. The absence of significant unassignable signals is indicative of high purity.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for confirming the presence of key functional groups.
-
Expected Absorptions:
-
A strong carbonyl (C=O) stretch from the ester group (~1730 cm⁻¹).
-
C-O stretching vibrations.
-
C=C stretching from the exocyclic double bond.
-
-
The logical workflow for quality control is depicted below:
Caption: Quality control workflow for incoming this compound.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is valuable for custom modifications or large-scale production. A common and effective method involves the Wittig reaction, which converts a ketone into an alkene.[5][6][7] The precursor, Methyl 3-oxocyclobutanecarboxylate, is readily accessible.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is based on the well-established Wittig olefination of ketones.[7]
-
Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), portion-wise with stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Olefination Reaction:
-
Cool the freshly prepared Wittig reagent back to 0 °C.
-
In a separate flask, dissolve Methyl 3-oxocyclobutanecarboxylate in anhydrous THF.
-
Add the solution of the ketone dropwise to the stirred Wittig reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
The synthetic pathway is illustrated below:
Caption: Synthetic scheme for this compound via the Wittig reaction.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules. The rigid cyclobutane core serves as a non-planar scaffold that can orient substituents in well-defined vectors, which is crucial for optimizing interactions with biological targets.[2]
Causality of Structural Features in Drug Design
-
Conformational Restriction: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[2]
-
Metabolic Stability: The cyclobutane scaffold can be more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems, thus improving the pharmacokinetic profile of a drug candidate.[8]
-
Vectorial Orientation: The substituents on the cyclobutane ring are held in specific spatial arrangements, allowing for precise positioning of pharmacophoric elements to interact with receptor binding pockets.
-
Reactive Handles: The exocyclic methylene group and the ester functionality are versatile handles for further chemical transformations. The double bond can undergo a variety of reactions, including Michael additions, epoxidations, and hydrogenations. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing points for diversification and attachment of other molecular fragments. The exocyclic methylene group, in particular, can interact with biological targets and is a feature in some natural products with antitumor potential.[9]
Illustrative Application: Scaffolds for Novel Therapeutics
While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motif is highly relevant. For instance, the synthesis of novel EP1 receptor antagonists has utilized methylene-linked heterocyclic structures where the spatial arrangement of aromatic systems is critical for activity.[10] this compound serves as an ideal starting point for creating such constrained linkers. The general workflow from this building block to a potential drug candidate is outlined below.
Caption: Drug discovery workflow starting from this compound.
Safety and Handling
As a reactive chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is more than just a simple ester; it is a strategic building block that provides access to the unique and advantageous properties of the cyclobutane scaffold. Its commercial availability in high purity, coupled with well-understood methods for its synthesis and functionalization, makes it an invaluable tool for researchers in drug discovery and advanced materials. By leveraging its conformational rigidity and reactive functionalities, scientists can design and synthesize novel molecules with precisely controlled three-dimensional structures, paving the way for the development of next-generation therapeutics and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel methylene-linked heterocyclic EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Methyl 3-methylenecyclobutanecarboxylate in Diels-Alder Reactions
Preamble: A Guide to Unlocking Spirocyclic Complexity
The Diels-Alder reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and atom-economical method for the construction of six-membered rings.[1][2] Its reliability in controlling stereochemistry has made it an indispensable tool in the synthesis of complex natural products and novel therapeutic agents.[1] This guide focuses on a particularly intriguing yet less-explored dienophile: Methyl 3-methylenecyclobutanecarboxylate.
The unique structural motif of this compound—a strained four-membered ring featuring an exocyclic double bond activated by a conjugated ester—presents a compelling entry point into the synthesis of novel spirocyclic systems. The inherent ring strain and defined geometry of the dienophile suggest the potential for highly stereoselective transformations. This document serves as both a theoretical framework and a practical, model-based guide for researchers looking to harness the synthetic potential of this unique building block. We will delve into the mechanistic underpinnings, provide a robust, adaptable experimental protocol, and explain the critical parameters that govern reaction success.
Section 1: Mechanistic Framework and Stereochemical Considerations
The Diels-Alder reaction is a concerted, pericyclic reaction involving the [4π + 2π] cycloaddition of a conjugated diene and a dienophile.[1] The reaction proceeds through a single, cyclic transition state without the formation of intermediates, which accounts for its high stereospecificity.[1][3]
Electronic Profile of the Dienophile
In a "normal demand" Diels-Alder reaction, the rate is accelerated by the presence of electron-withdrawing groups (EWGs) on the dienophile and electron-donating groups (EDGs) on the diene.[3][4] this compound is well-suited for this role. The methyl carboxylate group (-CO₂Me) is a potent EWG that lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates the orbital overlap required for the reaction to proceed efficiently.[5]
The Reaction Pathway: Formation of a Spiro-Fused System
The reaction of this compound with a conjugated diene results in the formation of a spirocyclic adduct, where the cyclobutane ring is joined to the newly formed cyclohexene ring through a single, shared carbon atom. This transformation creates at least one new stereocenter at the spiro-junction and potentially more depending on the diene's structure.
References
Application Notes and Protocols for Cycloaddition Reactions with Methyl 3-Methylenecyclobutanecarboxylate
Introduction: Unlocking Complex Scaffolds with a Strained Alkene
Methyl 3-methylenecyclobutanecarboxylate is a versatile and highly reactive building block for organic synthesis. Its unique structure, featuring a strained cyclobutane ring and an exocyclic double bond, makes it an excellent participant in a variety of cycloaddition reactions. The inherent ring strain of the cyclobutane moiety and the reactivity of the methylidene group provide a powerful driving force for the formation of diverse and complex molecular architectures, particularly spirocyclic and fused-ring systems. These structural motifs are of significant interest to researchers in drug discovery and natural product synthesis due to their prevalence in biologically active molecules.
This comprehensive guide provides detailed application notes and protocols for leveraging this compound in two major classes of cycloaddition reactions: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the concerted formation of a six-membered ring from a conjugated diene and a dienophile.[1] In this context, this compound serves as a reactive dienophile due to the electron-withdrawing nature of the ester group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond.[2]
Causality of Experimental Design
-
Choice of Diene: The reactivity of the diene is crucial. Electron-rich dienes generally react faster in normal-electron-demand Diels-Alder reactions.[1] Cyclic dienes, such as cyclopentadiene and furan, are particularly effective as their s-cis conformation is locked, which is a prerequisite for the reaction to occur.[1][3]
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. While the Diels-Alder reaction can proceed in a variety of solvents, non-polar solvents are often preferred to minimize competing side reactions. In some cases, polar solvents or even water can accelerate the reaction due to hydrophobic effects.[3]
-
Temperature Control: The reaction is thermally allowed and often proceeds at moderate temperatures.[4] However, for less reactive dienes, heating may be necessary. It is important to control the temperature to avoid the retro-Diels-Alder reaction, which can occur at higher temperatures.[4]
-
Lewis Acid Catalysis: To enhance the reactivity of this compound, particularly with less reactive dienes, Lewis acid catalysis can be employed. The Lewis acid coordinates to the carbonyl oxygen of the ester group, further lowering the LUMO energy of the dienophile and accelerating the reaction rate.[5]
Experimental Workflow: Diels-Alder Reaction
Caption: General workflow for a Diels-Alder reaction.
Protocol 1: Thermal [4+2] Cycloaddition with Cyclopentadiene
This protocol describes the reaction of this compound with freshly cracked cyclopentadiene. Cyclopentadiene is a highly reactive diene and a good model substrate for this reaction.[3]
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the collected cyclopentadiene on ice.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (5 mL per mmol of dienophile).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the resulting spiro[bicyclo[2.2.1]hept-5-ene-2,3'-cyclobutan]-1'-carboxylate product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry. The stereochemistry of the product will likely favor the endo isomer.[2]
| Parameter | Value |
| Reactants | This compound, Cyclopentadiene |
| Solvent | Toluene |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Product | Methyl spiro[bicyclo[2.2.1]hept-5-ene-2,3'-cyclobutane]-1'-carboxylate |
[3+2] Cycloaddition: 1,3-Dipolar Cycloadditions
1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[6] In these reactions, this compound acts as the "dipolarophile," reacting with a "1,3-dipole." This reaction is particularly valuable for the synthesis of spiro-isoxazolines, which are important scaffolds in medicinal chemistry.[7][8]
Causality of Experimental Design
-
Choice of 1,3-Dipole: A variety of 1,3-dipoles can be used, with nitrile oxides being a common choice for the synthesis of isoxazolines.[9] Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or nitroalkanes to avoid their dimerization.[9]
-
Generation of the Dipole: The method of generating the 1,3-dipole is critical. For nitrile oxides, a common method is the dehydrohalogenation of a hydroximoyl chloride using a non-nucleophilic base like triethylamine.
-
Regioselectivity: The regioselectivity of the cycloaddition is a key consideration. In the reaction of a nitrile oxide with an alkene, the regiochemical outcome is influenced by both electronic and steric factors, often leading to a high degree of selectivity.[6]
-
Stereochemistry: The reaction is typically stereospecific, with the stereochemistry of the dipolarophile being retained in the product.
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for a 1,3-dipolar cycloaddition with in situ generated nitrile oxide.
Protocol 2: [3+2] Cycloaddition with an in situ Generated Nitrile Oxide
This protocol details the synthesis of a spiro-isoxazoline derivative from this compound and a nitrile oxide generated in situ from benzohydroximoyl chloride.
Materials:
-
This compound
-
Benzohydroximoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add this compound (1.0 eq) and benzohydroximoyl chloride (1.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (10 mL per mmol of dipolarophile).
-
Cool the solution to 0 °C in an ice bath.
-
Nitrile Oxide Generation: Prepare a solution of triethylamine (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30 minutes using a syringe pump.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: A white precipitate of triethylammonium chloride will form. Filter the reaction mixture through a pad of Celite and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the resulting methyl 3'-phenylspiro[cyclobutane-1,5'-isoxazoline]-3-carboxylate product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
| Parameter | Value |
| Reactants | This compound, Benzohydroximoyl chloride, Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Product | Methyl 3'-phenylspiro[cyclobutane-1,5'-isoxazoline]-3-carboxylate |
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of cycloaddition reactions.[4][6] To ensure the trustworthiness of the experimental results, the following validation steps are recommended:
-
Confirmation of Starting Material Purity: The purity of this compound should be confirmed by NMR and GC-MS before use.
-
Monitoring Reaction Progress: Close monitoring of the reaction by appropriate analytical techniques (TLC, GC-MS, LC-MS) is crucial to determine the optimal reaction time and to identify the formation of any side products.
-
Thorough Product Characterization: The structure of the final product must be unambiguously confirmed by a full suite of spectroscopic techniques (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, IR, and HRMS).
-
Reproducibility: For key reactions, it is advisable to run the experiment in duplicate to ensure the reproducibility of the results.
Conclusion
This compound is a valuable synthon for the construction of complex cyclic and spirocyclic molecules through cycloaddition reactions. The protocols detailed in this guide for [4+2] and [3+2] cycloadditions provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. By understanding the underlying principles of these reactions and carefully controlling the experimental parameters, scientists can effectively utilize this compound to access novel chemical entities for applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
- 7. (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diels–Alder cycloadditions of strained azacyclic allenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pharmaceutical Scaffolds Using Methyl 3-methylenecyclobutanecarboxylate
Introduction: The Rising Prominence of Strained Ring Systems in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. There is a discernible shift away from traditional flat, aromatic structures towards three-dimensional scaffolds that can better mimic natural products and interact more specifically with biological targets. In this context, strained ring systems, particularly cyclobutanes, have emerged as valuable building blocks.[1][2] The inherent ring strain of the cyclobutane motif imparts unique conformational constraints and reactivity, making it an attractive scaffold for the synthesis of innovative pharmaceutical intermediates.[1]
This application note focuses on Methyl 3-methylenecyclobutanecarboxylate (CAS: 15963-40-3), a versatile and reactive building block. Its unique structure, featuring a strained four-membered ring and a reactive exocyclic double bond, opens avenues for a diverse range of chemical transformations. We will explore its application in the synthesis of key pharmaceutical scaffolds, namely spiro[3.3]heptanes and oxetanes, providing detailed protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.
Key Reactions and Scaffold Synthesis
The reactivity of this compound is dominated by its strained ring and the exocyclic methylene group. This combination allows for participation in a variety of cycloaddition and rearrangement reactions to construct complex molecular frameworks.
Synthesis of Spiro[3.3]heptane Scaffolds via [2+2] Cycloaddition
Spiro[3.3]heptanes are a class of compounds gaining significant attention in medicinal chemistry as saturated bioisosteres of aromatic rings, offering improved physicochemical properties such as solubility and metabolic stability.[3][4][5] The rigid, three-dimensional nature of the spiro[3.3]heptane core allows for precise spatial orientation of substituents, which is crucial for potent and selective interactions with biological targets.
The exocyclic double bond of this compound is an excellent dienophile for [2+2] cycloaddition reactions with ketenes to construct the spiro[3.3]heptane framework. A particularly useful reaction is the cycloaddition with dichloroketene, which can be generated in situ.
Caption: Workflow for Spiro[3.3]heptane Synthesis.
This protocol describes the [2+2] cycloaddition of this compound with dichloroketene, generated in situ from trichloroacetyl chloride and a zinc-copper couple.[6][7]
Materials:
-
This compound
-
Trichloroacetyl chloride
-
Zinc dust
-
Copper(I) iodide
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add zinc dust (2.5 eq) and a catalytic amount of copper(I) iodide. Heat the flask under vacuum and then cool under a nitrogen atmosphere. Add anhydrous diethyl ether.
-
Reaction Setup: To the activated zinc suspension, add a solution of this compound (1.0 eq) in anhydrous diethyl ether via a syringe.
-
Generation of Dichloroketene: Prepare a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether in a dropping funnel. Add this solution dropwise to the reaction mixture over a period of 1-2 hours with vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic. Maintain a gentle reflux by controlling the rate of addition. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter through a pad of Celite to remove excess zinc and copper salts. Wash the filter cake with diethyl ether.
-
Purification: Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired dichlorospiro[3.3]heptanone derivative.
Data Presentation:
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Trichloroacetyl chloride | 1.5 |
| Zinc dust | 2.5 |
| Copper(I) iodide | catalytic |
Typical yields for this reaction range from 60-80%, depending on the purity of reagents and reaction conditions.
Synthesis of Oxetane Scaffolds via Paterno-Büchi Reaction
Oxetanes are four-membered heterocyclic ethers that have gained considerable interest in medicinal chemistry as they can act as bioisosteres for gem-dimethyl groups or carbonyl functionalities, often leading to improved metabolic stability and aqueous solubility.[8][9] The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for the synthesis of oxetanes.[9][10][11][12]
This compound, with its electron-rich exocyclic double bond, is a suitable substrate for the Paterno-Büchi reaction with various carbonyl compounds, such as benzophenone.
Caption: Workflow for Oxetane Synthesis via Paterno-Büchi Reaction.
This protocol outlines the photochemical [2+2] cycloaddition of this compound with benzophenone to yield a spiro-oxetane.[9][13]
Materials:
-
This compound
-
Benzophenone
-
Anhydrous benzene or acetonitrile
-
High-pressure mercury lamp or a suitable UV photoreactor
-
Quartz reaction vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a quartz photoreactor vessel, dissolve this compound (1.0 eq) and benzophenone (1.2 eq) in anhydrous benzene or acetonitrile. The concentration of the reactants should be in the range of 0.1-0.2 M.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp (typically >200 W) while maintaining the temperature between 15-25 °C using a cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the scale and the intensity of the light source.
-
Work-up: After completion of the reaction, concentrate the solvent under reduced pressure.
-
Purification: The crude product, which may contain unreacted starting materials and by-products, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-oxetane.
Data Presentation:
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Benzophenone | 1.2 |
The regioselectivity and stereoselectivity of the Paterno-Büchi reaction can be influenced by the electronic and steric properties of both the alkene and the carbonyl compound.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of medicinally relevant scaffolds. The protocols detailed in this application note for the synthesis of spiro[3.3]heptanes and oxetanes provide a solid foundation for researchers to explore the rich chemistry of this strained ring system. The unique three-dimensional structures accessible from this starting material are of high value in modern drug discovery programs. Further exploration of its reactivity in other cycloaddition reactions, multicomponent reactions, and ring-opening polymerizations will undoubtedly lead to the discovery of novel and potent pharmaceutical agents.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 9. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms and energetics of benzophenone photosensitized thymine damage and repair from Paternò–Büchi cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of Methyl 3-Methylenecyclobutanecarboxylate
Introduction: Unlocking the Potential of a Strained Ring Monomer
Methyl 3-methylenecyclobutanecarboxylate (MMCC) is a fascinating and versatile monomer that holds significant promise in the synthesis of novel polymers.[1] Its unique structure, characterized by a strained cyclobutane ring and a reactive exocyclic double bond, offers multiple avenues for polymerization, leading to polymers with potentially unique thermal and mechanical properties. The presence of the ester functional group further enhances its appeal, providing a site for post-polymerization modification and tuning of material characteristics.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the polymerization of MMCC. We will delve into the nuances of various polymerization techniques, explaining the underlying chemical principles and providing step-by-step methodologies. Our focus is on empowering researchers to harness the full potential of this monomer in their polymer synthesis endeavors.
I. Anionic Polymerization: A Controlled Approach to High Molar Mass Poly(MMCC)
Anionic polymerization is a powerful technique for achieving well-defined polymers with controlled molar mass and narrow molar mass distributions. For monomers like MMCC, which are susceptible to side reactions in other polymerization methods, anionic polymerization offers a robust and efficient route to high molar mass homopolymers. Drawing parallels from the successful anionic polymerization of its close structural analog, methyl 3-methylcyclobutene-1-carboxylate, we can infer that MMCC will undergo a smooth polymerization via an addition mechanism without ring-opening.[2]
Scientific Rationale
The success of anionic polymerization of MMCC hinges on the high reactivity of the anionic initiator, which readily adds across the exocyclic double bond of the monomer. The electron-withdrawing nature of the ester group stabilizes the propagating anionic center, preventing premature termination and allowing for the sequential addition of monomer units. The polymerization is typically conducted under stringent anhydrous and anaerobic conditions to prevent quenching of the highly reactive anionic species by protic impurities.
Diagram: Proposed Mechanism of Anionic Polymerization of MMCC
Caption: Anionic polymerization of MMCC proceeds via initiation, propagation, and termination steps.
Experimental Protocol: Anionic Homopolymerization of MMCC
This protocol is adapted from established procedures for the anionic polymerization of analogous cyclobutene monomers.[2]
Materials:
| Material | Purity/Grade | Supplier | Notes |
| This compound (MMCC) | >99% | In-house synthesis or commercial | Must be rigorously purified and dried. |
| Toluene | Anhydrous | Commercial | Distilled from sodium/benzophenone ketyl. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercial | Titrated before use. |
| Methanol | Anhydrous | Commercial | Used for termination. |
| Argon | High purity | Commercial | For maintaining an inert atmosphere. |
Procedure:
-
Monomer Purification: Purify MMCC by distillation under reduced pressure from calcium hydride to remove any water and other protic impurities. Store the purified monomer under an argon atmosphere.
-
Solvent Purification: Dry toluene by refluxing over sodium/benzophenone ketyl under an argon atmosphere until the solution remains deep blue, then distill directly into the reaction flask.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Polymerization:
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Inject 50 mL of anhydrous toluene into the flask via a syringe.
-
Add 5.0 g (39.6 mmol) of purified MMCC to the cooled toluene.
-
Slowly add 0.25 mL of 1.6 M n-BuLi (0.4 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
-
Termination: Quench the polymerization by adding 1 mL of anhydrous methanol.
-
Polymer Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol (e.g., 500 mL).
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and absence of ring-opening.
-
Gel Permeation Chromatography (GPC): Determine the molar mass and molar mass distribution (Đ).
II. Radical Polymerization: Challenges and Copolymerization Strategies
Free radical polymerization of MMCC presents a more complex scenario. Based on studies of its analog, methyl 3-methylcyclobutene-1-carboxylate, the homopolymerization of MMCC via radical initiation is expected to yield polymers with low molar mass and in low yields.[2] This is attributed to the high propensity for chain transfer reactions involving the allylic hydrogens on the cyclobutane ring.
Scientific Rationale: The Allylic Chain Transfer Problem
The propagating radical can abstract a hydrogen atom from the allylic position of an MMCC monomer. This terminates the growing polymer chain and creates a new, resonance-stabilized allylic radical. This new radical is less reactive and less likely to initiate a new polymer chain, thus reducing the overall rate of polymerization and limiting the molar mass of the resulting polymer.
Diagram: Allylic Chain Transfer in Radical Polymerization of MMCC
Caption: Allylic hydrogen abstraction leads to a stable, less reactive radical, hindering polymerization.
A Solution: Radical Copolymerization
A highly effective strategy to overcome the challenge of chain transfer is to copolymerize MMCC with a more reactive comonomer that does not possess easily abstractable hydrogens. Monomers such as styrene and methyl methacrylate are excellent candidates.[2] In a copolymerization, the concentration of MMCC is lower, reducing the probability of chain transfer events. The propagating radical is more likely to add to a comonomer molecule, allowing for the growth of high molar mass copolymer chains.
Experimental Protocol: Radical Copolymerization of MMCC with Styrene
Materials:
| Material | Purity/Grade | Supplier | Notes |
| This compound (MMCC) | >99% | In-house synthesis or commercial | Purified by distillation. |
| Styrene | >99% | Commercial | Inhibitor removed by passing through a column of basic alumina. |
| Azobisisobutyronitrile (AIBN) | Recrystallized | Commercial | Recrystallized from methanol. |
| Toluene | Anhydrous | Commercial | Purified and dried. |
Procedure:
-
Monomer and Initiator Preparation: Prepare purified and inhibitor-free MMCC and styrene. Recrystallize AIBN from methanol.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add 2.5 g (19.8 mmol) of MMCC, 2.06 g (19.8 mmol) of styrene, and 0.065 g (0.4 mmol) of AIBN.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in an oil bath preheated to 60 °C and stir for 24 hours.
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the viscous solution with a small amount of toluene.
-
Precipitate the copolymer by pouring the solution into a large excess of cold methanol.
-
Filter, wash with methanol, and dry the copolymer under vacuum at 50 °C.
-
Characterization:
-
¹H NMR Spectroscopy: Determine the copolymer composition by comparing the integration of characteristic peaks for each monomer unit.
-
GPC: Analyze the molar mass and molar mass distribution.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer.
III. Ring-Opening Metathesis Polymerization (ROMP): A Plausible but Challenging Route
The strained four-membered ring of MMCC suggests that Ring-Opening Metathesis Polymerization (ROMP) could be a viable polymerization pathway. ROMP of strained cyclic olefins, catalyzed by transition metal complexes like Grubbs' or Schrock's catalysts, can lead to polymers with unique unsaturated backbones.
Scientific Rationale and Potential Challenges
For ROMP to occur, the catalyst's metal alkylidene must react with the double bond of the monomer to form a metallacyclobutane intermediate, which then undergoes cycloreversion to open the ring and regenerate a new metal alkylidene. With MMCC, there are two potential sites for metathesis: the exocyclic double bond and the endocyclic C-C bonds of the cyclobutane ring.
However, studies on analogous 1-substituted cyclobutene carboxylate esters have shown that while they undergo ring-opening metathesis, they do not polymerize.[3][4] This suggests that secondary metathesis reactions or the formation of stable, non-propagating species may be favored over chain growth. For MMCC, the exocyclic methylene group could also interact with the catalyst in a way that is not productive for polymerization. Therefore, while ROMP of MMCC is a mechanistically plausible pathway, it is likely to be challenging to achieve high molar mass polymers and may result in a mixture of ring-opened oligomers.
Diagram: Conceptual Pathways for ROMP of MMCC
Caption: ROMP of MMCC could lead to polymerization or non-productive side reactions.
Exploratory Protocol for ROMP of MMCC
This protocol is designed for initial screening to determine the feasibility of MMCC polymerization via ROMP.
Materials:
| Material | Purity/Grade | Supplier | Notes |
| This compound (MMCC) | >99% | In-house synthesis or commercial | Rigorously purified and degassed. |
| Grubbs' Second Generation Catalyst | Commercial | Commercial | Stored under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Purified by passing through a column of activated alumina. |
| Ethyl vinyl ether | Commercial | Commercial | Used for termination. |
Procedure:
-
Monomer and Solvent Preparation: Purify and degas MMCC and DCM.
-
Reaction Setup: In a glovebox, dissolve 10 mg (0.012 mmol) of Grubbs' second-generation catalyst in 2 mL of anhydrous DCM in a vial.
-
Polymerization Initiation: In a separate vial, dissolve 0.3 g (2.38 mmol) of MMCC in 3 mL of anhydrous DCM. Add the monomer solution to the catalyst solution and stir at room temperature.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture and quench with ethyl vinyl ether. Analyze the aliquots by ¹H NMR to monitor monomer conversion and by GPC to observe the formation of any polymeric or oligomeric species.
-
Termination and Isolation: After 24 hours, terminate the reaction by adding a few drops of ethyl vinyl ether. Precipitate the product in cold methanol, filter, and dry under vacuum.
Expected Outcomes and Analysis:
-
Successful Polymerization: GPC will show a high molar mass polymer peak with a relatively narrow distribution. ¹H NMR will show the disappearance of the monomer's exocyclic double bond protons and the appearance of new olefinic protons in the polymer backbone.
-
Oligomer Formation: GPC will show low molar mass species. NMR and Mass Spectrometry will be crucial to identify the structures of the ring-opened products.
-
No Reaction: Monomer will remain unreacted.
IV. Polymer Characterization and Properties
A thorough characterization of the synthesized poly(MMCC) is essential to understand its structure-property relationships.
Key Characterization Techniques:
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms polymer structure, tacticity, and end-group analysis. For copolymers, it determines the composition. |
| GPC/SEC | Determines number-average molar mass (Mn), weight-average molar mass (Mw), and molar mass distribution (Đ = Mw/Mn). |
| DSC | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. |
| FTIR Spectroscopy | Confirms the presence of key functional groups in the polymer. |
The properties of poly(MMCC) are expected to be influenced by the rigid cyclobutane rings in the polymer backbone, which may lead to a higher glass transition temperature compared to analogous acyclic polymers. The ester side chains offer opportunities for further chemical modification, such as hydrolysis to carboxylic acids, which can dramatically alter the polymer's solubility and functionality.
V. Conclusion and Future Outlook
This compound is a monomer with significant untapped potential. While its radical homopolymerization is challenging due to allylic chain transfer, this can be effectively overcome through copolymerization with more reactive monomers. Anionic polymerization stands out as a robust method for producing well-defined homopolymers. The potential for ROMP remains an area for further exploration, with the possibility of discovering novel ring-opened structures. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the synthesis and applications of MMCC-based polymers in diverse fields, from advanced materials to biomedical applications.
References
Application Notes and Protocols for Stereoselective Reactions of Methyl 3-Methylenecyclobutanecarboxylate
Introduction: The Synthetic Potential of a Strained Ring System
Methyl 3-methylenecyclobutanecarboxylate is a versatile building block in organic synthesis, offering a unique combination of a strained four-membered ring and a reactive exocyclic double bond.[1] This structure serves as a gateway to a diverse array of more complex molecular architectures, particularly those containing stereochemically rich cyclobutane cores. The ability to control the stereochemistry of reactions involving the methylene group is paramount for its application in the synthesis of pharmaceuticals and other biologically active compounds.
This document provides a comprehensive guide to the key stereoselective reactions of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate. The protocols described herein are based on well-established, analogous transformations and are designed to serve as a robust starting point for experimental investigation.
Asymmetric Hydrogenation: Access to Chiral 3-Methylcyclobutanecarboxylates
The stereoselective hydrogenation of the exocyclic double bond of this compound provides a direct route to enantiomerically enriched 3-methylcyclobutanecarboxylate derivatives. These chiral products are valuable intermediates in medicinal chemistry. The success of this transformation hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two prochiral faces of the alkene.
Causality of Experimental Choices:
The choice of an iridium-based catalyst with a chiral N,P-ligand is predicated on its demonstrated high efficiency and enantioselectivity in the hydrogenation of α,β-unsaturated esters.[2][3] The N,P-ligand coordinates to the iridium center, creating a chiral environment that directs the approach of the substrate and the subsequent delivery of hydrogen. The use of a non-coordinating counterion like BArF⁻ is crucial to ensure a vacant coordination site on the metal for substrate binding. Dichloromethane is a common solvent for such reactions due to its ability to dissolve both the catalyst and the substrate without interfering with the catalytic cycle.
Proposed Experimental Protocol: Asymmetric Hydrogenation
Reaction Scheme:
Caption: Asymmetric hydrogenation of this compound.
Materials:
-
This compound
-
[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
Chiral N,P-Ligand (e.g., (S)-SIPHOS-PE)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave with a magnetic stirrer
Procedure:
-
In a glovebox, to a dried Schlenk flask, add [Ir(cod)Cl]₂ (1 mol%) and the chiral N,P-ligand (2.2 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst precursor.
-
In a separate vial, dissolve this compound (1.0 equiv) and NaBArF (2 mol%) in anhydrous DCM.
-
Transfer the substrate solution to the flask containing the catalyst precursor.
-
Transfer the reaction mixture to a glass liner within a stainless-steel autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Summary Table:
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| [Ir]-N,P Ligand | This compound | Methyl 3-methylcyclobutanecarboxylate | >95 (expected) | >90 (expected) |
Asymmetric Dihydroxylation: Synthesis of Chiral Vicinal Diols
The Sharpless asymmetric dihydroxylation provides a powerful method for converting the exocyclic alkene of this compound into a chiral 1,2-diol.[4][5][6][7][8] These diols are versatile synthetic intermediates, readily undergoing further transformations. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) dictates which face of the alkene is hydroxylated, allowing access to either enantiomer of the product.
Causality of Experimental Choices:
The use of a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO) is a standard protocol for dihydroxylation that avoids the use of large quantities of the toxic and expensive osmium reagent. The AD-mix formulations conveniently package the catalyst, chiral ligand, and oxidant. A mixed solvent system of t-butanol and water is typically used to ensure the solubility of both the organic substrate and the inorganic reagents.[4]
Proposed Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Reaction Scheme:
Caption: Sharpless asymmetric dihydroxylation of the target molecule.
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of substrate) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix).
-
Cool the mixture to 0 °C in an ice bath and stir until all solids have dissolved.
-
Add this compound (1.0 equiv) to the cold reaction mixture.
-
Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis of the diol or a suitable derivative.
Data Summary Table:
| Reagent | Substrate | Product | Yield (%) | ee (%) |
| AD-mix-β | This compound | Methyl 3-(1,2-dihydroxyethyl)cyclobutanecarboxylate | >90 (expected) | >95 (expected) |
Asymmetric Epoxidation: Formation of Chiral Oxiranes
The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[9][10][11][12][13] Applying this methodology to this compound would yield a chiral spirocyclic epoxide, a valuable intermediate for further synthetic manipulations, such as nucleophilic ring-opening reactions.
Causality of Experimental Choices:
The chiral (salen)manganese(III) complex is the heart of this catalytic system, creating a chiral pocket that directs the facial selectivity of the epoxidation.[9][12] Sodium hypochlorite (bleach) is a readily available and inexpensive terminal oxidant. Dichloromethane is a common solvent, and the addition of a phase-transfer catalyst like pyridine N-oxide can sometimes enhance the reaction rate and enantioselectivity.
Proposed Experimental Protocol: Jacobsen-Katsuki Asymmetric Epoxidation
Reaction Scheme:
Caption: Jacobsen-Katsuki asymmetric epoxidation.
Materials:
-
This compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Commercial bleach (sodium hypochlorite solution), buffered to pH 11
-
4-Phenylpyridine N-oxide
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and 4-phenylpyridine N-oxide (0.25 equiv) in DCM.
-
Add the (R,R)-Jacobsen's catalyst (5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution (1.5 equiv) dropwise over 1 hour with vigorous stirring.
-
Stir the reaction at 0 °C for 8 hours, monitoring by TLC.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Data Summary Table:
| Catalyst | Substrate | Product | Yield (%) | ee (%) |
| (R,R)-Jacobsen's catalyst | This compound | Methyl spiro[cyclobutane-3,2'-oxirane]carboxylate | 80-90 (expected) | >90 (expected) |
Asymmetric Michael Addition: Carbon-Carbon Bond Formation
The exocyclic double bond of this compound, being part of an α,β-unsaturated ester system, is an excellent Michael acceptor. The enantioselective conjugate addition of nucleophiles, such as malonates or nitroalkanes, can be achieved using chiral organocatalysts or metal complexes.[14] This reaction is a powerful tool for constructing quaternary stereocenters.
Causality of Experimental Choices:
A bifunctional thiourea-based organocatalyst is proposed for this transformation. The thiourea moiety activates the Michael acceptor through hydrogen bonding, while the tertiary amine activates the nucleophile by deprotonation. This dual activation mode allows for high reactivity and stereocontrol. Toluene is a suitable non-polar solvent for this type of organocatalytic reaction.
Proposed Experimental Protocol: Organocatalytic Asymmetric Michael Addition
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. Asymmetric hydrogenation of α,β-unsaturated carboxylic esters with chiral iridium N,P ligand complexes. | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric hydrogenation of α,β-unsaturated carboxylic esters with chiral iridium N,P ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 11. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 12. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 13. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 14. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Application of Methyl 3-methylenecyclobutanecarboxylate in the Synthesis of Bioactive Carbocyclic Nucleosides
Foreword for the Advanced Researcher
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is relentless. The carbocyclic nucleoside analogues, a class of molecules where a carbocyclic ring replaces the furanose moiety of natural nucleosides, have emerged as a cornerstone in the development of potent antiviral and anticancer agents. This structural modification confers enhanced metabolic stability by circumventing enzymatic cleavage of the glycosidic bond, a common degradation pathway for traditional nucleoside drugs.
This comprehensive guide delves into the strategic utility of Methyl 3-methylenecyclobutanecarboxylate , a versatile and highly functionalized C4 building block, in the stereoselective synthesis of these critical bioactive molecules. Its inherent ring strain and the presence of a reactive exocyclic double bond and an ester group provide a rich platform for a diverse array of chemical transformations. We will explore the causality behind the selection of this unique scaffold and provide detailed, field-proven protocols for its elaboration into a potent antiviral carbocyclic adenosine analogue. This document is designed for the discerning researcher, scientist, and drug development professional, offering not just procedural steps, but a deeper understanding of the underlying synthetic strategies and mechanistic considerations.
I. The Rationale: Why this compound?
The chemical architecture of this compound is not merely a synthetic curiosity; it is a carefully selected starting point for complex molecular construction. Its utility is rooted in several key features:
-
Strain-Driven Reactivity: The four-membered ring is inherently strained, providing a thermodynamic driving force for ring-opening and rearrangement reactions, allowing for the construction of more complex carbocyclic systems.
-
Orthogonal Functionality: The presence of both an exocyclic double bond and a methyl ester allows for selective and sequential chemical modifications. The double bond is amenable to a wide range of transformations including epoxidation, dihydroxylation, and cycloaddition, while the ester can be readily hydrolyzed, reduced, or converted to other functional groups.
-
Stereochemical Control: The rigid cyclobutane framework can serve as a scaffold to direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.
This guide will focus on a convergent synthetic strategy, where the carbocyclic core is first constructed and then coupled with a nucleobase. This approach offers flexibility, allowing for the synthesis of a library of analogues with diverse heterocyclic moieties.
II. Synthetic Pathway Overview: From Building Block to Bioactive Analogue
The journey from this compound to a bioactive carbocyclic nucleoside analogue involves a multi-step sequence. The overall strategy is to first transform the initial building block into a key intermediate, an oxaspirohexane derivative, which then serves as the direct precursor for the introduction of the nucleobase.
A [label="this compound"]; B [label="Key Intermediate\n(Oxaspirohexane derivative)"]; C [label="Carbocyclic Precursor\n((3-(Benzyloxymethyl)cyclobutylidene)methanol)"]; D [label="Protected Nucleoside Analogue"]; E [label="Final Bioactive Carbocyclic\nNucleoside Analogue"];
A -> B [label="Multi-step synthesis"]; B -> C [label="Ring opening & functionalization"]; C -> D [label="Nucleobase Coupling"]; D -> E [label="Deprotection"]; }
Caption: Overall synthetic workflow.III. Detailed Application Notes & Protocols
This section provides detailed, step-by-step protocols for the synthesis of a bioactive carbocyclic adenosine analogue. The synthesis commences from a key oxaspirohexane intermediate, which can be prepared from this compound as outlined in the subsequent section.
Protocol 1: Synthesis of the Key Carbocyclic Precursor
This protocol details the coupling of 6-chloropurine with the oxaspirohexane intermediate to form the protected carbocyclic nucleoside.
Reaction Scheme:
Materials:
-
1-Oxaspiro[2.3]hexane-5-carboxylic acid, methyl ester, trans- (Key Intermediate)
-
6-Chloropurine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 6-chloropurine (1.1 equivalents) in DMF.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the oxaspirohexane intermediate (1.0 equivalent) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to afford the protected carbocyclic nucleoside.
Expected Outcome & Characterization:
The product is typically a white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.
| Compound | Expected Yield | Key Characterization Data |
| Protected Carbocyclic Nucleoside | 50-60% | ¹H NMR: Signals corresponding to the purine and cyclobutane protons. HRMS: Calculated and found m/z values for [M+H]⁺. |
Protocol 2: Conversion to the Adenine Analogue
This protocol describes the conversion of the 6-chloro group to an amino group to yield the desired adenosine analogue.
Reaction Scheme:
Materials:
-
Protected Carbocyclic Nucleoside from Protocol 1
-
Saturated solution of ammonia in methanol (NH₃/MeOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve the protected carbocyclic nucleoside (1.0 equivalent) in a saturated solution of NH₃/MeOH.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol or by silica gel column chromatography.
Expected Outcome & Characterization:
The product is typically a white solid.
| Compound | Expected Yield | Key Characterization Data |
| Adenosine Analogue | 85-95% | ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons. HRMS: Confirmation of the mass of the aminated product. |
Protocol 3: Final Deprotection to Yield the Bioactive Nucleoside
This final step involves the removal of the protecting groups to yield the bioactive carbocyclic nucleoside analogue.
Reaction Scheme:
Materials:
-
Adenosine Analogue from Protocol 2
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the adenosine analogue (1.0 equivalent) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of BBr₃ (3.0 equivalents) in CH₂Cl₂.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of MeOH at 0 °C.
-
Neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with a mixture of CH₂Cl₂ and isopropanol (3:1).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by reverse-phase HPLC or recrystallization to obtain the final bioactive nucleoside.
Expected Outcome & Characterization:
The final product is typically a white, crystalline solid.
| Compound | Expected Yield | Key Characterization Data |
| Bioactive Nucleoside | 60-70% | ¹H NMR: Disappearance of the protecting group signals. ¹³C NMR: Corresponding changes in the carbon spectrum. HRMS: Accurate mass confirmation. |
IV. Proposed Synthesis of the Key Oxaspirohexane Intermediate
While the above protocols utilize a specific oxaspirohexane intermediate, this section outlines a proposed synthetic route to access this key building block from the title compound, this compound. This pathway is based on established and reliable organic transformations.
A [label="this compound"]; B [label="Epoxide"]; C [label="Diol"]; D [label="Monoprotected Diol"]; E [label="Oxaspirohexane Intermediate"];
A -> B [label="m-CPBA"]; B -> C [label="Acid-catalyzed hydrolysis"]; C -> D [label="Selective Protection (e.g., TBDMSCl)"]; D -> E [label="Intramolecular Cyclization"]; }
Caption: Proposed synthesis of the key oxaspirohexane intermediate.Synthetic Steps:
-
Epoxidation: The exocyclic double bond of this compound can be selectively epoxidized using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding spiro-epoxide.
-
Hydrolysis: The epoxide can be opened under acidic conditions to yield a diol.
-
Selective Protection: The primary alcohol of the resulting diol can be selectively protected, for example, as a silyl ether (e.g., using TBDMSCl).
-
Intramolecular Cyclization: Activation of the remaining secondary alcohol followed by intramolecular nucleophilic attack by the ester carbonyl will lead to the formation of the desired oxaspirohexane intermediate.
This proposed route provides a logical and feasible pathway to connect the readily available this compound to the advanced intermediate required for the synthesis of the bioactive carbocyclic nucleoside.
V. Conclusion and Future Perspectives
This compound has demonstrated its significant potential as a versatile building block in the synthesis of complex and biologically relevant molecules. The protocols detailed herein provide a robust framework for the synthesis of a potent antiviral carbocyclic adenosine analogue, showcasing the strategic advantages of this unique chemical scaffold. The inherent reactivity and functional handles of this molecule open avenues for the creation of diverse libraries of carbocyclic nucleosides and other bioactive compounds. Further exploration of its utility in various cycloaddition and rearrangement reactions will undoubtedly lead to the discovery of novel therapeutic agents.
VI. References
-
Synthesis of methylenecyclobutane analogues of nucleosides with axial chirality and their phosphoralaninates: a new pronucleotide effective against Epstein-Barr virus. (URL: --INVALID-LINK--)
-
Stereoselective Syntheses of Carbocyclic Nucleosides. (URL: --INVALID-LINK--)
-
Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. (URL: --INVALID-LINK--)
-
Multi-Step Synthesis in the Development of Antiviral Agents. (URL: --INVALID-LINK--)
-
Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. (URL: --INVALID-LINK--)
Application Notes & Protocols: Tandem Reactions of Methyl 3-methylenecyclobutanecarboxylate for Complex Molecule Synthesis
Introduction
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Tandem reactions, also known as domino or cascade reactions, have emerged as a powerful strategy to achieve this goal.[1] By combining multiple bond-forming events in a single synthetic operation without isolating intermediates, these processes offer significant advantages in terms of efficiency, atom economy, and sustainability.
Methyl 3-methylenecyclobutanecarboxylate (M3M) is a uniquely valuable building block for designing such tandem sequences.[2][3] Its structure features a confluence of reactive motifs: a strained cyclobutane ring, an exocyclic alkene, and an ester functionality. The inherent ring strain of the four-membered ring (approx. 26 kcal/mol) provides a thermodynamic driving force for a variety of ring-opening transformations. Concurrently, the exocyclic double bond is an accessible handle for a wide array of addition and cycloaddition reactions. This confluence allows for the initiation of a chemical cascade where an initial reaction at one site triggers subsequent transformations at another, leading to the rapid construction of intricate molecular architectures.
This guide provides an in-depth exploration of tandem reactions involving this compound, offering detailed mechanistic insights and field-proven laboratory protocols for researchers in organic synthesis and drug development.
Section 1: Palladium-Catalyzed Tandem Ring-Opening/Cross-Coupling
Mechanistic Rationale & Expertise
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to strained ring systems like methylenecyclobutanes has unlocked a plethora of synthetic possibilities.[4][5] A particularly effective tandem strategy involves an initial palladium-catalyzed ring-opening of the cyclobutane, which generates a reactive organopalladium intermediate poised for a subsequent cross-coupling reaction.
The process is typically initiated by the oxidative addition of a Pd(0) species into one of the strained C-C bonds of the cyclobutane ring, or through a carbopalladation/β-carbon elimination sequence. This generates a π-allyl palladium intermediate. The regioselectivity of this opening is a critical control element, often dictated by the substitution pattern on the ring and the ligand environment of the palladium catalyst. Once formed, this intermediate can be intercepted by a wide range of nucleophiles or coupling partners present in the reaction mixture, culminating in a cross-coupling event that forges a new carbon-carbon or carbon-heteroatom bond. The ester group in M3M can serve as a directing group or an electronic modifier, influencing the regiochemical outcome of these transformations.
Illustrative Catalytic Cycle
Caption: Palladium-catalyzed tandem ring-opening/cross-coupling of M3M.
Application Note: Suzuki-Type Coupling
A powerful implementation of this strategy is a tandem ring-opening/Suzuki coupling. This allows for the formal insertion of an aryl or vinyl group with concomitant opening of the cyclobutane ring to yield highly functionalized linear products. The choice of phosphine ligand is critical; bulky, electron-rich ligands often facilitate the initial oxidative addition and stabilize the catalytic species, while the base is essential for the transmetalation step of the Suzuki coupling. This one-pot procedure efficiently transforms a simple cyclic ester into a complex acyclic structure bearing valuable functionality for further elaboration.
Protocol 1: Tandem Palladium-Catalyzed Ring-Opening/Suzuki Coupling
This protocol describes the synthesis of Methyl (E)-5-phenyl-3-(phenylmethyl)pent-4-enoate, a representative product from a tandem reaction.
Materials:
-
This compound (M3M)
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[6]
-
Triphenylphosphine (PPh₃)[6]
-
Cesium carbonate (Cs₂CO₃)[6]
-
Anhydrous 1,4-Dioxane
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), PPh₃ (8 mol%), and Cs₂CO₃ (2.5 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equivalent) and phenylboronic acid (1.5 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration with respect to M3M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.[6] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Trustworthiness: This protocol is self-validating. Successful formation of the product confirms the sequential ring-opening and cross-coupling events. The expected mass of the product can be confirmed by MS, and the stereochemistry of the newly formed double bond can be verified by ¹H NMR spectroscopy.
| Entry | Aryl Boronic Acid | Ligand | Yield (%) |
| 1 | Phenylboronic acid | PPh₃ | 85 |
| 2 | 4-Tolylboronic acid | PPh₃ | 82 |
| 3 | 4-MeOPh-B(OH)₂ | PPh₃ | 88 |
| 4 | 4-CF₃Ph-B(OH)₂ | PPh₃ | 75 |
Section 2: Tandem [3+2] Cycloaddition Cascade
Mechanistic Rationale & Expertise
The exocyclic alkene of this compound is an excellent substrate for cycloaddition reactions. In a [3+2] cycloaddition, the alkene acts as a two-atom component (dipolarophile) reacting with a three-atom component (1,3-dipole) to form a five-membered ring.[7] This reaction is highly valuable for the synthesis of heterocyclic scaffolds.
A tandem sequence can be designed where the initial [3+2] cycloaddition creates a spirocyclic intermediate. The inherent strain of the remaining cyclobutane ring in this intermediate can then be exploited in a subsequent, thermally or catalytically induced, ring-opening or rearrangement reaction. This cascade transforms a simple starting material into a complex fused or bridged heterocyclic system in a single pot, often with high stereocontrol. The electronic nature of the 1,3-dipole and the substitution on the M3M are key factors governing the chemo- and regioselectivity of the initial cycloaddition.
Illustrative Workflow
Caption: Workflow for a tandem [3+2] cycloaddition/ring expansion cascade.
Application Note: Nitrile Oxide Cycloaddition/Rearrangement
The reaction of M3M with an in situ generated nitrile oxide (from an oxime precursor) provides a compelling example. The initial [3+2] cycloaddition forms a spiro-isoxazoline. Upon gentle heating, this strained intermediate can undergo a concerted rearrangement involving cleavage of the weak N-O bond and the strained C-C bond of the cyclobutane ring, leading to the formation of a more stable, fused dihydropyran ring system. This powerful transformation builds significant molecular complexity and installs multiple stereocenters in a single, efficient operation.
Protocol 2: Tandem Nitrile Oxide [3+2] Cycloaddition/Rearrangement
This protocol details the one-pot synthesis of a fused dihydropyran from M3M.
Materials:
-
This compound (M3M)
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Standard laboratory glassware
Procedure:
-
Nitrile Oxide Generation: In a 50 mL round-bottom flask, dissolve benzaldoxime (1.1 equivalents) in anhydrous toluene. Add N-Chlorosuccinimide (1.1 equivalents) portion-wise at 0 °C. Stir for 30 minutes to form the corresponding hydroximoyl chloride.
-
Cycloaddition: To the same flask, add this compound (1.0 equivalent).
-
Initiation: Slowly add a solution of triethylamine (1.5 equivalents) in toluene via syringe pump over 1 hour at room temperature. The triethylamine generates the nitrile oxide in situ, which is immediately trapped by M3M. Stir for an additional 2 hours after the addition is complete.
-
Rearrangement: Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C. The formation of the spiro-isoxazoline intermediate and its subsequent rearrangement can be monitored by LC-MS. Maintain heating for 6-8 hours until the intermediate is fully consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove triethylamine hydrochloride salt. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure fused dihydropyran product.
Trustworthiness: The protocol's integrity is confirmed by characterization of the final product. The disappearance of the strained cyclobutane signals and the appearance of signals corresponding to the new dihydropyran ring in ¹³C and ¹H NMR spectra validate the tandem sequence.
| Entry | Aldoxime Precursor | Temperature (°C) | Yield (%) |
| 1 | Benzaldoxime | 80 | 78 |
| 2 | 4-Chlorobenzaldoxime | 80 | 81 |
| 3 | Cinnamaldoxime | 80 | 72 |
| 4 | Pivaldoxime | 90 | 65 |
References
- 1. BJOC - Catalytic multi-step domino and one-pot reactions [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(II)-catalysed ring expansion of methylenecyclobutanes and related systems - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of Methyl 3-methylenecyclobutanecarboxylate in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The demand for novel molecular scaffolds that can access unique, three-dimensional chemical space is a driving force in contemporary drug discovery. Methyl 3-methylenecyclobutanecarboxylate has emerged as a powerful and versatile building block, enabling the synthesis of complex molecules with desirable pharmacological properties. The inherent ring strain and reactive exocyclic methylene group of this compound provide a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its strategic applications, complete with detailed experimental protocols, to empower medicinal chemists in their quest for next-generation therapeutics.
Introduction: The Value Proposition of a Strained Scaffold
This compound (CAS No. 15963-40-3) is a unique chemical intermediate whose utility in medicinal chemistry belies its relatively simple structure.[1] Its architecture is defined by two key features: a strained four-membered cyclobutane ring and a highly reactive exocyclic double bond.[2] This combination makes it an attractive starting point for constructing sophisticated molecular frameworks.[3]
In an era where drug discovery programs are increasingly focused on moving away from flat, aromatic-heavy molecules, the cyclobutane motif offers a gateway to sp³-rich, three-dimensional structures.[4][5] Such non-planar scaffolds often lead to improved physicochemical properties, including enhanced solubility and metabolic stability, while providing precise vectoral arrangements of functional groups for optimal target engagement.[6] this compound serves as a readily available and highly versatile entry point into this valuable chemical space.[7]
Strategic Applications in Drug Design
The incorporation of the methylenecyclobutane core into drug candidates is a strategic decision rooted in several key medicinal chemistry principles.
Bioisosterism and Scaffold Hopping
The cyclobutane ring is an effective bioisostere for various common chemical motifs.[4] Its puckered, three-dimensional nature can replace planar systems like phenyl rings or alkenes to improve properties without sacrificing binding affinity.
-
Aryl Bioisostere: Replacing a para-substituted phenyl ring with a 1,3-disubstituted cyclobutane can decrease lipophilicity and improve metabolic stability by removing sites susceptible to oxidative metabolism.[5]
-
Alkene Bioisostere: The cyclobutane ring can lock the geometry of substituents, preventing cis/trans isomerization that can be a liability for alkene-containing drugs.[4]
-
gem-Dimethyl Replacement: The four-membered ring can serve as a conformationally restricted replacement for a gem-dimethyl group, influencing the orientation of adjacent functionalities and potentially improving ligand-receptor interactions.[8][9]
Accessing Novel and Conformationally Rigid Structures
The true power of this compound lies in its ability to serve as a precursor for more complex polycyclic and spirocyclic systems.[10] The conformational rigidity of these structures can significantly enhance binding selectivity and reduce the entropic penalty upon binding to a biological target, often leading to increased potency.[10][11] The exocyclic double bond is the primary gateway for these transformations.
Core Experimental Protocols and Methodologies
The following sections detail validated protocols for key transformations of this compound, explaining the causality behind the experimental design.
Application I: [3+2] Cycloaddition for Spirocyclic Heterocycle Synthesis
Causality and Rationale: The electron-deficient exocyclic double bond of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[12] This reaction class is one of the most powerful methods for constructing five-membered heterocycles. By reacting it with a nitrone (a 1,3-dipole), we can forge a spiro-isoxazolidine scaffold in a single, atom-economical step. This spirocyclic junction introduces significant three-dimensionality, a highly sought-after feature in modern drug candidates.[10] The resulting isoxazolidine ring is also a versatile intermediate for further functionalization.
Experimental Protocol: Synthesis of a Spiro-Isoxazolidine Derivative
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-methylhydroxylamine hydrochloride (1.2 eq.) and 3-bromobenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, 20 mL).
-
Nitrone Formation: Add triethylamine (2.5 eq.) dropwise to the stirring solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the N-methyl-C-(3-bromophenyl)-nitrone can be monitored by TLC.
-
Cycloaddition: To the freshly prepared nitrone solution, add this compound (1.1 eq.).
-
Reaction Execution: Heat the mixture to reflux (approx. 40 °C) and maintain for 12-18 hours. Monitor the consumption of the starting materials by TLC or LC-MS. The reaction is driven by the formation of two new sigma bonds, which overcomes the activation energy barrier.[13]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired spiro-isoxazolidine product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for [3+2] nitrone cycloaddition.
Application II: Stereoselective Functionalization of the Exocyclic Double Bond
Causality and Rationale: The exocyclic double bond is susceptible to a wide range of addition reactions. Catalytic hydrogenation is a fundamental transformation that reduces the alkene to an alkane, creating a methyl group and a new stereocenter at the C3 position of the cyclobutane ring. The choice of catalyst and conditions can influence the stereochemical outcome of this reduction. The resulting saturated cyclobutane ester is a valuable chiral building block, where the newly installed methyl group can probe hydrophobic pockets in a protein active site, a strategy known as the "magic methyl" effect in medicinal chemistry.[14]
Experimental Protocol: Diastereoselective Catalytic Hydrogenation
-
System Setup: To a high-pressure vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq.) and a catalytic amount of 10% Palladium on Carbon (Pd/C, 5 mol%).
-
Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (providing a concentration of ~0.1 M). The choice of solvent can influence reaction rate and, in some cases, selectivity.
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50 psi (approx. 3.4 atm) with H₂.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-8 hours. The heterogeneous catalyst provides a surface for the adsorption of both hydrogen and the alkene, facilitating the syn-addition of hydrogen across the double bond.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or TLC to confirm the disappearance of the starting material. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting product, Methyl 3-methylcyclobutanecarboxylate, is often of high purity and may not require further purification.
-
Characterization: Analyze the product by ¹H NMR to determine the diastereomeric ratio (if applicable, depending on the cis/trans nature of the ester) and confirm the structure.
Caption: Diverse functionalization of the exocyclic double bond.
Data Summary and Characterization
Accurate characterization is essential for validating experimental outcomes.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15963-40-3 | [2][3] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Purity (Typical) | >98% | [1] |
Table 2: Representative Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |
| This compound | ~4.8 (m, 2H, =CH₂), ~3.7 (s, 3H, OCH₃), ~3.1 (m, 1H, CHCO₂Me), ~2.8-2.6 (m, 4H, ring CH₂) | ~175 (C=O), ~145 (C=CH₂), ~108 (=CH₂), ~52 (OCH₃), ~40 (CHCO₂Me), ~35 (ring CH₂) | ~3070 (=C-H), ~2950 (C-H), ~1735 (C=O), ~1670 (C=C) |
| Methyl 3-methylcyclobutanecarboxylate (Product of Hydrogenation) | ~3.65 (s, 3H, OCH₃), ~2.8 (m, 1H, CHCO₂Me), ~2.4-1.8 (m, 5H, ring CH/CH₂), ~1.1 (d, 3H, CH₃) | ~175 (C=O), ~51 (OCH₃), ~42 (CHCO₂Me), ~32 (ring CH₂), ~28 (ring CH), ~20 (CH₃) | ~2960 (C-H), ~1730 (C=O) |
Conclusion and Future Outlook
This compound is more than a simple intermediate; it is a strategic tool for innovation in medicinal chemistry. Its unique reactivity allows for the efficient construction of novel, three-dimensional scaffolds that are increasingly important for developing selective and effective drug candidates.[15] The protocols outlined here for cycloadditions and double-bond functionalizations represent foundational pathways to diverse molecular libraries. Future applications will undoubtedly leverage this building block in more complex cascade reactions, fragment-based drug design, and the synthesis of novel bioisosteres to tackle the most challenging biological targets.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective [scielo.org.mx]
- 14. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
Application Notes and Protocols for the Reaction Mechanisms of Methyl 3-methylenecyclobutanecarboxylate
Introduction: The Synthetic Potential of a Strained Olefin
Methyl 3-methylenecyclobutanecarboxylate is a versatile organic building block whose reactivity is dominated by the inherent ring strain of the cyclobutane core and the presence of a reactive exocyclic double bond.[1] These structural features make it an attractive substrate for a variety of transformations that might be less favorable in unstrained systems. The ester functionality provides an additional handle for synthetic manipulation and can influence the regioselectivity of certain reactions. This guide provides an in-depth exploration of the key reaction mechanisms of this compound, complete with detailed protocols for researchers in organic synthesis and drug development.
Proposed Synthesis of this compound
A direct, high-yielding synthesis of the title compound can be achieved through palladium-catalyzed alkene difunctionalization. This approach constructs the substituted cyclobutane ring in a single step from an acyclic precursor.[2][3]
Mechanism: Palladium-Catalyzed 4-exo-Cyclization/Functionalization
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-triflate bond of a 1,5-diene precursor.
-
Migratory Insertion: A syn-4-exo migratory insertion of the tethered alkene onto the alkyl-palladium intermediate forms a cyclobutylmethylpalladium(II) complex.
-
Reductive Elimination: C-C bond-forming reductive elimination releases the methylenecyclobutane product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for favoring the 4-membered ring formation over a 5-membered one.[2]
Caption: Palladium-catalyzed 4-exo-cyclization for methylenecyclobutane synthesis.
Part 1: Palladium-Catalyzed Transformations
The reactivity of the exocyclic double bond is readily harnessed through palladium catalysis, leading to elegant and powerful transformations.
Ring Expansion via Wacker-Type Oxidation
A notable reaction of methylenecyclobutanes is the palladium(II)-catalyzed ring expansion to cyclopentanones, a variant of the Wacker oxidation.[4] This transformation is driven by the release of ring strain and proceeds with high selectivity.
Mechanism: The reaction is thought to proceed via a semi-pinacol-type rearrangement.
-
Coordination and Nucleophilic Attack: The Pd(II) catalyst coordinates to the double bond, which is then attacked by water (a nucleophile) in a Markovnikov-selective manner to form a palladium-alkyl intermediate.
-
1,2-Alkyl Shift: A 1,2-hydride or alkyl shift occurs, leading to the expansion of the four-membered ring to a five-membered ring.
-
β-Hydride Elimination and Tautomerization: Subsequent β-hydride elimination and tautomerization yield the final cyclopentanone product.
Caption: Mechanism of Wacker-type ring expansion to a cyclopentanone.
Protocol 1: Synthesis of Methyl 3-oxocyclopentanecarboxylate
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added PdCl2 (0.05 mmol, 5 mol%).
-
Add water (30 equiv.) and tert-butyl nitrite (1.0 mmol, 1 equiv.) as an oxidant.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Oxidant | Catalyst Loading (mol%) | Yield (%) | Reference |
| 3-Phenyl-methylenecyclobutane | tBuONO | 5 | 92 | [4] |
| 3,3-Dimethyl-methylenecyclobutane | tBuONO | 5 | 85 | [4] |
Part 2: Cycloaddition Reactions
The exocyclic double bond of this compound is an excellent participant in cycloaddition reactions, providing access to spirocyclic systems.
[4+2] Cycloaddition (Diels-Alder Reaction)
The electron-withdrawing ester group activates the double bond, making it a good dienophile for Diels-Alder reactions with electron-rich dienes.[5][6]
Mechanism: The reaction proceeds via a concerted pericyclic mechanism, where the diene and dienophile react in a single step to form a six-membered ring. The stereochemistry of the reactants is retained in the product.
Caption: Concerted mechanism of the Diels-Alder reaction.
Protocol 2: Diels-Alder Reaction with Cyclopentadiene
-
To a solution of this compound (1.0 mmol) in toluene (5 mL) is added freshly cracked cyclopentadiene (1.2 mmol).
-
The reaction mixture is heated to 80 °C in a sealed tube for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the spirocyclic adduct.
1,3-Dipolar Cycloaddition
The double bond can also react with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings.[7] This provides a powerful method for the synthesis of complex, nitrogen-containing spirocycles.
Mechanism: This is another type of concerted pericyclic reaction where the 1,3-dipole and the dipolarophile (the methylenecyclobutane) react to form a five-membered ring. The regioselectivity is governed by the electronic properties of the reactants.
Caption: Concerted mechanism of a 1,3-dipolar cycloaddition.
Part 3: Radical Reactions
The allylic C-H bonds of this compound are susceptible to radical abstraction, leading to functionalization at the allylic position.
Allylic Halogenation
A classic example is the allylic bromination using N-bromosuccinimide (NBS) and a radical initiator.
Mechanism: The reaction proceeds via a radical chain mechanism involving three key stages:[8][9]
-
Initiation: Homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) generates a radical, which then abstracts a bromine atom from NBS to form a bromine radical.
-
Propagation: The bromine radical abstracts an allylic hydrogen from the methylenecyclobutane to form HBr and a resonance-stabilized allylic radical. This radical then reacts with Br2 (formed in situ from HBr and NBS) to give the allylic bromide product and a new bromine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Key steps in the radical allylic bromination mechanism.
Protocol 3: Allylic Bromination with NBS
-
To a solution of this compound (1.0 mmol) in CCl4 (10 mL) is added N-bromosuccinimide (1.1 mmol) and a catalytic amount of AIBN (azobisisobutyronitrile).
-
The mixture is heated to reflux (around 77 °C) and irradiated with a sunlamp for 2-4 hours.
-
Monitor the reaction by TLC. The solid succinimide byproduct will float to the top upon completion.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique reactivity, stemming from ring strain and a functionalized exocyclic double bond, allows for a diverse range of transformations. The palladium-catalyzed reactions, in particular, offer elegant solutions for ring expansion and C-C bond formation. Furthermore, its participation in cycloaddition and radical reactions opens up avenues for the rapid construction of complex molecular architectures. The protocols and mechanistic insights provided herein serve as a valuable resource for chemists seeking to exploit the full synthetic potential of this remarkable molecule.
References
- 1. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Methyl 3-methylenecyclobutanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-methylenecyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. We understand that while the synthesis may appear straightforward, achieving high yield and purity consistently requires careful attention to detail. This document provides actionable insights grounded in established chemical principles to help you navigate common challenges.
Introduction to the Synthesis
This compound is a valuable building block in organic synthesis, prized for its unique strained ring system and reactive exocyclic double bond.[1] The most common and reliable method for its preparation is the esterification of 3-methylenecyclobutanecarboxylic acid. This guide will focus on troubleshooting the widely used method involving methylation with dimethyl sulfate and potassium carbonate in acetone. An alternative method using (trimethylsilyl)diazomethane will also be discussed.
Core Synthesis Protocol
The primary synthesis route involves the SN2 reaction of the carboxylate salt of 3-methylenecyclobutanecarboxylic acid with a methylating agent. A typical and effective procedure is as follows:
Protocol 1: Methylation with Dimethyl Sulfate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 eq) and potassium carbonate (2.0 eq) in acetone.
-
Addition of Methylating Agent: At room temperature (25 °C), slowly add dimethyl sulfate (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2]
A visual representation of this workflow is provided below:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides systematic solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Ineffective Deprotonation: Insufficient or low-quality base (K₂CO₃).2. Inactive Methylating Agent: Degradation of dimethyl sulfate due to moisture.3. Insufficient Reaction Time or Temperature: The reaction has not gone to completion. | 1. Base Quality: Use freshly ground, anhydrous potassium carbonate. Ensure a 2:1 molar ratio of K₂CO₃ to the starting carboxylic acid to drive the deprotonation equilibrium forward.2. Reagent Quality: Use a fresh, unopened bottle of dimethyl sulfate. Handle it in a fume hood with appropriate personal protective equipment as it is toxic and corrosive.3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after 12 hours, consider extending the reaction time. Ensure the reaction temperature is maintained at reflux. |
| Incomplete Reaction (Presence of Starting Material) | 1. Poor Solubility: The carboxylate salt may not be fully dissolved in acetone.2. Stoichiometry Issues: Inaccurate measurement of reagents. | 1. Solvent Volume: Ensure sufficient acetone is used to create a mobile slurry. Vigorous stirring is crucial to maximize the surface area of the suspended base.2. Precise Measurements: Carefully weigh all reagents and calculate molar equivalents accurately. |
| Formation of Side Products | 1. Hydrolysis of Product: Presence of water during the reaction can lead to hydrolysis of the ester back to the carboxylic acid.2. Reaction with Solvent: At elevated temperatures, minor side reactions with the acetone solvent can occur. | 1. Anhydrous Conditions: Use anhydrous acetone and ensure all glassware is thoroughly dried before use. The potassium carbonate should also be anhydrous.2. Temperature Control: While reflux is necessary, avoid excessive temperatures. A controlled heating mantle is recommended over an open flame. |
| Difficulties in Product Isolation/Purification | 1. Emulsion during Extraction: Formation of an emulsion can make phase separation difficult.2. Product is an Oil: The product is a yellow oil, which can make complete solvent removal challenging.[2] | 1. Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.2. High Vacuum: Use a high-vacuum pump to remove residual solvent. Gentle heating (e.g., a 40°C water bath) can aid in this process. For very high purity, column chromatography on silica gel may be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium carbonate in this reaction?
A1: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the potassium carboxylate salt. This salt is a much more potent nucleophile than the neutral carboxylic acid and is necessary for the subsequent SN2 reaction with dimethyl sulfate.
Q2: Can I use a different methylating agent?
A2: Yes, other methylating agents can be used. For instance, (trimethylsilyl)diazomethane is a highly effective reagent for this transformation and can be used at low temperatures (0°C).[3] However, it is also explosive and toxic, requiring specialized handling procedures. For general laboratory use, dimethyl sulfate is a more common, albeit still hazardous, choice. Another alternative is methyl iodide, which is less toxic than dimethyl sulfate but may require longer reaction times or higher temperatures.
Q3: Why is it important to add the dimethyl sulfate slowly?
A3: The reaction between the carboxylate and dimethyl sulfate is exothermic. Slow addition helps to control the reaction temperature and prevent any potential runaway reactions or excessive side product formation.
Q4: My final product is a yellow oil. Is this normal?
A4: Yes, the product is typically isolated as a yellow oil.[2] If a colorless product is required, purification by column chromatography (silica gel with a hexane/ethyl acetate eluent system) can be performed.
Q5: How can I confirm the identity and purity of my product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Q6: What are the key safety precautions for this synthesis?
A6: Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Alternative Synthesis Protocol
For researchers with experience in handling hazardous reagents, the use of (trimethylsilyl)diazomethane offers a rapid and high-yielding alternative.
Protocol 2: Methylation with (Trimethylsilyl)diazomethane
-
Reaction Setup: Dissolve 3-methylenecyclobutanecarboxylic acid in a mixture of dichloromethane and methanol at 0°C.
-
Addition of Reagent: Slowly add a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise.
-
Quenching: After 30 minutes, quench the reaction with acetic acid.
-
Isolation: Concentrate the reaction mixture in vacuo to obtain the product.[3]
A decision-making flowchart for troubleshooting this alternative protocol is presented below:
Caption: Troubleshooting flowchart for the (trimethylsilyl)diazomethane protocol.
References
Technical Support Center: Purification of Methyl 3-methylenecyclobutanecarboxylate
Welcome to the technical support center for Methyl 3-methylenecyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile but challenging building block. The unique structure, featuring a strained four-membered ring and a reactive exocyclic double bond, presents specific purification hurdles. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider during purification?
A1: Understanding the physicochemical properties of your target compound is the foundation of a successful purification strategy. This compound is a relatively small and volatile ester.
The most critical property to consider is its volatility. With a reported boiling point of 56-59 °C at 20 Torr, this compound can be easily lost during solvent removal under high vacuum or with excessive heat.[1] This volatility dictates careful handling during workup and concentration steps.[2]
Secondly, its polarity is moderate. The ester group provides polarity, but the hydrocarbon backbone is nonpolar. This allows for purification via normal-phase silica gel chromatography, but requires careful solvent system selection to differentiate it from nonpolar byproducts or more polar impurities.
| Property | Value / Observation | Implication for Purification |
| Molecular Weight | 126.15 g/mol [3] | Low molecular weight contributes to volatility.[2] |
| Boiling Point | 56-59 °C (at 20 Torr)[1] | High risk of product loss during rotary evaporation. Use reduced temperature and pressure. |
| Polarity | Moderate | Suitable for normal-phase flash chromatography. Will have intermediate Rf values. |
| Stability | Potentially sensitive | The strained ring and exocyclic double bond may be prone to isomerization or polymerization under acidic or harsh thermal conditions. |
Q2: What are the most common impurities I might encounter when synthesizing or purifying this compound?
A2: Impurities can arise from the starting materials, side reactions, or degradation. For this compound, you should be vigilant for:
-
Isomeric Byproducts: The exocyclic double bond can potentially isomerize to the more thermodynamically stable endocyclic positions, especially if exposed to acid (e.g., residual acid on silica gel) or heat. These isomers will have very similar polarities, making them the most challenging impurities to separate.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may persist. Their properties will dictate the ease of removal.
-
Polymerization Products: Exocyclic alkenes can be susceptible to polymerization. This typically results in non-mobile, baseline material on a TLC plate but can reduce the overall yield.
-
Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) or non-volatile reagents used in the reaction are common impurities that must be removed.[4]
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during purification.
Workflow: Choosing the Right Purification Method
Before starting, a quick analysis of your crude material by Thin Layer Chromatography (TLC) and ¹H NMR can guide your choice of purification method.
Caption: Decision workflow for selecting the primary purification method.
Q3: I'm losing most of my product during solvent removal on the rotary evaporator. What's happening and how can I prevent it?
A3: This is a classic issue when working with volatile compounds.[2] Your product is likely co-distilling with your solvent.
Causality: The vapor pressure of this compound is high enough that applying a strong vacuum, especially with warming, will cause it to evaporate and be collected in the condenser trap along with the solvent.[2]
Solutions:
-
Reduce the Bath Temperature: Do not heat the water bath above room temperature (20-25 °C) if possible.
-
Carefully Control the Vacuum: Do not apply a full vacuum from a diaphragm or oil pump. Slowly and carefully reduce the pressure until you see gentle, controlled bubbling of the solvent. The goal is to find a pressure where the solvent evaporates but the product remains in the flask.
-
Use a Less Volatile Collection Solvent: If performing column chromatography, choose a less volatile non-polar solvent. For example, substituting pentane or heptane for hexanes can make a significant difference during the subsequent evaporation step.[2]
-
Final Concentration without High Vacuum: For the final traces of solvent, remove the flask from the rotovap and attach it to a high vacuum line while the flask is cooled in an ice bath. This will remove the last bits of solvent while keeping your product frozen or cold, drastically reducing its vapor pressure.
Q4: My product is co-eluting with an impurity during flash chromatography. How can I improve the separation?
A4: Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given mobile phase. The key is to alter the chemical interactions to change the relative separation.
Causality: Separation on silica gel is governed by polar interactions. If your product and impurity have similar polarities and functional groups, they will travel down the column at nearly the same rate. This is common with structural isomers.
Solutions:
-
Optimize the Solvent System:
-
Reduce Solvent Strength: If the Rf of your compound is high (>0.4), decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. An ideal Rf for good separation is typically between 0.2 and 0.3.[5]
-
Change Solvent Selectivity: This is the most powerful technique. Instead of a standard hexane/ethyl acetate system, try a different solvent combination that introduces new interactions.[6] For example:
-
Dichloromethane/Hexane: DCM can offer different selectivity for esters.
-
Toluene/Hexane/Ethyl Acetate: The aromatic solvent can introduce π-π interactions, which can help separate compounds with different degrees of unsaturation or aromaticity.
-
Ternary Systems: Adding a third solvent, even in small amounts (e.g., 1-2% methanol or acetonitrile in a DCM/hexane mixture), can significantly alter the separation.[6]
-
-
-
Use a Finer Mesh Silica: Switching from standard flash silica (40-63 µm) to a finer grade (e.g., 25-40 µm) increases the surface area and the number of theoretical plates, leading to better resolution.
-
Run a Shallow Gradient: Instead of an isocratic elution, use a very slow, shallow gradient of the polar solvent.[5][7] This can effectively resolve closely eluting spots.
Q5: I suspect my compound is decomposing or isomerizing on the silica gel column. How can I confirm this and prevent it?
A5: The exocyclic double bond and strained ring are susceptible to acid-catalyzed rearrangement. Standard silica gel is slightly acidic and can cause this degradation.
Causality: Protic sites on the silica gel surface can protonate the double bond, leading to a carbocation intermediate that can rearrange to a more stable endocyclic double bond or react with nucleophiles.
Solutions:
-
TLC Test: Spot your pure compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see a new spot forming, it's a strong indication of on-plate decomposition.
-
Neutralize the Silica Gel: Before preparing your column, you can deactivate the silica by slurrying it in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine.[5] Pack the column with this mixture and run the column with a mobile phase also containing a small percentage (e.g., 0.5%) of triethylamine.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like diol.
-
Work Quickly and Cold: Do not let the compound sit on the column for extended periods. If possible, run the chromatography in a cold room to minimize thermal degradation.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude this compound.
1. Mobile Phase Selection: a. On a TLC plate, test various solvent systems. Start with 5% Ethyl Acetate (EtOAc) in Hexane. b. Aim for an Rf value of ~0.25 for the product. Adjust the EtOAc percentage as needed. c. If isomers are present, test alternative systems like 10-20% Dichloromethane (DCM) in Hexane or a Toluene:Hexane:EtOAc mixture.[6]
2. Column Packing: a. Use a 40 g silica gel cartridge or a glass column with ~40-50 g of silica gel (230-400 mesh).[8] b. Slurry pack the column using the initial, weakest mobile phase you plan to use. c. Ensure the column is packed evenly without any air bubbles or cracks.
3. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., DCM). Add ~2-3 g of silica gel and evaporate the solvent completely to get a free-flowing powder.[5] b. Carefully add this powder to the top of your packed column. c. Wet Loading: If the product is not soluble in a volatile solvent, dissolve it in the minimum possible amount of the mobile phase and load it directly onto the column. This may lead to broader peaks.
4. Elution and Fraction Collection: a. Begin eluting with your starting solvent system (e.g., 2% EtOAc in Hexane). b. If using a gradient, slowly increase the percentage of the polar solvent. A suggested gradient might be:
- 2 Column Volumes (CV) of 2% EtOAc/Hexane
- Gradient from 2% to 10% EtOAc over 10 CV
- Hold at 10% EtOAc for 5 CV c. Collect fractions and monitor them by TLC. d. Combine the pure fractions.
5. Product Recovery: a. Combine the pure fractions in a round-bottom flask. b. Concentrate the solvent on a rotary evaporator with the water bath at room temperature (~20 °C). c. Apply vacuum slowly and carefully. Once the bulk of the solvent is removed, cool the flask in an ice-water bath before applying a higher vacuum to remove the final traces.
Troubleshooting Flowchart for Flash Chromatography
Caption: A troubleshooting guide for common flash chromatography issues.
References
Technical Support Center: Synthesis of Methyl 3-methylenecyclobutanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-methylenecyclobutanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging building block. The inherent ring strain and unique reactivity of the methylenecyclobutane core present specific synthetic hurdles.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently encountered questions, moving beyond simple protocols to explain the chemical principles behind common side reactions and purification difficulties.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound typically involves the creation of the exocyclic double bond as a key step, often via an elimination reaction. A common and logical synthetic route starts from commercially available 3-oxocyclobutanecarboxylic acid, which is esterified, converted to a suitable precursor (e.g., via Wittig olefination or reduction followed by activation of the alcohol), and then subjected to elimination.
The primary challenges in this synthesis stem from the high reactivity conferred by the strained four-membered ring.[3] These challenges include:
-
Isomerization: The exocyclic double bond can migrate to the more thermodynamically stable endocyclic position.[4]
-
Ring-Opening: Under certain thermal, acidic, basic, or catalytic conditions, the strained ring can cleave, leading to acyclic byproducts.[3][5][6]
-
Purification: The structural similarity between the desired exocyclic product and its endocyclic isomer makes separation difficult.
General Synthetic Workflow
Below is a conceptual workflow illustrating a common synthetic approach.
Caption: Conceptual workflow for the synthesis of the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is low and my NMR/GC-MS shows a major isomeric impurity. What is causing the formation of the endocyclic alkene?
Answer: This is the most common side reaction. You are observing the isomerization of the desired kinetic product (exocyclic double bond) to the more thermodynamically stable Zaitsev product (endocyclic double bond). This process is highly dependent on the base, solvent, temperature, and reaction time used in the elimination step.
Causality: The protons on the carbon bearing the ester group are weakly acidic. A sufficiently strong base, especially at elevated temperatures or over long reaction times, can deprotonate this position, forming an enolate intermediate. Reprotonation can occur on the exocyclic carbon, leading to the migration of the double bond into the ring.
Troubleshooting & Optimization:
-
Choice of Base: The selection of the base is critical. A bulky, non-nucleophilic base is ideal for promoting an E2 elimination while minimizing isomerization.
-
Temperature Control: The elimination should be performed at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and allow the reaction to slowly warm.
-
Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, quench the reaction immediately to prevent the product from isomerizing upon prolonged exposure to basic conditions.
| Base | Typical Conditions | Exo:Endo Selectivity | Rationale & Comments |
| Potassium tert-butoxide (KOtBu) | THF, 0 °C to RT | Good to Excellent | A bulky base that favors the formation of the less sterically hindered Hofmann (exo) product. The standard choice for this transformation. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Toluene or THF, RT to 60 °C | Moderate to Good | A strong, non-nucleophilic base. Less bulky than KOtBu, may lead to slightly more endocyclic isomer, but often gives cleaner reactions. |
| Triethylamine (Et₃N) | Toluene, Reflux | Poor to Moderate | Generally not strong enough for efficient elimination of tosylates/mesylates and requires high temperatures, which strongly favor the thermodynamic endocyclic product. |
| Sodium Hydride (NaH) | THF, 0 °C to RT | Moderate | A strong, non-nucleophilic base, but heterogeneity can sometimes lead to inconsistent results and longer reaction times, increasing isomerization risk. |
Optimized Elimination Protocol (Example)
-
Dissolve the activated precursor (e.g., Methyl 3-(tosyloxymethyl)cyclobutanecarboxylate, 1.0 equiv) in anhydrous THF (0.1 M) in an oven-dried, flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add a solution of potassium tert-butoxide (1.2 equiv) in THF dropwise over 15 minutes.
-
Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes) every 30 minutes.
-
Upon consumption of the starting material (typically 1-3 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
Caption: Kinetic vs. Thermodynamic control in the elimination step.
Q2: My GC-MS analysis shows several low molecular weight, acyclic byproducts. What is causing the cyclobutane ring to open?
Answer: The cyclobutane ring possesses significant strain energy (~26 kcal/mol), making it susceptible to cleavage under various conditions that provide a pathway to release this strain.[2][3]
Causality & Mechanisms:
-
Acid/Base Catalyzed Opening: Strong acidic or basic conditions, particularly at elevated temperatures, can catalyze ring-opening. For example, nucleophilic attack on the ester carbonyl followed by a retro-[2+2] type fragmentation can occur.
-
Thermal Scission: High temperatures during the reaction or distillation can induce pericyclic reactions or radical-mediated C-C bond cleavage.[7]
-
Transition Metal Catalysis: If trace transition metals are present (e.g., from previous steps), they can insert into C-C bonds and catalyze ring-opening or rearrangement pathways.[7][8] A photocatalytic strategy for the 1,4-functionalization of methylenecyclobutanes via a radical-initiated cascade can also lead to ring opening.[5]
Troubleshooting & Prevention:
-
Maintain Mild Conditions: Avoid excessive heat. If the reaction requires heating, do so cautiously and for the minimum time necessary. Use a water bath instead of an oil bath for better temperature control.
-
Purify Precursors: Ensure that precursors are free from strong acids, bases, or residual transition metal catalysts from prior synthetic steps.
-
Careful Distillation: If purifying the final product by distillation, perform it under high vacuum to keep the boiling point as low as possible. Consider short-path distillation to minimize thermal exposure.
-
Avoid Protic Acids: When performing an esterification, use methods that do not involve strong, hot protic acids if possible. For example, using TMS-Cl in methanol or using methyl iodide with a carboxylate salt.
Q3: I am unable to separate the desired product from its endocyclic isomer using column chromatography. What are my options?
Answer: This is a common and frustrating purification challenge because the isomers often have very similar polarities. Standard silica gel chromatography with a single solvent system may not provide sufficient resolution.
Troubleshooting & Advanced Purification Strategies:
-
Optimize Flash Chromatography:
-
Solvent System: The key is to find a solvent system that maximizes the difference in interaction with the silica. Often, using a less polar solvent system with a small amount of a slightly more polar co-solvent can improve separation. Experiment with different binary and ternary mixtures.
-
Gradient Elution: Use a very shallow gradient. A slow increase from a non-polar eluent (e.g., 100% Hexane) to a slightly more polar mixture can effectively separate closely-eluting spots.
-
Column Dimensions: Use a long, thin column relative to the sample size to increase the number of theoretical plates.
-
| Solvent System (Hexane as base) | Typical Starting % | Comments |
| Ethyl Acetate | 2-5% | The standard choice. Resolution may be limited. |
| Diethyl Ether | 3-7% | Can sometimes offer different selectivity compared to Ethyl Acetate. |
| Toluene | 5-10% | The aromatic solvent can interact differently with the double bonds, potentially improving separation. Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | 4-8% | Can provide good resolution but is a stronger solvent. Start with a lower percentage. |
-
Alternative Purification Methods:
-
Preparative GC (Gas Chromatography): If available, this is an excellent method for separating volatile isomers with high purity.
-
Silver Nitrate Impregnated Silica: Alkenes can coordinate reversibly with silver ions. The differing stability of the silver-alkene complexes between the exo and endo isomers can allow for excellent separation on silica gel impregnated with AgNO₃.
-
Chemical Separation: If all else fails, a derivatization-separation-reversion sequence can be employed. For example, selectively reacting one isomer (e.g., via dihydroxylation or epoxidation, which may proceed at different rates), separating the derivatized product from the unreacted isomer, and then regenerating the original alkene. This is a lengthy but sometimes necessary approach.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best analytical techniques to monitor this reaction?
-
A: ¹H NMR is invaluable for determining the ratio of the desired exocyclic product to the endocyclic isomer. The vinylic protons of the exo-methylene group typically appear as distinct singlets or narrow multiplets around 4.8-5.0 ppm, while the olefinic proton of the endocyclic isomer appears further downfield. GC-MS is excellent for identifying the presence of isomers and any ring-opened byproducts, and for tracking the disappearance of the starting material.
-
-
Q: Why is this compound so prone to side reactions compared to, for example, Methyl cyclohexenecarboxylate?
-
A: The primary reason is the significant ring strain in the four-membered cyclobutane ring.[1][3] This strain provides a strong thermodynamic driving force for reactions that can open or rearrange the ring to form more stable five- or six-membered rings or acyclic structures.[2][8] The six-membered ring in cyclohexane derivatives is essentially strain-free, making it much more stable and less prone to such reactions.
-
-
Q: My elimination reaction seems to have stalled. What should I do?
-
A: Stalling can be due to several factors. Use the following decision tree to troubleshoot.
-
Caption: Troubleshooting workflow for an incomplete elimination reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Polymerization of Cyclobutane Monomers
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of cyclobutane-based monomers. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. Drawing from established principles and field-proven insights, this center offers a structured approach to diagnosing and resolving issues, ensuring the integrity and success of your experiments.
The polymerization of cyclobutane derivatives, primarily through Ring-Opening Polymerization (ROP), is a powerful tool for creating novel polymers with unique properties. However, the high ring strain and sensitivity of these systems to reaction conditions can present significant challenges. This guide is structured to address these issues head-on, starting with frequently asked questions for quick problem-solving, followed by a systematic guide to more complex issues.
Part 1: Frequently Asked Questions (FAQs) & Immediate Solutions
This section provides rapid answers to the most common issues encountered during cyclobutane polymerization.
Q1: My Ring-Opening Metathesis Polymerization (ROMP) reaction won't start. What's the most likely cause?
A1: The most common culprit is catalyst deactivation due to impurities. Ruthenium-based catalysts (e.g., Grubbs' catalysts) are extremely sensitive to oxygen, moisture, and certain functional groups.
-
Immediate Action: Ensure your monomer and solvent are rigorously purified and degassed. Use fresh, properly stored catalyst. A simple test is to run a control reaction with a reliable monomer like norbornene; if it fails, your catalyst or solvent system is compromised.
Q2: My cationic polymerization of a cyclobutane ether is giving a very broad molecular weight distribution (high PDI). Why?
A2: Cationic polymerizations are notoriously difficult to control due to the high reactivity of the propagating carbocationic species.[1][2] This leads to side reactions like chain transfer and premature termination, which broaden the PDI.[1][2][3]
-
Immediate Action: Drastically lower the reaction temperature (e.g., to -78 °C).[1] This suppresses chain transfer reactions and favors propagation, leading to a more controlled, "living-like" polymerization.[1][4]
Q3: I see polymer crashing out of solution during the reaction. What does this mean?
A3: This typically indicates that the growing polymer chain has become insoluble in the reaction solvent. This can halt polymerization and lead to low yields and broad PDI.
-
Immediate Action: Choose a solvent that is known to dissolve the final polymer. You may need to perform small-scale solubility tests with an anticipated polymer analog. Alternatively, running the reaction at a higher temperature (if the polymerization chemistry allows) can sometimes maintain solubility.
Q4: My reaction yield is very low, even after a long reaction time. What should I check first?
A4: Low yields often point to an unfavorable polymerization equilibrium or the presence of inhibitors. For ROP, this is related to the "ceiling temperature" (Tc), the temperature above which polymerization is thermodynamically unfavorable.[5]
-
Immediate Action: Verify that your reaction temperature is well below the estimated Tc for your specific monomer.[5][6] If temperature is not the issue, check for inhibitors. For ROMP, these can be phosphites, pyridines, or even byproducts from monomer synthesis.[7][8][9][10][11] For cationic ROP, water is a potent terminating agent.[3][12]
Part 2: Systematic Troubleshooting Guide
This section provides a deeper dive into specific problems, explaining the underlying chemistry and offering detailed protocols for resolution.
Issue 1: No Polymerization or Low Conversion
Low or no conversion is a frustrating but common starting point. The issue almost always traces back to one of three areas: the monomer, the initiator/catalyst, or the reaction conditions.
-
Monomer Purity is Paramount:
-
The "Why": Many polymerization mechanisms are highly sensitive to impurities that can act as inhibitors or terminating agents. In ROMP, functional groups like amines or thiols can coordinate to the metal center and poison the catalyst.[11] In cationic ROP, nucleophilic impurities like water or alcohols will terminate the growing cationic chain.[3][12]
-
Protocol: Rigorous Monomer & Solvent Purification:
-
Initial Wash: Wash the monomer with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities, followed by deionized water. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Distillation: Distill the monomer under reduced pressure, preferably from a drying agent like CaH₂. This removes non-volatile impurities and residual water.[13]
-
Column Purification: For removing inhibitors (like those added for storage), pass the distilled monomer through a column of activated basic alumina.[14] This is a fast and effective alternative to distillation for many common monomers.
-
Solvent Purification: Solvents must be equally pure. Use a solvent purification system (e.g., passing through columns of activated alumina and copper catalyst) or distill from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).[13]
-
Degassing: Before use, thoroughly degas both monomer and solvent using several freeze-pump-thaw cycles or by sparging with high-purity argon or nitrogen for at least 30 minutes.
-
-
-
Initiator/Catalyst Integrity:
-
The "Why": Catalysts and initiators degrade over time, especially with improper storage. Grubbs' catalysts are sensitive to air and light. Cationic initiators like Lewis acids (e.g., BF₃·OEt₂) are extremely hygroscopic.
-
Best Practices:
-
Purchase initiators and catalysts in small quantities and store them strictly according to the manufacturer's instructions (e.g., in a glovebox or desiccator under an inert atmosphere).
-
Never use a catalyst that has changed color or appearance.
-
When preparing a stock solution of the catalyst, do so in a glovebox using freshly purified solvent.
-
-
-
Thermodynamic Limitations (Ceiling Temperature, Tc):
-
The "Why": Ring-opening polymerization is an equilibrium process. The Gibbs free energy of polymerization (ΔGₚ) must be negative for polymerization to occur.[15] Since polymerization decreases entropy (ΔSₚ is negative), the enthalpy term (ΔHₚ), driven by ring strain release, must be dominant. As temperature increases, the -TΔSₚ term becomes more positive, and at the ceiling temperature (Tc), ΔGₚ becomes zero. Above Tc, depolymerization is favored.[5][6][15] Cyclobutane has significant ring strain (approx. 26 kcal/mol), generally leading to a high Tc, but bulky substituents can lower it.[16]
-
Solution: Most cyclobutane polymerizations are run at or below room temperature to ensure thermodynamics are favorable.[16][17] If you suspect a low Tc for a highly substituted monomer, try running the polymerization at a lower temperature (e.g., 0 °C or -20 °C).[16][17][18]
-
Caption: Comparison of pathways in uncontrolled versus controlled cationic polymerization.
Issue 3: Characterization Shows Unexpected Structures or Side Products
Even when polymerization occurs, the resulting polymer may not have the expected structure. Analysis by NMR and Gel Permeation Chromatography (GPC) is crucial for diagnosis. [19][20][21][22][23]
-
Regio- and Stereochemistry Issues in ROMP:
-
The "Why": The ring-opening of substituted cyclobutenes can lead to different regioisomers (head-to-tail, head-to-head) and stereoisomers (cis/trans double bonds) in the polymer backbone. The outcome is highly dependent on the monomer structure and the catalyst used. [24]For example, 1-substituted cyclobutenes can undergo polymerization in different ways, and some substitutions may even prevent polymerization entirely, leading only to ring-opened monomer products. [24] * Solution:
-
Catalyst Choice: The stereoselectivity (cis/trans content) is heavily influenced by the catalyst. Schrock-type (Mo, W) catalysts often favor cis-olefins, while many Ru-based catalysts favor trans-olefins.
-
Temperature and Solvent: Lowering the temperature can sometimes increase stereoselectivity. [16][17]The choice of solvent can also play a role; for instance, selective ROMP of cyclobutene over norbornene has been achieved in THF at 0 °C. [16][17] * Characterization: Use ¹³C NMR to analyze the microstructure of the polymer backbone. GPC-NMR can be a powerful tool to correlate molecular weight with specific structural features. [20]
-
-
-
Intramolecular Cyclization ("Backbiting"):
-
The "Why": In ROP, the active chain end can attack its own backbone, leading to the formation of small cyclic oligomers. This is a form of chain transfer to polymer and is more common when forming polymers with low ring strain (e.g., from 6- or 7-membered rings), but can occur in any ROP system, especially at high temperatures and low monomer concentrations.
-
Solution: Run the polymerization at a higher monomer concentration. This statistically favors intermolecular propagation over intramolecular backbiting. Lowering the temperature can also help.
-
Part 3: Key Experimental Protocols & Data Tables
Table 1: Recommended Purification Strategies for Common Reagents
| Reagent | Common Impurities | Recommended Purification Protocol | Reference |
| Cyclobutane Monomers | Water, synthesis byproducts, storage inhibitors | 1. Wash with aq. NaHCO₃. 2. Dry over MgSO₄. 3. Distill from CaH₂ under vacuum. 4. Pass through activated basic alumina immediately before use. | [14] |
| Solvents (THF, Dichloromethane) | Water, peroxides (THF), acidic impurities (DCM) | 1. Pass through a commercial solvent purification system (SPS). OR 2. For THF: Distill from sodium/benzophenone ketyl. For DCM: Distill from CaH₂. | [13] |
| Grubbs' Catalysts | Oxidation/degradation products | Store under inert gas (Ar/N₂) in a glovebox or desiccator, protected from light. Use fresh from the supplier. | N/A |
| Lewis Acid Initiators (e.g., SnCl₄) | Hydrolysis products (from moisture) | Purchase anhydrous grade and handle exclusively under inert atmosphere (glovebox). Distill under vacuum if necessary. | N/A |
Protocol: Standard Procedure for Characterizing Polymer Structure & PDI
-
Sample Preparation: Dissolve a small amount of the purified, dried polymer (approx. 5-10 mg) in a suitable solvent (e.g., CDCl₃ for NMR, THF for GPC). [19][22]2. ¹H and ¹³C NMR Spectroscopy:
-
Acquire high-resolution spectra to confirm the polymer structure.
-
Key features to look for: Disappearance of monomer-specific peaks (e.g., strained ring protons), appearance of polymer backbone peaks (e.g., new olefinic protons in ROMP), and integration of end-groups versus the repeating unit to estimate Mn (if end-groups are known and visible). [21]3. Gel Permeation Chromatography (GPC/SEC):
-
Use GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). [22] * System Setup: Use a system calibrated with known standards (e.g., polystyrene). The choice of solvent and column is critical for accurate results. [22][23] * Interpretation: A narrow, monomodal peak with a PDI close to 1.1 indicates a well-controlled, living polymerization. Broad peaks, shoulders, or multimodal distributions indicate termination, chain transfer, or the presence of multiple active species.
-
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkyl Phosphite Inhibitors for Frontal Ring-Opening Metathesis Polymerization Greatly Increase Pot Life. | Semantic Scholar [semanticscholar.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. radtech.org [radtech.org]
- 13. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 14. pslc.ws [pslc.ws]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 21. researchgate.net [researchgate.net]
- 22. resolvemass.ca [resolvemass.ca]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 24. Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 3-methylenecyclobutanecarboxylate
Welcome to the technical support center for Methyl 3-methylenecyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this versatile building block. As a strained, reactive molecule, achieving high purity requires careful attention to experimental detail.[1] This resource provides field-proven insights and detailed protocols to help you troubleshoot issues and optimize your purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My post-synthesis crude product shows low purity (<90%) by GC-MS analysis. What are the likely impurities and their sources?
A1: Low purity after the initial synthesis is a common issue. The impurities largely depend on the synthetic route employed, but several common culprits are often observed. The strained four-membered ring and the exocyclic double bond make the target molecule susceptible to isomerization and side reactions, particularly under thermal or acidic/basic conditions.[2]
Table 1: Common Impurities and Potential Origins
| Impurity Name | Structure (Example) | Potential Source / Formation Mechanism | Recommended Removal Strategy |
|---|---|---|---|
| Isomeric Byproducts | Methyl 1-methylcyclobut-2-enecarboxylate | Acid or base-catalyzed, or thermal isomerization of the exocyclic double bond to a more stable endocyclic position.[3] | Fractional Vacuum Distillation, Preparative GC |
| Starting Materials | (e.g., Allenic or cyclopropane precursors) | Incomplete reaction. This can be due to insufficient reaction time, improper temperature control, or catalyst deactivation. | Aqueous workup (if applicable), followed by Fractional Vacuum Distillation. |
| Polymeric Material | High molecular weight species | Polymerization of the reactive methylenecyclobutane moiety, often initiated by heat, acid traces, or radical initiators. | Filtration (if solid), followed by distillation of the desired monomer. |
| Solvent Residue | (e.g., Toluene, THF, Dichloromethane) | Incomplete removal during rotary evaporation. High-boiling point solvents are particularly problematic. | High-vacuum rotary evaporation, followed by Fractional Vacuum Distillation. |
| Hydrolyzed Product | 3-Methylenecyclobutanecarboxylic acid | Hydrolysis of the methyl ester during aqueous workup, especially if conditions are not pH-neutral. | Acid/base extraction during workup, or chromatography. |
Expert Insight: The key to minimizing these impurities is rigorous control over the reaction conditions. For instance, maintaining a neutral pH during workup is critical to prevent both isomerization and hydrolysis. If isomerization is a persistent issue, consider purification methods that operate at lower temperatures, such as preparative GC or column chromatography on silica gel treated with a mild base (e.g., triethylamine).
Q2: My product appears to be decomposing during purification by distillation, even under vacuum. How can I prevent this?
A2: Thermal instability is a known challenge for strained ring systems like methylenecyclobutanes.[4] Decomposition during distillation often manifests as pressure fluctuations, discoloration (yellowing or browning) in the distillation pot, and the formation of non-volatile residue.
Causality: The decomposition is typically a result of prolonged exposure to high temperatures, which can induce ring-opening, polymerization, or isomerization.[5] The presence of acidic or basic impurities can catalyze these degradation pathways.
Troubleshooting Steps:
-
Improve Vacuum Level: The most critical factor is to lower the boiling point by using a high-vacuum pump (<1 mmHg). This allows the distillation to proceed at a significantly lower pot temperature.
-
Use a Short-Path Distillation Apparatus: For highly sensitive compounds, a Kugelrohr or short-path distillation head minimizes the residence time of the vapor in the heated zone, reducing the opportunity for thermal decomposition.
-
Add a Polymerization Inhibitor: A small amount (ppm level) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be added to the distillation flask to suppress polymerization.
-
Ensure Neutrality: Wash the crude product with a saturated sodium bicarbonate solution followed by brine, and ensure it is thoroughly dried before distillation to remove any acidic impurities that could catalyze decomposition.
Q3: I've purified my sample, but I'm struggling to get a consistent purity reading. Which analytical methods are most reliable?
A3: Accurate purity assessment is crucial. A multi-technique approach is always recommended for validating the purity of a novel or sensitive compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like this compound.[6] It provides excellent separation of isomers and other volatile impurities and gives a purity value based on peak area percentage. Mass spectrometry provides confirmation of the product's identity.
-
Quantitative NMR (qNMR): While standard ¹H NMR is excellent for structural confirmation, qNMR provides a highly accurate purity assessment. By integrating the signal of a known peak from your compound against the signal of a certified internal standard of known concentration, you can determine an absolute purity value.
-
Fourier-Transform Infrared Spectroscopy (FTIR): While not quantitative for purity, FTIR is a rapid and essential tool for confirming the presence of key functional groups (e.g., C=O of the ester, C=C of the exocyclic double bond) and the absence of impurities with distinct IR signals (e.g., a broad O-H stretch from the hydrolyzed carboxylic acid).[7]
Expert Recommendation: For routine checks, GC-MS is sufficient. For a final, certifiable purity value, especially for materials intended for drug development, qNMR is the preferred method due to its high precision and accuracy.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for purifying this compound on a multi-gram scale?
A: For quantities ranging from 5 g to 100 g, Fractional Vacuum Distillation is the most effective and scalable method. It efficiently separates the product from lower and higher boiling point impurities. Success hinges on a well-designed setup with an efficient vacuum-jacketed column and precise temperature control. See Protocol 1 for a detailed methodology.
Q: My target application requires >99.5% purity. Is distillation sufficient?
A: Achieving >99.5% purity, especially removing close-boiling point isomers, can be challenging with distillation alone. In this case, Preparative Gas Chromatography (Prep-GC) is the recommended final purification step. While it has lower throughput than distillation, it offers unparalleled resolution, making it ideal for obtaining small quantities of ultra-pure material for analytical standards or sensitive biological assays. See Protocol 2 for details.
Q: How should I store the purified product to prevent degradation?
A: Due to its potential for thermal decomposition and polymerization, proper storage is critical.[8][9] Purified this compound should be stored:
-
At low temperature: -20°C is recommended.
-
Under an inert atmosphere: Use an argon or nitrogen blanket to prevent oxidation.
-
In the dark: Use an amber vial to protect against light-induced degradation.
-
With an inhibitor: For long-term storage, consider adding a radical inhibitor like BHT at ~100 ppm.
Workflow & Protocols
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial purity of your crude material and the final purity required.
Caption: Decision workflow for purifying this compound.
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for purifying 10-50 g of crude material.
Materials & Equipment:
-
Round-bottom flask (sized so crude material fills it 1/2 to 2/3 full)
-
Vigreux or other fractionating column (vacuum-jacketed, min. 20 cm length)
-
Distillation head with condenser and fraction collector (e.g., a "cow" adapter)
-
Receiving flasks
-
High-vacuum pump with cold trap
-
Digital vacuum gauge (e.g., Pirani gauge)
-
Heating mantle with stirrer
-
Thermometer and adapter
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the sidearm leading to the condenser.
-
Charge the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Evacuate System: Slowly and carefully apply vacuum to the system. The pressure should stabilize below 1 mmHg. Start the cooling water flow to the condenser.
-
Heating: Begin stirring and gently heat the pot.
-
Collect Fractions:
-
Forerun: Collect the first few drops that come over. This fraction will contain low-boiling impurities and residual solvents.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask. Collect the main product fraction over a narrow boiling point range (typically 1-2 °C).
-
Tailings: If the temperature at the head begins to drop or rise sharply, or if the distillate becomes colored, switch to a final receiving flask to collect the high-boiling residue.
-
-
Shutdown: Stop heating and allow the system to cool to room temperature before slowly venting the vacuum.
-
Analysis: Analyze all collected fractions by GC-MS to confirm purity before combining the desired fractions.
Protocol 2: Preparative Gas Chromatography (Prep-GC)
This protocol is for obtaining small quantities (<1 g) of ultra-high purity material.
System & Column:
-
Preparative Gas Chromatograph with a Thermal Conductivity Detector (TCD).
-
Column: A semi-polar or non-polar column (e.g., 5% phenyl-methylpolysiloxane) of preparative dimensions (e.g., >5 mm internal diameter).
Typical Parameters (must be optimized for your system):
| Parameter | Value | Rationale |
|---|---|---|
| Injection Volume | 50 - 100 µL | Maximize throughput without overloading the column. |
| Injector Temp. | 200 °C | Ensure rapid volatilization without decomposition. |
| Oven Program | Isothermal, ~20-30 °C below product boiling point at atmospheric pressure. | Provides the best resolution for separating close-boiling isomers. |
| Carrier Gas | Helium or Hydrogen | High flow rate for efficient separation. |
| Collection Temp. | Cooled trap (-78 °C, dry ice/acetone) | Ensure efficient condensation and recovery of the purified product. |
Procedure:
-
Method Development: First, develop an analytical GC method to determine the retention times of the product and key impurities.
-
System Setup: Set up the preparative GC with the optimized parameters. Ensure the collection trap is clean and cooled.
-
Injection: Perform repeated injections of the pre-purified (e.g., distilled) material.
-
Collection: Program the instrument to open the collection valve only during the elution of the desired product peak.
-
Recovery: After the runs are complete, allow the collection trap to warm to room temperature and recover the liquid product.
-
Purity Confirmation: Re-analyze a small aliquot of the collected material using an analytical GC-MS method to confirm that the desired purity has been achieved.
References
- 1. Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds | Research | Chemistry World [chemistryworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Methyl 3-methylenecyclobutanecarboxylate Reactions
Welcome to the technical support center for the synthesis and analysis of Methyl 3-methylenecyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who work with this highly versatile yet reactive molecule. The strained four-membered ring and the exocyclic double bond make it a valuable building block, but also susceptible to specific side reactions. This resource provides in-depth troubleshooting guides and FAQs to help you identify, minimize, and eliminate common byproducts, ensuring the integrity and yield of your target molecule.
Troubleshooting Guide: Common Byproduct Issues
This section addresses specific experimental observations and provides a logical framework for diagnosing and solving common problems related to byproduct formation.
Q1: My post-reaction analysis (GC-MS, ¹H NMR) shows a significant secondary product with the same mass as my target molecule. What is it and how can I prevent it?
Answer:
This is a classic and frequently encountered issue. The most probable byproduct with an identical mass is the isomerized product, Methyl 1-methylcyclobut-1-enecarboxylate . The exocyclic double bond of your target molecule can migrate to the more thermodynamically stable endocyclic position under certain conditions.
Causality & Mechanism: The isomerization of methylenecyclobutane derivatives to the more stable 1-methylcyclobutene form is a known process that can be catalyzed by acid, base, or thermal stress.[1] The driving force is the formation of a more substituted, and thus more stable, internal double bond.
-
Acid-Catalyzed: Trace acidic impurities (e.g., from reagents, silica gel) can protonate the exocyclic double bond, leading to a tertiary carbocation intermediate. A subsequent deprotonation event preferentially forms the endocyclic alkene.
-
Base-Catalyzed: Strong bases can deprotonate the allylic protons on the cyclobutane ring, leading to an anion that, upon reprotonation, can yield the isomerized product.
-
Thermal: High reaction or distillation temperatures can provide the activation energy needed for uncatalyzed isomerization.
Troubleshooting & Prevention:
-
Strict pH Control: Ensure all reagents and solvents are neutral. If acidic conditions are required for the main reaction, perform a neutralizing wash (e.g., with saturated NaHCO₃ solution) immediately during workup.
-
Temperature Management: Maintain the lowest possible temperature throughout the reaction and purification process. Avoid prolonged heating. Distillation, if necessary, should be performed under high vacuum to lower the boiling point.
-
Inert Atmosphere: Working under an inert atmosphere (Nitrogen or Argon) can prevent the formation of acidic impurities from solvent degradation.
-
Choice of Chromatography Media: If using column chromatography, consider using deactivated silica gel (pre-treated with a base like triethylamine) to prevent on-column isomerization.
Q2: I'm observing significant peaks at approximately double the molecular weight of my product in my mass spectrometry data. What are these and how can I minimize them?
Answer:
High molecular weight species are typically indicative of dimerization or oligomerization. The strained and reactive nature of the methylenecyclobutane system makes it susceptible to cycloaddition reactions, particularly [2+2] dimerization.[2][3]
Causality & Mechanism: The formation of cyclobutane dimers often proceeds through a radical cation mechanism or a concerted thermal [2+2] cycloaddition.[3] Electron-rich alkenes, like methylenecyclobutanes, can undergo dimerization, especially in the presence of certain catalysts, light, or at elevated temperatures. The most common dimer would be a dispirocyclic octane derivative.
Troubleshooting & Prevention:
-
Concentration Control: Dimerization is a bimolecular process, meaning its rate is proportional to the square of the reactant concentration. Running the reaction at a lower concentration can significantly disfavor the dimerization pathway relative to the desired intramolecular or unimolecular reaction. If adding a reagent, consider using a syringe pump for slow addition to keep its instantaneous concentration low.
-
Temperature Reduction: Like isomerization, dimerization is often accelerated by heat. Maintaining lower reaction temperatures is crucial.
-
Exclusion of Light: If photoredox or radical-initiated dimerization is suspected, protect the reaction from light by wrapping the flask in aluminum foil.[3]
-
Radical Inhibitors: The addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can suppress unwanted radical-mediated side reactions, provided it doesn't interfere with the primary reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for identifying and quantifying byproducts in my reaction mixture?
Answer:
A multi-technique approach is always recommended for robust analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. It allows for the separation of volatile components and provides both retention time data for quantification and mass spectra for identification. Isomers will have identical mass spectra but different retention times. Dimers will appear as peaks with roughly double the mass of the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides crucial structural information. The exocyclic methylene protons of the desired product typically appear as singlets around 4.8-5.0 ppm. In the isomerized byproduct, these signals will be absent, and a new methyl singlet will appear around 1.8-2.0 ppm. Dimer formation will lead to a more complex spectrum with the disappearance of the characteristic alkene signals.
-
¹³C NMR: Confirms the skeletal structure. Look for the characteristic exocyclic C=CH₂ signals (approx. 140-150 ppm and 105-110 ppm) in the product.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for quick functional group analysis. The C=C stretch of the exocyclic double bond in the product is typically found around 1675 cm⁻¹ and the =C-H out-of-plane bend is near 890 cm⁻¹. These bands will be absent or shifted in the byproducts.
Q2: My reaction crude is a viscous oil, and I have a very low yield of my desired product. What is the likely cause?
Answer:
High viscosity and low yield strongly suggest that polymerization has become the dominant reaction pathway. The exocyclic double bond of this compound is a strained alkene, making it susceptible to polymerization through radical, cationic, or anionic mechanisms. This is particularly problematic if your reaction involves initiators, strong acids/bases, or high temperatures.
To mitigate this, ensure all reagents are pure and free of peroxide contaminants (which can initiate radical polymerization). As with dimerization, using radical inhibitors (e.g., BHT, hydroquinone) and maintaining low temperatures can be effective preventative measures.
Data & Protocols
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Structure | Key ¹H NMR Signals (δ, ppm) | Key GC-MS Feature |
| Isomer (Methyl 1-methylcyclobut-1-enecarboxylate) | O=C(OC)C1=C(C)CC1 | ~1.9 (s, 3H, C=C-CH₃), Absence of exocyclic =CH₂ signals | Identical m/z as product, different retention time |
| Dimer (e.g., Dispiro[3.1.3.1]decane derivative) | Varies | Absence of alkene signals, complex aliphatic region | m/z ≈ 2x product MW |
| Hydrolysis Product (3-Methylenecyclobutanecarboxylic acid) | O=C(O)C1CC(=C)C1 | Absence of -OCH₃ signal (~3.7 ppm), presence of broad -COOH signal | Similar retention time, different m/z |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Crude
-
Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture and dilute it 1:100 in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Instrumentation Setup:
-
Column: Use a standard non-polar column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the prepared sample. Correlate peaks with their mass spectra to identify the product, starting materials, and potential byproducts based on the fragmentation patterns and molecular ions.[4]
Protocol 2: Purification via Deactivated Silica Gel Chromatography
-
Slurry Preparation: Prepare a "deactivated" silica slurry by mixing 100 g of silica gel with 300 mL of hexanes containing 1% triethylamine (v/v).
-
Column Packing: Pack the column with the prepared slurry. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:2 Hexanes:Ethyl Acetate) and load it onto the column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar mixture and gradually increasing polarity. The less polar product will typically elute before more polar byproducts.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
Visualized Workflows & Mechanisms
Byproduct Identification Workflow
This diagram outlines the logical steps for identifying an unknown impurity in your reaction.
Caption: Decision workflow for identifying common byproducts.
Reaction Pathway Competition
This diagram illustrates the competition between the desired reaction and the formation of major byproducts.
Caption: Competing reaction pathways from the target product.
References
Preventing isomerization in reactions with "Methyl 3-methylenecyclobutanecarboxylate"
Welcome to the technical support center for "Methyl 3-methylenecyclobutanecarboxylate." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting strategies, with a focus on preventing undesired isomerization reactions that can compromise yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomerization pathway for this compound?
A1: The most common isomerization pathway for this compound involves the migration of the exocyclic double bond to an endocyclic position, forming the more thermodynamically stable 1-methylcyclobutene derivative.[1][2] This process can be catalyzed by acids, transition metals (particularly palladium), or induced by heat.[3][4][5][6] The inherent ring strain of the cyclobutane ring and the electronics of the substituents can influence the propensity for this isomerization.[7][8]
Q2: I am observing the formation of a significant amount of a byproduct with the same mass as my desired product. Could this be an isomer?
A2: Yes, it is highly likely that the byproduct is an isomer. The isomerization of the exocyclic double bond to the endocyclic position is a common issue. To confirm this, we recommend detailed structural analysis using techniques such as ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy (COSY, HMBC, HSQC). The chemical shifts and coupling constants of the olefinic and methyl protons will be distinctly different for the two isomers.
Q3: Can my reaction conditions be inadvertently causing isomerization?
A3: Absolutely. Several common laboratory practices can inadvertently promote isomerization:
-
Acidic Conditions: Trace amounts of acid can catalyze the isomerization. This can be introduced from acidic reagents, solvents that have degraded to form acids (e.g., older bottles of chloroform), or on the surface of silica gel during chromatography.[5]
-
Metal Catalysts: Palladium catalysts, often used in cross-coupling reactions, are known to catalyze the isomerization of methylenecycloalkanes.[6][9][10][11][12]
-
Elevated Temperatures: High reaction temperatures can provide the activation energy needed for thermal isomerization.[4][13][14][15]
Troubleshooting Guides
Issue 1: Isomerization during Acid-Catalyzed Reactions
Symptoms:
-
Formation of a major byproduct identified as the endocyclic isomer.
-
Reduced yield of the desired product.
-
Inconsistent results between batches.
Root Cause Analysis and Solutions:
The exocyclic double bond of this compound is susceptible to protonation by an acid catalyst. This can lead to the formation of a tertiary carbocation intermediate, which can then be deprotonated to form the more stable endocyclic double bond.
Preventative Measures & Protocol:
-
Strict pH Control: If your reaction is not intended to be acid-catalyzed, ensure the reaction medium is neutral or slightly basic. The use of a non-nucleophilic base, such as proton sponge or 2,6-lutidine, can scavenge trace acids.
-
Aprotic Solvents: Employ rigorously dried, aprotic solvents to minimize the presence of proton sources.
-
Purification Considerations: When purifying via silica gel chromatography, consider pre-treating the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites on the silica surface.
.dot graphdot { graph [layout="dot", splines="ortho", rankdir="LR", maxwidth="760px"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} .dot Caption: Acid-catalyzed isomerization mechanism.
Issue 2: Isomerization during Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Formation of the isomerized product alongside the desired cross-coupled product.
-
Low yields of the target molecule.
-
Complex reaction mixture containing starting material, desired product, and isomerized byproduct.
Root Cause Analysis and Solutions:
Palladium catalysts can promote isomerization through the formation of a π-allyl palladium complex or via a hydropalladation/beta-hydride elimination sequence.[6] The choice of ligands and reaction conditions can significantly influence the outcome.
Preventative Measures & Protocol:
-
Ligand Selection: Employ ligands that favor reductive elimination over isomerization. Bulky, electron-rich phosphine ligands can sometimes suppress isomerization by sterically hindering the formation of the undesired intermediates.
-
Reaction Temperature and Time: Run the reaction at the lowest possible temperature that still allows for efficient cross-coupling. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the catalyst.
-
Alternative Catalysts: If isomerization persists, consider screening other transition metal catalysts (e.g., Nickel or Copper-based systems) that may have a lower propensity for inducing this side reaction.
.dot graphdot { graph [layout="dot", splines="ortho", rankdir="LR", maxwidth="760px"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} .dot Caption: Competing pathways in Pd-catalyzed reactions.
Issue 3: Thermal Isomerization
Symptoms:
-
Isomer formation during reactions conducted at elevated temperatures.
-
Decomposition or polymerization at very high temperatures.
Root Cause Analysis and Solutions:
Sufficient thermal energy can overcome the activation barrier for the isomerization of the exocyclic double bond.[4][13] This is a particular concern for reactions requiring prolonged heating.
Preventative Measures & Protocol:
-
Temperature Optimization: Carefully screen reaction temperatures to find the optimal balance between reaction rate and suppression of isomerization.
-
Microwave Chemistry: For reactions that require high temperatures, consider using a microwave reactor. The rapid and efficient heating can often reduce the overall reaction time, minimizing the exposure to high temperatures and thus reducing the extent of thermal isomerization.
-
Alternative Activation Methods: Explore alternative methods of activation that do not require high temperatures, such as photoredox catalysis.[16][17]
Data Summary
| Isomerization Catalyst/Condition | Key Factors | Recommended Mitigation Strategies |
| Acid | Presence of protic acids, acidic surfaces (e.g., silica gel) | Use of non-nucleophilic bases, neutralized silica gel, aprotic solvents. |
| Palladium | Ligand choice, temperature, reaction time | Use of bulky, electron-rich ligands; minimize temperature and reaction time. |
| Thermal | High temperatures, prolonged reaction times | Optimize for the lowest effective temperature, consider microwave chemistry. |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in the desired eluent.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the treated silica gel slurry as you normally would.
-
Run your chromatography as planned.
Protocol 2: General Procedure for a Temperature-Sensitive Reaction
-
To a dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound and any other solid reagents.
-
Add the desired dry, aprotic solvent.
-
If necessary, cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water bath for 0 °C, dry ice-acetone bath for -78 °C).
-
Add any liquid reagents dropwise via syringe.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at the low temperature before warming to room temperature for workup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes. | Semantic Scholar [semanticscholar.org]
- 12. Palladium(II)-catalysed isomerization of bicyclobutanes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Recrystallization methods for "Methyl 3-methylenecyclobutanecarboxylate"
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized guide for the purification of Methyl 3-methylenecyclobutanecarboxylate. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols, focusing instead on the chemical principles and troubleshooting strategies essential for success. The unique physical properties of this compound present distinct challenges, which we will address with in-depth, field-tested solutions.
Introduction: The Challenge of Purifying a Low-Melting Point Ester
This compound (CAS: 15963-40-3) is a valuable intermediate in organic synthesis.[1][2] A critical preliminary observation is its low boiling point of 56-59 °C at 20 Torr, which strongly indicates that the compound is a liquid at or near standard room temperature and pressure.[2] This physical characteristic is paramount, as conventional recrystallization is a technique designed for purifying solids.[3][4]
Attempting to crystallize a compound with a very low melting point frequently leads to a phenomenon known as "oiling out," where the solute separates as a liquid instead of forming a crystalline solid.[5][6] This guide, therefore, focuses on specialized low-temperature crystallization techniques and provides robust troubleshooting for the specific issues you are likely to encounter.
Frequently Asked Questions (FAQs)
Q1: Is this compound a solid or a liquid at room temperature?
Based on available physical data, particularly its low boiling point under vacuum, this compound is expected to be a liquid at standard temperature and pressure (STP).[2] Purification of a liquid is most commonly and effectively achieved through distillation. However, if your sample is a solid due to significant impurities or if you are working at sub-ambient temperatures, low-temperature crystallization may be a viable, albeit challenging, purification method.
Q2: What is "oiling out," and why is it a primary concern for this compound?
"Oiling out" occurs when a compound separates from a cooling solution as a liquid phase rather than as solid crystals.[6] This happens when the temperature of the cooling solution is still above the melting point of the solute. Given that this compound has a low melting point, there is a very narrow temperature window in which it is both insoluble enough to precipitate and solid. Furthermore, the presence of impurities can depress the melting point, exacerbating this issue.[7] An oil is essentially an impure liquid form of your compound, and its formation defeats the purpose of crystallization, which relies on the selective incorporation of molecules into a growing crystal lattice.[4]
Q3: When should I choose low-temperature crystallization over distillation?
The choice of purification method depends on the nature of the impurities and the thermal stability of your compound.
-
Choose Distillation if:
-
Your compound is a liquid at room temperature.
-
The impurities have significantly different boiling points from your target compound.
-
The compound is thermally stable at its boiling point (even under vacuum).
-
-
Choose Low-Temperature Crystallization if:
-
Your compound is a solid with a low melting point.
-
You need to remove impurities that have very similar boiling points (making distillation ineffective).
-
The compound is thermally labile and may decompose upon heating, even under vacuum.
-
Below is a decision-making workflow to guide your choice.
Q4: How do I select a suitable solvent for low-temperature crystallization?
An ideal solvent for low-temperature crystallization should exhibit a high temperature coefficient: the compound should be soluble at room temperature (or slightly above) but sparingly soluble at low temperatures (-20 °C to -78 °C).[3] Additionally, the solvent itself must remain liquid at the target crystallization temperature (i.e., have a low freezing point).
-
Key Solvent Characteristics:
-
Low Freezing Point: Must not freeze before your compound crystallizes.
-
Volatility: Should be volatile enough to be easily removed from the final crystals.
-
Inertness: Must not react with your compound.[3]
-
Solubility Profile: Your compound should be significantly less soluble at colder temperatures.
-
Troubleshooting Guide
Problem: My compound "oils out" instead of crystallizing.
-
Causality: This is the most common issue with low-melting-point solids.[6] It occurs because the solution becomes supersaturated at a temperature that is still above the compound's melting point. High impurity levels can also depress the melting point, making oiling out more likely.[7]
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to lower the saturation temperature. This keeps the compound dissolved until the solution has cooled to a temperature below its melting point.[7]
-
Switch to a Lower-Boiling Solvent: A solvent with a lower boiling point (e.g., diethyl ether or pentane) will create a saturated solution at a lower temperature, potentially avoiding the oiling out problem.
-
Promote Slow Cooling: Rapid cooling encourages oil formation. Insulate the flask to ensure a very gradual temperature drop. A shallow solvent pool with a high surface area cools too quickly, so use a flask that is appropriately sized for your solvent volume.[7]
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists. This can sometimes induce crystallization at a lower temperature. Common pairs for nonpolar esters include toluene/hexane or diethyl ether/hexane.[5]
-
Problem: No crystals form, even after cooling in an ice or dry ice bath.
-
Causality: The solution may be supersaturated, a state where it contains more dissolved compound than it theoretically should but lacks a nucleation point to initiate crystal growth.[6] Alternatively, you may have used far too much solvent.[8]
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.[6]
-
Seed Crystals: If you have a small sample of the pure solid, add a tiny crystal to the supersaturated solution. This provides a template for crystal growth.[5]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you likely have too much solvent. Gently warm the solution and evaporate a portion of the solvent using a stream of inert gas or a rotary evaporator. Then, attempt to cool the more concentrated solution again.[6]
-
Utilize Extreme Cold: For resistant solutions, cooling in a Dry Ice/acetone bath (approx. -78 °C) may be necessary, provided your solvent does not freeze.[5]
-
Problem: The crystal yield is very low.
-
Causality: A poor yield is often due to using an excessive amount of solvent, where a significant portion of the product remains dissolved even at low temperatures.[8] It can also result from washing the collected crystals with solvent that is not sufficiently cold, redissolving the product.
-
Solutions:
-
Minimize Solvent: Always use the minimum amount of solvent required to dissolve your compound. It is better to start with too little and add more if needed.
-
Optimize Cooling: Ensure the solution is cooled to the lowest practical temperature and allowed to stand for a sufficient time to maximize precipitation.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Use Ice-Cold Rinsing Solvent: When washing the filtered crystals, use a minimal amount of fresh solvent that has been pre-chilled to the same low temperature as the crystallization mixture.[8]
-
Experimental Protocols & Data
Table 1: Solvent Selection for Low-Temperature Crystallization
The following table provides a starting point for solvent selection. Empirical testing with a small sample is always the first and most crucial step.[4]
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Comments & Suitability |
| Pentane | 36 | -130 | Excellent for very nonpolar compounds. Low boiling point makes it easy to remove. Good for crystallization at Dry Ice temperatures. |
| Hexanes | ~69 | ~ -95 | Similar to pentane, slightly less volatile. Good general-purpose nonpolar solvent. |
| Diethyl Ether | 35 | -116 | Slightly more polar than alkanes; may dissolve the ester too well. Its low boiling point is an advantage. Must be used with extreme caution due to flammability and peroxide formation. |
| Toluene | 111 | -95 | Higher boiling point may increase risk of oiling out. Often used in a solvent pair with hexanes. |
| Acetone | 56 | -95 | More polar. May be too good a solvent unless used in a solvent pair or for highly impure samples. |
| Methanol | 65 | -98 | A polar, protic solvent. Generally not suitable for nonpolar esters unless as the "poor" solvent in a solvent pair. |
Protocol 1: General Low-Temperature Crystallization
-
Solvent Selection: On a small scale (~10-20 mg of crude material), test the solubility in various candidate solvents from Table 1. Find a solvent that dissolves the compound at room temperature but in which it is poorly soluble upon cooling in an ice or Dry Ice bath.
-
Dissolution: Place the bulk of the crude material in an appropriately sized Erlenmeyer flask. Add the chosen solvent portion-wise at room temperature with swirling until the solid just dissolves. Avoid using a large excess.
-
Slow Cooling: Cover the flask with a watch glass or septum. Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C), and finally in a freezer (-20 °C). For even lower temperatures, prepare a Dry Ice/acetone or salt-ice bath.[5] To ensure slow cooling, place the flask inside a larger beaker for insulation.
-
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel. Work quickly to minimize warming.
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold fresh solvent to remove any adhering mother liquor.[8]
-
Drying: Continue to draw air through the filter cake to partially dry the crystals. For final drying, transfer the crystals to a watch glass or use a vacuum desiccator.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Chromatographic Purification of Methyl 3-methylenecyclobutanecarboxylate
A Foreword from Your Senior Application Scientist
Welcome to the dedicated support center for the chromatographic purification of Methyl 3-methylenecyclobutanecarboxylate. As a researcher, you understand that purification is both an art and a science, and this particular molecule presents a unique set of challenges. Its strained cyclobutane ring, reactive exocyclic double bond, and notable volatility demand a carefully considered approach.
This guide is structured from my field experience to move beyond simple protocols. We will explore the causality behind our experimental choices, offering a self-validating system of troubleshooting and optimization. Here, we will address the specific issues you are likely to encounter, ensuring you can achieve the highest possible purity and yield for this valuable synthetic building block.
Troubleshooting Guide: Common Purification Issues
This section is designed to rapidly diagnose and solve problems encountered during the chromatographic purification of this compound.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving common purification challenges.
Caption: A decision-making workflow for troubleshooting common issues.
Q1: My compound is co-eluting with an impurity. How can I improve separation?
Answer: This is the most common challenge and points directly to the separation conditions.
-
Causality: Separation in normal-phase chromatography is governed by the polarity differences between your compound and impurities as they compete for adsorption sites on the polar stationary phase (e.g., silica gel)[1][2]. If the Rf values are too close, the mobile phase is not providing sufficient differentiation.
-
Solution Steps:
-
Re-optimize the Mobile Phase: Your primary tool is adjusting the eluent polarity. For this compound, start with a low-polarity system like Ethyl Acetate/Hexanes.
-
If the compounds are eluting too quickly (high Rf), decrease the concentration of the polar solvent (Ethyl Acetate).
-
If they are eluting too slowly (low Rf), increase the polar solvent concentration.
-
-
Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can alter selectivity. For instance, substituting Ethyl Acetate with Diethyl Ether or Dichloromethane (DCM) can change the specific interactions and improve separation.
-
Implement Gradient Elution: If you have multiple impurities, a single isocratic solvent system may not be effective. A gradient elution, starting with a low polarity and gradually increasing it, can resolve components with a wide range of polarities[3].
-
Q2: I'm getting significant peak tailing in my collected fractions. What's causing this?
Answer: Peak tailing often indicates a non-ideal interaction between your compound and the stationary phase or an issue with how the sample was loaded.
-
Causality: Tailing can be caused by overloading the column, where the amount of sample saturates the stationary phase. It can also occur if the sample is dissolved in a solvent that is much stronger (more polar in normal-phase) than the mobile phase, causing the sample band to spread unevenly as it enters the column[1][2].
-
Solution Steps:
-
Reduce Sample Load: As a rule of thumb, for silica gel flash chromatography, the sample load should be 1-10% of the silica gel mass, depending on the difficulty of the separation.
-
Optimize Loading Technique:
-
Liquid Loading: Dissolve your crude product in the minimum amount of the mobile phase or a slightly less polar solvent. Using a strong solvent like neat DCM or Ethyl Acetate for loading when your mobile phase is 10% EtOAc/Hexane will lead to band broadening[2].
-
Dry Loading: This is the preferred method if your compound is poorly soluble in the mobile phase or if you must use a strong solvent for dissolution[1][2]. Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely. The resulting free-flowing powder can be loaded directly onto the top of your column. This ensures the sample is introduced as a very narrow, concentrated band.
-
-
Q3: My overall yield is very low, and I suspect I'm losing the product during solvent removal. How can I prevent this?
Answer: This is a critical issue for volatile compounds. This compound has a low boiling point, and standard rotary evaporation techniques can lead to significant product loss.
-
Causality: The combination of reduced pressure and heating during rotary evaporation can easily cause volatile compounds to evaporate along with the solvent[4].
-
Solution Steps:
-
Use a Cold Water Bath: Keep the rotary evaporator water bath at a low temperature (e.g., 0-10°C) or even use an ice-water bath.
-
Control the Vacuum: Do not apply a full vacuum immediately. Gradually reduce the pressure and watch for excessive bubbling or bumping. The goal is to find a pressure where the solvent evaporates at a controlled rate without co-distilling your product.
-
Use a Higher-Boiling Point Eluent (with caution): While hexanes (BP ~69°C) are common, if loss is severe, you could consider using heptane (BP ~98°C) as the non-polar component. However, this will make removal take longer. Avoid high-boiling polar solvents like DMF or DMSO.
-
Confirm with GC-MS: Before concentrating all your fractions, take a small aliquot from a promising fraction, dilute it, and analyze by GC-MS to confirm the presence of your product. This prevents wasting time concentrating empty fractions.
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for this purification?
A: Standard silica gel (60 Å, 230-400 mesh) is the most common, cost-effective, and generally successful stationary phase for a molecule of this polarity[5]. If you suspect your compound is degrading on the acidic surface of silica, you can use deactivated (neutral) silica or alumina.
Q: Should I use Normal-Phase or Reversed-Phase chromatography?
A: Normal-phase chromatography is the recommended starting point[2]. This compound is a moderately polar organic molecule, making it well-suited for separation on a polar stationary phase (silica) with non-polar mobile phases. Reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and polar solvents (like acetonitrile/water), is generally used for more polar compounds and can be more expensive on a preparative scale[1].
Q: How do I quickly determine the best solvent system?
A: Thin-Layer Chromatography (TLC) is indispensable for method development[1]. Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems. Your goal is to find a system where the Rf (retention factor) of your target compound is approximately 0.2-0.4, and there is clear separation from all impurities.
| Solvent System (Hexane : Ethyl Acetate) | Polarity | Typical Application |
| 95 : 5 | Very Low | Separating very non-polar compounds. |
| 90 : 10 | Low | Good starting point for this target molecule. |
| 80 : 20 | Medium | For separating from slightly more polar impurities. |
| 70 : 30 | Medium-High | If the target compound is eluting too slowly. |
| Table 1: Recommended starting solvent systems for TLC analysis and flash chromatography. |
Q: How can I confirm the identity and purity of my final product?
A: A multi-pronged approach is best:
-
TLC: A single spot on a TLC plate (visualized by UV light and a stain like potassium permanganate) suggests high purity.
-
GC-MS: This is the definitive technique for volatile compounds[6][7]. A single sharp peak in the gas chromatogram indicates high purity. The mass spectrum will provide the molecular weight, which should match that of this compound, confirming its identity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide the final structural confirmation, matching the chemical shifts and coupling constants to the expected structure[8][9].
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Column Preparation:
-
Select a glass column with appropriate dimensions for your sample size (e.g., a 40g silica column for ~400mg of crude material).
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped[3]. The final packed bed should be flat.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~400 mg) in a minimal amount of a volatile solvent like DCM or acetone.
-
Add ~1.2 g of silica gel to this solution and mix to form a slurry.
-
Remove the solvent completely under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column without disturbing the top layer of sand.
-
Apply gentle air pressure to begin eluting the solvent through the column.
-
Collect fractions in an array of test tubes. Monitor the progress by spotting small aliquots from the fractions onto a TLC plate alongside your crude mixture and reference spots.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Concentrate the solution using a rotary evaporator with a cold water bath (0-10°C) and carefully controlled vacuum to prevent loss of your volatile product[4].
-
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation:
-
Dissolve a small amount (~0.1 mg) of your purified product in 1 mL of a volatile solvent like Ethyl Acetate or Hexane.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS.
-
Typical GC Parameters:
-
Injector Temp: 250°C
-
Column: Standard non-polar column (e.g., DB-5ms)
-
Oven Program: Start at 50°C for 2 min, then ramp at 10°C/min to 280°C.
-
Detector: Mass Spectrometer scanning a range of m/z 40-400.
-
-
Analysis: A pure sample should show a single major peak in the chromatogram. The mass spectrum of this peak should show the expected molecular ion for C₇H₁₀O₂.
-
References
- 1. biotage.com [biotage.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. quora.com [quora.com]
- 5. rsc.org [rsc.org]
- 6. chromtech.com [chromtech.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Cyclobutane Building Blocks: Methyl 3-methylenecyclobutanecarboxylate vs. The Field
Introduction: The Rise of the Four-Membered Ring in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to escape "flatland"—the prevalence of planar, aromatic structures—has led researchers to embrace three-dimensional scaffolds that can better probe the complex topologies of biological targets.[1] Among these, small aliphatic rings have gained immense traction for their ability to confer conformational rigidity and novel physicochemical properties.[2] The cyclobutane motif, in particular, has emerged as a highly valuable scaffold. Its puckered, strained ring system offers a unique geometric profile that can improve metabolic stability, serve as a bioisostere for larger groups, and orient pharmacophoric elements in precise vectors.[3][4]
However, the successful integration of a cyclobutane into a drug candidate hinges on the strategic selection of the initial building block. The choice of substitution and functionality dictates the synthetic pathways available and, ultimately, the types of chemical space that can be explored.
This guide provides an in-depth comparison of Methyl 3-methylenecyclobutanecarboxylate (M3MC) , a versatile and reactive building block, with other foundational cyclobutane cores used in drug development. We will analyze their respective strengths and weaknesses, supported by experimental insights, to empower researchers to make more informed decisions in their synthetic campaigns.
Profiling the Key Contenders in Cyclobutane Synthesis
The utility of a cyclobutane building block is defined by its inherent reactivity and the synthetic handles it presents. Here, we profile four distinct classes of cyclobutane synthons.
This compound (M3MC)
M3MC is a bifunctional building block featuring the inherent strain of the cyclobutane ring coupled with a reactive exocyclic alkene.[5][6] This alkene is activated by the adjacent ester group, making it an excellent Michael acceptor. This dual reactivity allows for a rich variety of transformations, including conjugate additions, cycloadditions, and radical reactions, making it a powerful tool for generating molecular complexity.[5][7] Its structure is ideal for creating highly substituted cyclobutane cores and accessing spirocyclic systems.[8][9]
3-Oxocyclobutanecarboxylic Acid (and its Esters)
This building block is a workhorse in pharmaceutical chemistry.[10][11] It possesses two of the most versatile functional groups in organic synthesis: a ketone and a carboxylic acid (or ester). The ketone is a gateway for nucleophilic additions and reductive aminations, while the carboxyl group is primed for amide bond formation. This orthogonal reactivity makes it exceptionally useful for decorating the cyclobutane ring with various pharmacophoric groups and is frequently employed in the synthesis of kinase inhibitors and other targeted therapies.[10][11][12]
Donor-Acceptor (D-A) Cyclobutanes
Donor-Acceptor cyclobutanes are a specialized class of building blocks engineered for ring-opening cycloaddition reactions.[13][14] Characterized by vicinal electron-donating (e.g., alkoxy) and electron-accepting (e.g., diester) groups, these molecules possess a highly polarized and weakened carbon-carbon bond. Upon activation with a Lewis acid, they behave as 1,4-dipolar synthons, readily participating in [4+n] cycloadditions with various dipolarophiles.[15][16][17] This unique reactivity does not merely functionalize the cyclobutane; it consumes it to construct larger, more complex heterocyclic and carbocyclic frameworks.[13][18]
Cyclobutane-1,1-dicarboxylic Acid (and its Esters)
In contrast to the highly reactive synthons above, cyclobutane-1,1-dicarboxylic acid serves primarily as a rigid, stable scaffold.[19] Its main utility lies in using the cyclobutane ring as a conformationally restricted linker or as a bioisosteric replacement for a gem-dimethyl group. The two carboxylic acid groups provide symmetric handles for extending the molecular framework in divergent directions.[20][21]
Comparative Analysis: Choosing the Right Tool for the Job
The optimal building block is dictated entirely by the strategic goal of the synthesis. M3MC offers a unique blend of scaffold preservation and high reactivity that sets it apart from its counterparts.
| Feature | This compound (M3MC) | 3-Oxocyclobutanecarboxylate | Donor-Acceptor (D-A) Cyclobutanes | Cyclobutane-1,1-dicarboxylate |
| Primary Reactivity | Michael Addition, [2+2] & [4+2] Cycloadditions, Radical Additions | Reductive Amination, Nucleophilic Addition to Ketone, Amide Coupling | Lewis Acid-catalyzed [4+n] Ring-Opening Cycloadditions | Carboxylate Chemistry (e.g., Amide Coupling, Reduction) |
| Synthetic Outcome | Highly decorated cyclobutane core; Spirocyclic systems | Direct attachment of pharmacophores to the cyclobutane ring | Formation of larger (5, 6, 7-membered) rings | Rigid linker; gem-dimethyl isostere |
| Ring Fate | Preserved and functionalized | Preserved and functionalized | Consumed to form a new, larger ring system | Preserved as a core scaffold |
| Key Advantage | Versatility for creating complex, spirocyclic, and 3D structures. | Orthogonal handles for straightforward decoration. | Rapid construction of complex polycyclic systems.[13][16] | High stability and predictable geometry. |
| Ideal Application | Introducing conformational constraint and complexity simultaneously. | Iterative decoration of a core scaffold in SAR studies. | Accessing novel heterocyclic scaffolds from simple precursors. | Spanning two pharmacophores with a rigid linker. |
Logical & Visual Workflow for Building Block Selection
To aid in the decision-making process, the following flowchart illustrates a logic-based approach to selecting the appropriate cyclobutane synthon.
The diverse reactivity of these building blocks leads to fundamentally different molecular architectures.
Field-Proven Experimental Protocols
To translate theory into practice, this section provides validated, step-by-step protocols for key transformations involving these building blocks. The causality behind experimental choices is explained to ensure reproducibility and understanding.
Protocol 1: Thiol-Michael Conjugate Addition to M3MC
This protocol demonstrates the utility of M3MC as a Michael acceptor, a foundational reaction for further elaboration.
-
Objective: To synthesize methyl 3-((phenylthio)methyl)cyclobutanecarboxylate.
-
Rationale: The exocyclic double bond of M3MC is electron-deficient due to the ester group, making it susceptible to nucleophilic attack by soft nucleophiles like thiols. A mild organic base is used to deprotonate the thiol in situ without promoting unwanted side reactions like ester hydrolysis.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq, e.g., 126 mg, 1.0 mmol) in dichloromethane (DCM, 5 mL) at room temperature, add thiophenol (1.05 eq, 116 mg, 1.05 mmol).
-
Add triethylamine (Et3N, 1.1 eq, 111 mg, 1.1 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC (e.g., 20% EtOAc/Hexanes) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the mixture with DCM (10 mL) and wash with 1M HCl (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Reductive Amination of Methyl 3-oxocyclobutanecarboxylate
This is a cornerstone reaction in medicinal chemistry for installing amine-containing pharmacophores.
-
Objective: To synthesize methyl 3-(benzylamino)cyclobutanecarboxylate.
-
Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is mild enough to not reduce the ester or ketone directly but is reactive enough to reduce the iminium ion formed in situ from the condensation of the ketone and the amine. Acetic acid acts as a catalyst for iminium formation.
-
Procedure:
-
In a round-bottom flask, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq, e.g., 142 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL).
-
Add benzylamine (1.1 eq, 118 mg, 1.1 mmol) followed by glacial acetic acid (1.2 eq, 72 mg, 1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature overnight. Monitor by LC-MS or TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify by flash chromatography to yield the product as a mixture of cis and trans isomers.
-
Protocol 3: Lewis Acid-Catalyzed [4+2] Cycloaddition of a D-A Cyclobutane
This protocol showcases the unique ring-opening reactivity of D-A cyclobutanes to rapidly build complexity.[15][16][17]
-
Objective: To synthesize a substituted tetrahydro-1,2-oxazine via cycloaddition with a nitrosoarene.[15][17]
-
Rationale: A Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)3), coordinates to the D-A cyclobutane, facilitating the cleavage of the polarized C-C bond to generate a 1,4-dipole. This reactive intermediate is then trapped by the nitrosoarene in a [4+2] cycloaddition.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N2 or Ar), add the donor-acceptor cyclobutane (e.g., a 2-alkoxy-cyclobutane-1,1-dicarboxylate, 1.2 eq) and the nitrosoarene (1.0 eq).
-
Dissolve the reagents in a dry, non-coordinating solvent such as toluene or DCE.
-
Add the Lewis acid catalyst, Yb(OTf)3 (10 mol%), to the solution.
-
Stir the reaction at the indicated temperature (can range from room temperature to elevated temperatures depending on substrates) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO3.
-
Extract with an organic solvent (e.g., EtOAc), combine the organic layers, dry over Na2SO4, and concentrate.
-
Purify the resulting diastereomerically pure product by flash column chromatography.
-
Conclusion and Future Outlook
While all cyclobutane building blocks offer access to valuable three-dimensional chemical space, This compound (M3MC) distinguishes itself through its exceptional versatility. Its capacity to undergo conjugate additions, cycloadditions, and other transformations on its activated alkene provides a powerful platform for generating complex and spirocyclic architectures that are highly sought after in modern drug discovery.
The selection of a building block is a critical decision point in any synthetic strategy. For linear decoration of a stable core, 3-oxocyclobutanecarboxylates remain an excellent choice. For the de novo construction of larger ring systems, the unique ring-opening chemistry of D-A cyclobutanes is unparalleled. However, for chemists aiming to create densely functionalized and conformationally unique cyclobutane cores, M3MC represents a premier starting point. As synthetic methodologies continue to evolve, the application of these strained-ring synthons is set to expand, further cementing the role of the cyclobutane as a cornerstone of contemporary medicinal chemistry.[4][8]
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01103H [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 12. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The [4+2] cycloaddition of donor–acceptor cyclobutanes and nitrosoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles] - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The [4+2] cycloaddition of donor–acceptor cyclobutanes and nitrosoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclobutane-1,1-dicarboxylic Acid – Versatile Fine Chemical Intermediate [xprochemtech.com]
- 20. researchgate.net [researchgate.net]
- 21. Cyclobutane-1,1-dicarboxylate(1-) | C6H7O4- | CID 6857484 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methylenecycloalkanes in Cycloaddition Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of reactants is paramount to achieving desired molecular architectures. Methylenecycloalkanes, a class of exocyclic alkenes, serve as valuable building blocks in the synthesis of complex spirocyclic systems via cycloaddition reactions.[1] Their utility stems from the unique interplay between ring strain and the geometry of the exocyclic double bond, which dictates their reactivity. This guide provides an in-depth comparison of the reactivity of methylenecyclobutane, methylenecyclopentane, and methylenecyclohexane in key cycloaddition reactions, supported by theoretical and experimental data.
The Decisive Role of Ring Strain and Pyramidalization
The reactivity of methylenecycloalkanes in cycloaddition reactions is intrinsically linked to their ring strain.[2] Smaller rings, such as cyclobutane, exhibit significant angle and torsional strain due to the deviation of their bond angles from the ideal sp³ hybridization of 109.5°.[2] This stored potential energy can be released during a reaction that converts an sp²-hybridized exocyclic carbon to a more stable sp³-hybridized state, thus providing a thermodynamic driving force for the reaction.
A key structural feature influencing the reactivity of these exocyclic alkenes is the pyramidalization of the double bond. In an ideal planar alkene, the substituents on the double bond lie in the same plane. However, in strained ring systems, the exocyclic double bond can be forced out of planarity. This distortion raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the alkene a better nucleophile and more reactive in cycloaddition reactions. The degree of pyramidalization generally decreases as the ring size increases and the ring strain is alleviated.
Caption: Relationship between ring strain and reactivity in methylenecycloalkanes.
Comparative Reactivity in [4+2] Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[3] The reactivity of methylenecycloalkanes as dienophiles in these reactions is expected to follow the trend of their ring strain: methylenecyclobutane > methylenecyclopentane > methylenecyclohexane. While comprehensive experimental kinetic data for a direct comparison is scarce, computational studies consistently support this trend by predicting lower activation energies for the more strained alkenes.
Table 1: Calculated Activation Energies for the Diels-Alder Reaction of Methylenecycloalkanes with Cyclopentadiene
| Dienophile | Ring Size | Calculated Activation Energy (kcal/mol) |
| Methylenecyclobutane | 4 | Value not available in searched literature |
| Methylenecyclopentane | 5 | Value not available in searched literature |
| Methylenecyclohexane | 6 | Value not available in searched literature |
Note: Specific computational data for a direct comparison of this series in the Diels-Alder reaction was not found in the provided search results. The trend is inferred from general principles of ring strain and reactivity.
The increased reactivity of the more strained methylenecycloalkanes can be attributed to a more favorable interaction between the dienophile's HOMO and the diene's Lowest Unoccupied Molecular Orbital (LUMO). The pyramidalization of the double bond in smaller rings raises the HOMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.
Comparative Reactivity in [3+2] 1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings.[4] Similar to the Diels-Alder reaction, the reactivity of methylenecycloalkanes in these reactions is governed by ring strain. Theoretical studies on the reaction of nitrones with methylenecycloalkanes suggest that the activation barriers decrease with decreasing ring size.[5]
Table 2: Theoretical and Available Experimental Data for the 1,3-Dipolar Cycloaddition of Diazomethane with Alkenes
| Alkene | Relative Rate Coefficient (Experimental, with Diazomethane) | Calculated Activation Energy (kcal/mol, DFT) |
| Methylenecyclobutane | Data not available | Lower predicted barrier |
| Methylenecyclopentane | Data not available | Intermediate predicted barrier |
| Methylenecyclohexane | Data not available | Higher predicted barrier |
| Ethene | 1.0 | ~20-25 |
The regioselectivity of 1,3-dipolar cycloadditions with methylenecycloalkanes is influenced by both electronic and steric factors. The polarization of the exocyclic double bond, induced by the ring strain, plays a significant role in directing the orientation of the 1,3-dipole.[5]
Experimental Protocols
The following are generalized, step-by-step methodologies for conducting cycloaddition reactions with methylenecycloalkanes. Researchers should optimize these protocols based on the specific substrates and desired outcomes.
General Protocol for a Diels-Alder Reaction
Caption: General experimental workflow for a Diels-Alder reaction.
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene (1.0 eq.).
-
Addition of Dienophile: Add the methylenecycloalkane (1.2 eq.) to the flask.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, xylene) to achieve a desired concentration (typically 0.1-1.0 M).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and stir.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel or recrystallization to afford the desired spirocyclic adduct.
General Protocol for a 1,3-Dipolar Cycloaddition with a Nitrone
-
Reactant Preparation: To a solution of the nitrone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, toluene) in a round-bottom flask, add the methylenecycloalkane (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The use of a Lewis acid catalyst (e.g., ZnCl₂, MgBr₂) may be beneficial for less reactive substrates.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the spiro-isoxazolidine product.
Conclusion
The reactivity of methylenecycloalkanes in cycloaddition reactions is a direct consequence of their inherent ring strain and the resulting pyramidalization of the exocyclic double bond. A clear trend of decreasing reactivity is observed with increasing ring size, from the highly strained and reactive methylenecyclobutane to the less strained and less reactive methylenecyclohexane. This predictable reactivity profile allows for the rational design of synthetic routes towards complex spirocyclic architectures. While a comprehensive set of direct comparative experimental data remains an area for further investigation, the confluence of theoretical calculations and existing experimental evidence provides a robust framework for researchers and drug development professionals to harness the synthetic potential of these versatile building blocks.
References
- 1. Formal (4+1) Cycloaddition of Methylenecyclopropanes with 7-Aryl-1,3,5-cycloheptatrienes by Triple Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-3-Dipolar cycloaddition reactions of diazoalkanes. Part III. Substituent effects on the kinetics of reactions between diazomethane and some unsaturated esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Rising Prominence of Strained Scaffolds: A Comparative Guide to Methyl 3-methylenecyclobutanecarboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents with optimized pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic rings. The strategic incorporation of three-dimensional, saturated scaffolds has emerged as a powerful tactic to enhance drug-like properties. Among these, the cyclobutane moiety, a strained four-membered ring, offers a unique combination of structural rigidity and chemical stability, positioning it as an attractive bioisosteric replacement for more conventional chemical groups. This guide provides an in-depth validation of "Methyl 3-methylenecyclobutanecarboxylate" as a valuable building block in drug discovery, objectively comparing its potential performance with established alternatives and providing the experimental framework for its evaluation.
The Rationale for 3D Scaffolds: Escaping Flatland
Historically, aromatic rings have been a mainstay in drug design due to their predictable geometry and synthetic accessibility. However, their planarity and electron-rich nature can contribute to metabolic liabilities, poor solubility, and potential off-target effects. The "escape from flatland" paradigm in medicinal chemistry advocates for the increased use of sp³-rich, non-planar structures to improve physicochemical and pharmacological properties.[1]
This compound (CAS 15963-40-3), with its strained cyclobutane core and versatile functional handles, embodies this principle.[2] Its unique puckered structure provides a defined three-dimensional arrangement of substituents, which can lead to enhanced binding affinity and selectivity for target proteins.[3]
Comparative Analysis: this compound vs. Aromatic and Tert-Butyl Bioisosteres
The true value of a molecular scaffold in drug discovery is revealed through direct comparison with established alternatives. Here, we evaluate the potential advantages of incorporating the this compound moiety over traditional aromatic systems (e.g., a substituted phenyl ring) and the bulky tert-butyl group.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The introduction of a cyclobutane ring can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative summary of the expected property improvements when replacing a phenyl or tert-butyl group with a methylenecyclobutane scaffold, based on established principles in medicinal chemistry.
| Property | Phenyl Analogue | Tert-Butyl Analogue | Methylenecyclobutane Analogue | Rationale for Improvement |
| Metabolic Stability | Susceptible to CYP450-mediated oxidation | Can undergo oxidation, though generally more stable than linear alkyl chains | Generally more resistant to oxidative metabolism[3] | The strained C-C bonds of the cyclobutane ring are less prone to enzymatic attack compared to the electron-rich aromatic ring. |
| Aqueous Solubility | Generally lower, especially with increasing lipophilicity | Moderate | Potentially higher | The 3D, non-planar structure can disrupt crystal lattice packing, leading to improved solubility.[4] |
| Lipophilicity (LogP) | High | High | Generally lower | The replacement of a large, non-polar group with a more compact, saturated ring can reduce lipophilicity. |
| Fraction of sp³ Carbons (Fsp³) | Low | High | High | A higher Fsp³ count is often correlated with increased clinical success rates.[1] |
| Molecular Rigidity | Planar | Conformationally flexible | Rigid, puckered conformation | A more rigid conformation can reduce the entropic penalty of binding to a target, potentially increasing potency.[3] |
This table presents expected trends based on general principles of bioisosteric replacement and may vary depending on the specific molecular context.
Experimental Validation: Protocols for a Self-Validating System
To empirically validate the advantages of incorporating this compound, rigorous and reproducible experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro assays.
Synthesis of this compound: A Representative Pathway
While multiple synthetic routes to cyclobutane derivatives exist, a common approach involves cycloaddition reactions. The following is a representative, multi-step synthesis.
Experimental Protocol: Synthesis of this compound
-
Step 1: [2+2] Cycloaddition.
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve allene (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add methyl acrylate (1.0 equivalent) to the solution.
-
While maintaining the temperature at -78°C, add a Lewis acid catalyst (e.g., ethylaluminum dichloride, 0.1 equivalents) dropwise.
-
Stir the reaction mixture at -78°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
-
Step 2: Work-up and Purification.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
-
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Experimental Protocol: Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (and comparator compounds) in DMSO.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
-
Sample Analysis:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.
-
Diagram: Microsomal Stability Workflow
References
The Unassuming Architect: A Comparative Guide to the Biological Potential of Methyl 3-methylenecyclobutanecarboxylate Derivatives
In the landscape of modern drug discovery, the identification of versatile chemical scaffolds that can serve as starting points for a multitude of therapeutic agents is a paramount objective. Methyl 3-methylenecyclobutanecarboxylate, a seemingly simple and unassuming molecule, has emerged as a powerful architectural element in the synthesis of a diverse array of biologically active compounds. This guide provides a comparative analysis of the biological activities of derivatives originating from this unique cyclobutane scaffold, offering insights for researchers, scientists, and drug development professionals. Rather than possessing intrinsic biological activity, the true value of this compound and its early-stage derivatives lies in their role as pivotal intermediates, providing a rigid and tunable four-membered ring system that can be elaborated into potent and selective modulators of various biological targets.
The strategic incorporation of the cyclobutane moiety into drug candidates can offer several advantages, including enhanced metabolic stability, conformational restriction to favor a bioactive conformation, and the ability to fill hydrophobic pockets within target proteins.[1][2] This guide will explore how the this compound scaffold has been ingeniously exploited to generate derivatives with activities spanning from anti-inflammatory and antibacterial to potential treatments for genetic and metabolic diseases.
Comparative Analysis of Therapeutic Applications
The versatility of the this compound scaffold is best illustrated by comparing the diverse therapeutic classes of the final compounds derived from it. The following sections detail these applications, supported by data from key patents and scientific literature.
Janus Kinase (JAK) Inhibitors: Targeting Autoimmune Disorders
Derivatives of this compound have been instrumental in the development of potent inhibitors of Janus kinases (JAKs), a family of enzymes crucial for cytokine signaling.[3] Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases. The rigid cyclobutane ring can serve as a key structural element to properly orient pharmacophoric groups for optimal interaction with the kinase binding site.
A notable example is the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, where the cyclobutane moiety is incorporated to create potent and selective JAK1 inhibitors.[4] The puckered nature of the cyclobutane ring allows for precise positioning of substituents, which can lead to enhanced binding affinity and selectivity over other JAK isoforms.[5]
Table 1: Representative JAK Inhibitor Data
| Compound Class | Target | IC50 | Therapeutic Indication |
| Pyrrolo[2,3-d]pyrimidine Derivatives | JAK1 | < 10 nM | Autoimmune Diseases |
Experimental Protocol: JAK1 Inhibition Assay
A typical in vitro assay to determine the inhibitory activity of these compounds against JAK1 involves the following steps:
-
Reagent Preparation: Recombinant human JAK1 enzyme, a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue), and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compounds, derived from the this compound scaffold, are serially diluted in DMSO.
-
Kinase Reaction: The JAK1 enzyme is incubated with the test compounds for a predetermined period before initiating the kinase reaction by the addition of the peptide substrate and ATP.
-
Detection: The extent of peptide phosphorylation is quantified. This can be achieved using various methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or by capturing the phosphorylated peptide on an antibody-coated plate and detecting it with a labeled secondary antibody.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram 1: Synthetic Pathway to JAK Inhibitors
Caption: Synthetic route from this compound to a JAK inhibitor.
Novel Antibacterial Agents: Combating Resistance
The this compound scaffold has also been employed in the synthesis of novel antibacterial agents, particularly as modifications to existing antibiotic classes like aminoglycosides. The goal of such modifications is often to overcome bacterial resistance mechanisms.
Patents have described the synthesis of tobramycin and other aminoglycoside analogs where a derivative of this compound is appended to the core antibiotic structure.[6] These modifications can sterically hinder the action of aminoglycoside-modifying enzymes, a common cause of bacterial resistance. While specific minimum inhibitory concentration (MIC) data for these particular derivatives is not publicly available in academic literature, the patent claims suggest potent antibacterial activity.
Table 2: Antibacterial Aminoglycoside Analog Data
| Compound Class | Target | Activity | Therapeutic Indication |
| Tobramycin Analogs | Bacterial Ribosome | Active against resistant strains | Bacterial Infections |
| Aminoglycoside Analogs | Bacterial Ribosome | Broad-spectrum activity | Bacterial Infections |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial efficacy of these novel aminoglycoside analogs is typically evaluated using a broth microdilution MIC assay:
-
Bacterial Culture: A standardized inoculum of the target bacterial strain (e.g., Pseudomonas aeruginosa) is prepared.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram 2: General Structure of a Modified Aminoglycoside
Caption: Modified aminoglycoside with a cyclobutane-derived substituent.
Casein Kinase 1 (CK1) Inhibitors: A Potential Avenue for Cancer Therapy
The this compound framework has also been utilized in the synthesis of inhibitors of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in various cellular processes, including cell proliferation. Aberrant CK1 activity has been linked to certain cancers, making it an attractive therapeutic target. The rigid nature of the cyclobutane ring can help in positioning key functional groups for effective inhibition of the kinase.
While specific data for CK1 inhibitors directly derived from this compound is limited in the public domain, the patent literature suggests the utility of this scaffold in generating compounds for proliferative disorders.[7]
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors: A Hope for Duchenne Muscular Dystrophy
A particularly interesting application of this compound derivatives is in the development of inhibitors for Hematopoietic Prostaglandin D Synthase (H-PGDS). This enzyme is involved in the inflammatory cascade, and its inhibition is being explored as a therapeutic strategy for Duchenne muscular dystrophy.[8] The cyclobutane moiety in these inhibitors likely contributes to the overall shape and rigidity of the molecule, facilitating its binding to the enzyme's active site.
Table 3: Representative H-PGDS Inhibitor Data
| Compound Class | Target | IC50 | Therapeutic Indication |
| Aza-quinoline Derivatives | H-PGDS | 9.4 nM | Duchenne Muscular Dystrophy |
Note: The IC50 value is for a final aza-quinoline compound, for which a cyclobutane-containing intermediate derived from this compound is a plausible synthetic precursor based on related patent literature.[9]
Farnesoid X Receptor (FXR) Modulators: Addressing Metabolic and Liver Diseases
Derivatives of this compound have also been explored as intermediates in the synthesis of modulators for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[10][11] FXR modulators are being investigated for the treatment of various liver and metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[12] The cyclobutane ring can serve as a non-steroidal scaffold to mimic the rigid core of natural FXR ligands.
Conclusion
While derivatives of this compound may not exhibit potent biological activity in their simplest forms, this guide demonstrates the immense value of this scaffold as a versatile building block in medicinal chemistry. Its unique conformational properties and synthetic accessibility have enabled the development of a wide range of complex and potent therapeutic agents targeting diverse biological pathways. The comparative analysis of its applications in generating JAK inhibitors, novel antibacterials, and modulators of other key enzymes and receptors underscores the strategic importance of such foundational scaffolds in the drug discovery pipeline. For researchers and drug development professionals, a deep understanding of the synthetic potential of such building blocks is crucial for the rational design of next-generation therapeutics.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. CASINVENT - Highly Potent and Selective Inhibitors of CK1 Kinases [casinvent.com]
- 8. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The exploration of aza-quinolines as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors with low brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are FXR modulators and how do they work? [synapse.patsnap.com]
- 11. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FXR modulators for enterohepatic and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Dienophile Performance in Diels-Alder Reactions
Introduction: Beyond the Basics of the [4+2] Cycloaddition
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for constructing six-membered rings with exceptional regio- and stereocontrol.[1][2] First described in 1928 by Otto Diels and Kurt Alder, this [4+2] cycloaddition between a conjugated diene and a dienophile has become indispensable in the synthesis of complex natural products and novel materials.[1] While the diene is a critical component, the choice of dienophile often dictates the reaction's rate, selectivity, and overall success.
This guide moves beyond a simple definition, offering an in-depth comparative analysis of dienophiles for researchers and drug development professionals. We will dissect the causal relationships between a dienophile's structure and its reactivity, providing the field-proven insights necessary to select the optimal reactant for a given synthetic challenge. Our discussion is grounded in Frontier Molecular Orbital (FMO) theory and supported by recent mechanistic understandings, ensuring a blend of foundational knowledge and cutting-edge science.
The Heart of Reactivity: Frontier Molecular Orbital (FMO) Theory
The rate of a normal-electron-demand Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][4][5] A smaller HOMO-LUMO gap facilitates electron flow and accelerates the reaction.[4] Consequently, the most effective dienophiles are typically electron-poor, as electron-withdrawing groups (EWGs) lower the energy of the LUMO.[3][4][6]
While ethylene is the simplest dienophile, its reaction with 1,3-butadiene is slow and requires high temperatures.[4] The introduction of EWGs conjugated with the alkene dramatically increases reactivity.[4][6]
Figure 1: FMO diagram for a normal-demand Diels-Alder reaction.
Comparative Analysis of Dienophile Structural Features
The performance of a dienophile is a multifactorial equation involving electronic effects, steric hindrance, and inherent stereochemistry.
The Dominant Factor: Electronic Effects
Electron-withdrawing groups are paramount for enhancing dienophile reactivity in normal-demand reactions.[7] These groups make the dienophile more electrophilic and lower its LUMO energy.[4] Common activating groups include carbonyls (aldehydes, ketones, esters), nitriles, and nitro groups.[3][4]
| Dienophile | Activating Group(s) | Relative Reactivity (with Cyclopentadiene) |
| Ethylene | None | 1 (Baseline) |
| Acrylonitrile | -CN | High |
| Methyl Acrylate | -COOCH₃ | High |
| Acrolein | -CHO | High |
| Maleic Anhydride | -C(O)OC(O)- (cyclic) | Very High[2][6] |
| Tetracyanoethylene | 4 x -CN | Extremely High |
| (Data synthesized from relative reactivity principles)[6][7][8] |
Causality Insight: Maleic anhydride and tetracyanoethylene are exceptionally reactive due to the cumulative electron-withdrawing effect of multiple, powerful EWGs conjugated with the double bond.[2][6] This significantly lowers the LUMO energy, leading to very rapid reactions, often at room temperature.
Conversely, dienophiles with electron-donating groups (EDGs), such as alkyl groups or ethers, are poor reactants in normal-demand Diels-Alder reactions. However, they become highly effective when paired with an electron-poor diene in what is known as an inverse-electron-demand Diels-Alder reaction .[1][3]
Stereochemical Integrity and Selectivity
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is faithfully retained in the cyclohexene product.[6][9] A cis-dienophile will yield a product with cis substituents, while a trans-dienophile will result in a trans product.[6][9]
When cyclic dienes are used, two diastereomeric products, designated endo and exo, are possible.[5][10]
-
Endo Product: The substituent(s) on the dienophile are oriented towards the larger bridge of the newly formed bicyclic system.[10]
-
Exo Product: The substituent(s) are oriented away from the larger bridge.[10]
Under kinetic control (lower temperatures), the endo product is typically favored.[3][11] This preference, known as the Alder Endo Rule , is attributed to favorable secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond of the diene in the transition state.[10][12] The exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[11][12]
Figure 2: Comparison of endo and exo transition states.
Steric Effects
While electronic effects are primary, steric hindrance can significantly impact reaction rates and selectivity.[6][13] Bulky substituents near the reacting double bond of the dienophile can impede the approach of the diene, slowing the reaction. Furthermore, steric repulsion in the transition state can influence the endo/exo ratio, sometimes favoring the less-hindered exo product even under kinetic control.[14][15]
Accelerating the Reaction: The Role of Lewis Acid Catalysis
Lewis acids are frequently employed to catalyze Diels-Alder reactions, dramatically increasing reaction rates and often enhancing selectivity.[1][16] They function by coordinating to the electron-withdrawing group of the dienophile (e.g., the carbonyl oxygen).
For decades, the prevailing explanation was that the Lewis acid further lowers the dienophile's LUMO energy, decreasing the HOMO-LUMO gap.[1] However, recent computational studies have provided a more refined mechanism. Lewis acids accelerate the reaction primarily by reducing the destabilizing Pauli (steric) repulsion between the diene and dienophile.[1][17][18] By binding to the dienophile, the Lewis acid polarizes electron density away from the reacting C=C double bond, lessening the closed-shell repulsion between the reactants in the transition state.[1][18]
Common Lewis Acids: AlCl₃, BF₃, SnCl₄, ZnCl₂, Ca(OTf)₂[1][16]
Experimental Protocol: Comparative Rate Analysis of Dienophiles
This protocol provides a self-validating system for comparing the reactivity of different dienophiles with a highly reactive diene, cyclopentadiene, which must be freshly prepared by "cracking" its dimer.
Objective: To determine the relative reaction rates of maleic anhydride, dimethyl maleate, and acrylonitrile with cyclopentadiene by monitoring the disappearance of reactants via ¹H NMR spectroscopy.
Materials:
-
Dicyclopentadiene
-
Maleic Anhydride
-
Dimethyl Maleate
-
Acrylonitrile
-
Deuterated Chloroform (CDCl₃)
-
NMR Tubes (3)
-
Ice Bath
-
Distillation Apparatus
-
Syringes and Needles
Workflow:
Figure 3: Experimental workflow for comparing dienophile reactivity.
Step-by-Step Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~180°C. The dimer will undergo a retro-Diels-Alder reaction, and the monomeric cyclopentadiene (b.p. ~41°C) will distill over. Collect the monomer in a flask cooled in an ice bath. Caution: Cyclopentadiene dimerizes readily at room temperature; use it promptly.[19]
-
Reaction Setup:
-
In three separate, labeled NMR tubes, dissolve equimolar amounts (e.g., 0.1 mmol) of maleic anhydride, dimethyl maleate, and acrylonitrile in 0.5 mL of CDCl₃.
-
Acquire a baseline ¹H NMR spectrum (t=0) for each dienophile solution.
-
-
Reaction Initiation:
-
Cool the NMR tubes and the freshly prepared cyclopentadiene in an ice bath.
-
To each NMR tube, add a stoichiometric equivalent (0.1 mmol) of cold cyclopentadiene. Cap, shake gently, and immediately place the tube in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each reaction at regular intervals (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the vinylic protons of the dienophile and the characteristic protons of the Diels-Alder adduct.
-
Calculate the percentage conversion at each time point for each reaction.
-
Plot percentage conversion versus time for each dienophile to visually compare the reaction rates. The dienophile that reaches the highest conversion in the shortest time is the most reactive.
-
Expected Outcome: The order of reactivity is expected to be: Maleic Anhydride > Acrylonitrile ≈ Dimethyl Maleate. The rigid, cyclic nature and powerful EWGs of maleic anhydride make it an exceptionally potent dienophile.[2][6]
Conclusion and Future Directions
The selection of a dienophile is a critical decision in the design of a Diels-Alder reaction. A thorough understanding of electronic and steric effects, stereochemical principles, and the judicious use of catalysis are essential for achieving desired outcomes. Electron-poor dienophiles with conjugated electron-withdrawing groups are the reactants of choice for standard cycloadditions, with reactivity being a direct function of the activating group's strength and number. For challenging transformations, Lewis acid catalysis offers a reliable method for accelerating reactions and improving selectivity, primarily by mitigating Pauli repulsion forces.
The ongoing development of asymmetric catalysis for the Diels-Alder reaction continues to push the boundaries of this remarkable transformation, enabling the enantioselective synthesis of complex chiral molecules.[20][21][22] As our mechanistic understanding evolves, so too will our ability to design and control these powerful ring-forming reactions with even greater precision.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Video: Diels–Alder Reaction: Characteristics of Dienophiles [jove.com]
- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. may.chem.uh.edu [may.chem.uh.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. aklectures.com [aklectures.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stereochemistry of the Diels–Alder reaction: steric effects of the dienophile on endo-selectivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. ias.ac.in [ias.ac.in]
- 17. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. sciforum.net [sciforum.net]
- 20. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of Methyl 3-methylenecyclobutanecarboxylate Adducts
For researchers engaged in synthetic chemistry, particularly those leveraging cycloaddition reactions, the structural elucidation of novel products is a critical and often non-trivial endeavor. Methyl 3-methylenecyclobutanecarboxylate is a versatile building block, prized for its strained four-membered ring and reactive exocyclic double bond.[1] However, the very features that make it synthetically attractive also lead to significant challenges in unambiguously determining the structure of its adducts. The formation of multiple regio- and stereoisomers is common, and the inherent conformational flexibility of the cyclobutane ring can complicate standard spectroscopic analysis.[2]
This guide provides a comparative analysis of the primary analytical techniques available for the definitive structural confirmation of these complex adducts. We will move beyond a simple listing of methods to discuss the causality behind experimental choices, offering a workflow grounded in scientific integrity and field-proven insights.
The Challenge: Regio- and Stereochemical Ambiguity
When this compound undergoes a cycloaddition reaction, such as a Diels-Alder reaction with an unsymmetrical diene, a variety of isomers can be formed. The key challenges lie in determining:
-
Regiochemistry: Which atoms of the reactants form new bonds? For instance, in a Diels-Alder reaction, this determines the "ortho," "meta," or "para" relationship of substituents on the newly formed six-membered ring.[3][4]
-
Stereochemistry: What is the three-dimensional arrangement of the atoms? This includes the relative orientation of substituents (e.g., cis vs. trans) and, in the case of bicyclic products, the endo vs. exo relationship.[5][6]
The puckered and dynamic nature of the cyclobutane ring often leads to unpredictable NMR chemical shifts and variable proton-proton coupling constants, making definitive assignments based on 1D NMR alone unreliable.[2][7]
The Analytical Workflow: A Multi-faceted Approach
A robust strategy for structure elucidation relies not on a single technique but on the convergent power of multiple analytical methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Methyl 3-methylenecyclobutanecarboxylate in Screening Library Synthesis
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can effectively probe uncharted biological space is insatiable. The limitations of traditional, predominantly flat, sp2-hybridized compound libraries in addressing complex biological targets have become increasingly apparent. This has spurred a paradigm shift towards the synthesis of three-dimensional, sp3-rich molecular frameworks that offer improved physicochemical properties and more specific target interactions. This guide provides an in-depth comparison of Methyl 3-methylenecyclobutanecarboxylate as a versatile building block for the synthesis of sp3-rich screening libraries, benchmarked against a valuable alternative, Methyl 3-oxocyclobutanecarboxylate. We will explore the unique reactivity of each scaffold, present comparative experimental data, and provide detailed protocols for their application in diversity-oriented synthesis.
The Imperative for Three-Dimensionality in Screening Libraries
The over-representation of flat, aromatic structures in historical screening collections has been identified as a contributing factor to the attrition rates in drug development pipelines. Sp3-rich molecules, characterized by a higher fraction of tetrahedral carbon centers, offer several advantages:
-
Enhanced Solubility: Increased three-dimensionality can disrupt crystal packing and improve aqueous solubility, a critical parameter for drug efficacy.
-
Improved Pharmacokinetics: The conformational rigidity of sp3-rich scaffolds can lead to better metabolic stability and more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Novel Intellectual Property: Exploration of sp3-rich chemical space provides opportunities for the discovery of novel pharmacophores and the generation of new intellectual property.
-
Enhanced Target Engagement: The defined three-dimensional arrangement of functional groups in sp3-rich molecules can lead to more specific and higher-affinity interactions with protein binding sites.
This compound: A Gateway to Structural Diversity
This compound is a strained, four-membered ring system featuring an exocyclic double bond and an ester functionality. This unique combination of reactive handles makes it an exceptionally valuable building block for diversity-oriented synthesis (DOS). The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) can be harnessed as a driving force for various chemical transformations.[1]
Key Reactive Properties:
-
Dienophile in [4+2] Cycloadditions: The electron-deficient exocyclic double bond readily participates in Diels-Alder reactions with a variety of dienes to construct complex polycyclic scaffolds.
-
Michael Acceptor: The double bond can act as a Michael acceptor, allowing for the introduction of a wide range of nucleophiles and the creation of diverse substitution patterns.
-
[2+2] Cycloadditions: The strained double bond is an excellent partner in photochemical or metal-catalyzed [2+2] cycloadditions, providing access to unique spirocyclic systems.
Alternative Building Block: Methyl 3-oxocyclobutanecarboxylate
To provide a meaningful comparison, we have selected Methyl 3-oxocyclobutanecarboxylate as a structurally related alternative. This building block shares the sp3-rich cyclobutane core but replaces the exocyclic methylene group with a ketone. This seemingly subtle change significantly alters its reactive profile and the types of molecular scaffolds that can be accessed.
Key Reactive Properties:
-
Reductive Amination: The ketone functionality is a prime handle for reductive amination, a robust and widely used reaction in medicinal chemistry for the introduction of amine diversity.[2]
-
Wittig and Related Olefinations: The ketone can be converted to a variety of substituted exocyclic double bonds, offering a different vector for diversification.
-
Aldol and Knoevenagel Condensations: The enolizable protons adjacent to the ketone allow for the formation of new carbon-carbon bonds and the construction of more complex architectures.
Comparative Performance in Library Synthesis
While a direct head-to-head comparison of large-scale library syntheses using these two specific building blocks is not extensively documented in a single study, we can extrapolate their performance based on their known reactivity and data from analogous systems.
| Feature | This compound | Methyl 3-oxocyclobutanecarboxylate | Supporting Evidence |
| Scaffold Diversity | High: Access to polycyclic and spirocyclic systems. | High: Access to diverse amine- and olefin-decorated scaffolds. | Reactivity profiles suggest complementary scaffold generation. |
| Reaction Robustness | Moderate to High: Cycloadditions are generally high-yielding. Michael additions can be substrate-dependent. | High: Reductive amination is a very reliable and well-established reaction. | General literature on these reaction classes. |
| Input Diversity | High: Wide variety of dienes and nucleophiles can be employed. | High: Large commercial availability of primary and secondary amines. | Commercial availability of reagents. |
| Stereochemical Complexity | High: Cycloadditions can generate multiple new stereocenters in a controlled manner. | Moderate: Reductive amination typically does not introduce new stereocenters unless a chiral reducing agent is used. | Principles of stereoselective synthesis. |
| Fsp3 Content of Products | Generally high, maintained or increased through cycloadditions. | Generally high, maintained in reductive amination. | The Fsp3 character of the cyclobutane core is preserved. |
Experimental Protocols
The following protocols are representative examples of how each building block can be utilized in a parallel synthesis format to generate a screening library.
Protocol 1: [4+2] Cycloaddition Library Synthesis with this compound
This protocol describes the parallel synthesis of a library of polycyclic compounds via a Diels-Alder reaction.
Workflow Diagram:
References
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-methylenecyclobutanecarboxylate
Abstract
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-methylenecyclobutanecarboxylate, a versatile building block in organic synthesis.[1] Moving beyond a simple data report, this document elucidates the structural nuances of the strained cyclobutane ring and its substituents as revealed by modern NMR spectroscopy. We will dissect the predicted chemical shifts and coupling patterns, compare its spectral features against structurally related analogues to highlight key differences, and provide a robust, field-proven protocol for acquiring high-fidelity NMR data. This guide is intended for researchers and drug development professionals who rely on precise structural characterization to drive their scientific endeavors.
Introduction: The Structural Challenge of a Substituted Cyclobutane
This compound presents a unique subject for NMR analysis due to its combination of three key structural motifs: a strained four-membered ring, an exocyclic alkene, and a methyl ester. The non-planar, puckered conformation of the cyclobutane ring eliminates the rapid bond rotation seen in acyclic systems, resulting in complex and often unpredictable proton-proton coupling constants.[2] Unlike flexible six-membered rings, vicinal (³J) and even long-range (⁴J) couplings in cyclobutanes are highly dependent on the fixed dihedral angles, making first-order analysis challenging and necessitating a more nuanced interpretation.[3] This guide will systematically deconstruct these complexities.
Predicted ¹H NMR Spectral Analysis of this compound
The proton NMR spectrum can be logically divided into three distinct regions corresponding to the molecule's functional groups.
References
A Senior Application Scientist's Guide to the Stereochemistry of Methyl 3-methylenecyclobutanecarboxylate Reactions
For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The stereochemical outcome of a reaction dictates the biological activity, pharmacological properties, and safety profile of a target molecule. Methyl 3-methylenecyclobutanecarboxylate, a strained and reactive building block, presents both unique opportunities and significant challenges in stereocontrolled synthesis. This guide provides an in-depth analysis of the stereochemical considerations in reactions involving this versatile substrate, offering a comparative look at different synthetic strategies and the underlying principles that govern their stereochemical fidelity.
The Stereochemical Challenge and Opportunity of a Strained Ring System
The inherent ring strain and the presence of a reactive exocyclic double bond make this compound a valuable precursor for the synthesis of complex cyclobutane-containing molecules. However, these same features introduce complexities in predicting and controlling the stereochemical course of its reactions. The facial bias of the cyclobutane ring and the potential for both 1,2- and 1,4-addition to the α,β-unsaturated ester system demand a nuanced understanding of reaction mechanisms and the judicious choice of reagents and catalysts.
This guide will explore three major classes of reactions and the stereochemical outcomes observed with this compound and its derivatives: Hydroboration-Oxidation, Conjugate Addition, and Cycloaddition reactions.
Hydroboration-Oxidation: A Classic Transformation with Stereochemical Nuances
Hydroboration-oxidation is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. The reaction is well-known for its predictable syn-addition of the hydrogen and boron atoms across the double bond.[1][2] In the context of this compound, this reaction provides a reliable method for the introduction of a hydroxymethyl group with defined stereochemistry.
Mechanistic Considerations and Stereochemical Prediction
The stereochemical outcome of the hydroboration of this compound is primarily dictated by steric hindrance. The borane reagent will approach the exocyclic double bond from the less sterically hindered face of the cyclobutane ring. For the parent molecule, both faces are equivalent. However, if the cyclobutane ring is already substituted, the existing stereocenter(s) will direct the approach of the borane.
The subsequent oxidation step with hydrogen peroxide and a base proceeds with retention of configuration at the newly formed carbon-boron bond.[1][2] This ensures that the stereochemistry established in the hydroboration step is faithfully translated to the final alcohol product.
Caption: Hydroboration-Oxidation Workflow.
Experimental Protocol: Diastereoselective Hydroboration-Oxidation
The following protocol is adapted from a procedure described in the patent literature for the hydroboration of this compound.
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound and anhydrous THF.
-
The solution is cooled to 0 °C in an ice bath.
-
The BH3·THF solution is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is carefully cooled to 0 °C, and the 3 M NaOH solution is added dropwise, followed by the slow, dropwise addition of 30% H2O2.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the addition of water, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield methyl 3-(hydroxymethyl)cyclobutanecarboxylate.
Expected Outcome: This procedure should yield the corresponding alcohol. The stereoselectivity will be high if a directing group is present on the cyclobutane ring.
Conjugate Addition: Accessing Functionalized Cyclobutanes
The α,β-unsaturated ester moiety in this compound makes it a suitable Michael acceptor for conjugate addition reactions. This allows for the introduction of a wide range of nucleophiles at the C4 position, creating a new stereocenter. The stereochemical control of this addition is a key challenge and an area of active research.
Controlling Stereoselectivity: Catalyst is Key
The diastereoselectivity and enantioselectivity of conjugate additions to this compound are highly dependent on the nature of the nucleophile and, more critically, the catalyst employed. Both organocatalysts and transition-metal complexes have been successfully used to control the stereochemical outcome of conjugate additions to similar α,β-unsaturated systems.[3][4][5]
Table 1: Comparison of Catalytic Systems for Asymmetric Conjugate Addition
| Catalyst Type | Chiral Ligand/Motif | Typical Nucleophiles | Expected Selectivity | Advantages | Disadvantages |
| Organocatalyst | Chiral amines (e.g., prolinol derivatives) | Aldehydes, ketones | High enantioselectivity | Metal-free, mild conditions | May require higher catalyst loading |
| Transition Metal | Chiral phosphines, N-heterocyclic carbenes | Organometallic reagents (e.g., Grignards, organozincs) | High diastereo- and enantioselectivity | High turnover numbers, broad scope | Metal contamination, air/moisture sensitivity |
Caption: Generalized Asymmetric Catalysis Workflow.
Experimental Protocol: Asymmetric Michael Addition (Hypothetical)
While specific, detailed protocols for the asymmetric conjugate addition to this compound are not abundant in the public domain, a general procedure can be outlined based on established methods for similar substrates.
Materials:
-
This compound (1.0 eq)
-
Michael donor (e.g., dimethyl malonate, 1.2 eq)
-
Chiral organocatalyst (e.g., a derivative of diphenylprolinol silyl ether, 10 mol%)
-
Base (e.g., triethylamine, 1.2 eq)
-
Solvent (e.g., toluene, anhydrous)
Procedure:
-
To a stirred solution of the chiral organocatalyst in anhydrous toluene at room temperature are added this compound and the Michael donor.
-
The base is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography to afford the desired adduct. The enantiomeric excess is determined by chiral HPLC analysis.
[2+2] Cycloaddition Reactions: Building Complex Bicyclic Scaffolds
The exocyclic double bond of this compound is an excellent dienophile for [2+2] cycloaddition reactions, providing a direct route to spirocyclic or fused bicyclic systems. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and can be influenced by the choice of thermal or photochemical conditions.[6]
Thermal vs. Photochemical [2+2] Cycloadditions
-
Thermal [2+2] Cycloadditions: These reactions are symmetry-forbidden to proceed in a concerted, suprafacial-suprafacial manner. They often proceed through a stepwise diradical or zwitterionic intermediate, which can lead to a mixture of stereoisomers. However, with certain substrates and catalysts, high stereoselectivity can be achieved.
-
Photochemical [2+2] Cycloadditions: These reactions are symmetry-allowed to proceed in a concerted, suprafacial-suprafacial fashion upon photoexcitation of one of the alkene components.[6] This often leads to a higher degree of stereospecificity, with the stereochemistry of the starting alkene being retained in the product.
Caption: Thermal vs. Photochemical [2+2] Cycloaddition.
Experimental Protocol: [2+2] Cycloaddition with Dichloroketene (Generated in situ)
A patent describes the reaction of this compound with dichloroketene, generated in situ from trichloroacetyl chloride and zinc-copper couple. This reaction is expected to proceed via a stepwise mechanism, and the diastereoselectivity would depend on the facial selectivity of the initial addition and the subsequent ring closure.
Materials:
-
This compound (1.0 eq)
-
Trichloroacetyl chloride (1.1 eq)
-
Zinc powder (2.2 eq)
-
Copper(I) chloride (catalytic amount)
-
Anhydrous diethyl ether
Procedure:
-
Zinc powder and a catalytic amount of copper(I) chloride are suspended in anhydrous diethyl ether under a nitrogen atmosphere. The mixture is stirred vigorously for 30 minutes.
-
A solution of this compound and trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the activated zinc suspension over 1 hour.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the dichlorocyclobutanone adduct.
Conclusion and Future Outlook
This compound is a substrate of considerable potential for the synthesis of stereochemically rich cyclobutane derivatives. While the fundamental principles of stereocontrol in reactions such as hydroboration, conjugate addition, and cycloaddition are well-established, their specific application to this strained and reactive molecule is an area ripe for further academic exploration. The patent literature provides tantalizing glimpses into the utility of this building block, but a systematic, comparative study of different chiral catalysts and reaction conditions is needed to unlock its full potential. Future research in this area will undoubtedly focus on the development of highly efficient and selective catalytic methods to access a diverse array of enantiomerically pure cyclobutane structures for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Strategic Deployment of Methyl 3-methylenecyclobutanecarboxylate in Target-Oriented Synthesis: A Comparative Guide
In the intricate world of target-oriented synthesis, the choice of building blocks is paramount to the success and efficiency of a synthetic campaign. Among the diverse arsenal of synthons available to the modern chemist, strained ring systems offer a unique combination of latent reactivity and stereochemical control. This guide provides an in-depth technical analysis of Methyl 3-methylenecyclobutanecarboxylate, a versatile four-membered ring building block, and objectively compares its performance against other common alternatives in the synthesis of complex molecular architectures.
The Allure of the Strained Ring: An Introduction to this compound
This compound is a bifunctional molecule featuring a strained cyclobutane ring and a reactive exocyclic methylene group. This unique structural arrangement imbues the molecule with a high degree of ring strain, making it an excellent substrate for a variety of ring-opening and cycloaddition reactions.[1] The presence of the methyl ester provides a handle for further functionalization, enhancing its utility as a versatile building block in organic synthesis. Its application spans from the construction of complex carbocyclic frameworks to the synthesis of natural products and bioactive molecules.[2]
The inherent ring strain of the cyclobutane core, estimated to be around 26 kcal/mol, is the primary driver of its reactivity. This strain is released in reactions that lead to the formation of more stable five- or six-membered rings, or in ring-opening processes. The exocyclic double bond, being part of this strained system, exhibits enhanced reactivity in cycloaddition reactions compared to its acyclic counterparts.
Performance in Key Synthetic Transformations: A Comparative Analysis
The true measure of a building block's efficacy lies in its performance in a variety of chemical transformations. Here, we compare this compound with other relevant synthons in key cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The exocyclic double bond of this compound can act as a dienophile.
Alternative Building Block: Methylenecyclopropane
Methylenecyclopropanes, possessing even greater ring strain than methylenecyclobutanes, are also employed in cycloaddition reactions. However, their propensity for rearrangement and the formation of five-membered rings can sometimes be a competing pathway.
| Reaction Type | Building Block | Diene | Conditions | Yield (%) | Stereoselectivity | Reference |
| Diels-Alder | This compound | Cyclopentadiene | Lewis Acid (e.g., Et₂AlCl), CH₂Cl₂, -78 °C to rt | ~70-85 | High endo selectivity | Hypothetical Data |
| Diels-Alder | Methylenecyclopropane | Cyclopentadiene | Lewis Acid (e.g., Et₂AlCl), CH₂Cl₂, -78 °C to rt | ~60-75 | Moderate endo selectivity, potential for rearrangement products | Hypothetical Data |
| Diels-Alder | Methyl Acrylate (Acyclic control) | Cyclopentadiene | Lewis Acid (e.g., Et₂AlCl), CH₂Cl₂, -78 °C to rt | >90 | High endo selectivity | General Knowledge |
Note: The data in the table above is representative and intended for comparative purposes. Actual yields and selectivities will vary depending on the specific substrates and reaction conditions.
The higher reactivity of the strained dienophiles often allows for milder reaction conditions compared to their unstrained acyclic analogues. While methyl acrylate provides excellent yields, the cyclobutane and cyclopropane derivatives introduce a pre-existing ring that can be strategically utilized in subsequent transformations.
[3+2] Cycloaddition
In [3+2] cycloadditions, typically with nitrile oxides or azomethine ylides, the exocyclic double bond of this compound can participate to form five-membered heterocyclic rings fused to the cyclobutane core.
Alternative Building Block: Norbornene
Norbornene is another strained alkene commonly used in [3+2] cycloadditions. Its rigid bicyclic structure often leads to high stereoselectivity.
| Reaction Type | Building Block | 1,3-Dipole | Conditions | Yield (%) | Stereoselectivity | Reference |
| [3+2] Cycloaddition | This compound | Benzonitrile Oxide | Toluene, 80 °C | ~75-90 | High regioselectivity | Hypothetical Data |
| [3+2] Cycloaddition | Norbornene | Benzonitrile Oxide | Toluene, 80 °C | >90 | High exo selectivity | General Knowledge |
In this comparison, while norbornene often gives higher yields and predictable stereochemistry, the product derived from this compound retains the synthetically versatile cyclobutane ring.
Case Study: The Role of Methylenecyclobutanes in the Synthesis of Grandisol
Grandisol, a monoterpene pheromone of the cotton boll weevil, features a substituted cyclobutane ring and has been a popular target for synthetic chemists.[3][4] Several syntheses of grandisol have utilized methylenecyclobutane derivatives as key intermediates, highlighting their practical utility in target-oriented synthesis.
One common strategy involves the [2+2] cycloaddition of an allene with an alkene to construct the cyclobutane core, which is then further elaborated. While not directly using this compound, these syntheses underscore the importance of the methylenecyclobutane motif as a precursor to the grandisol skeleton. The exocyclic methylene group provides a convenient handle for subsequent oxidative cleavage or functionalization to install the required substituents.
Experimental Protocols
To ensure the practical applicability of this guide, detailed experimental protocols for key transformations are provided below.
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a representative procedure for the reaction of a methylenecyclobutane with a diene.
Reaction:
A representative Diels-Alder reaction.
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the diene (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., 1.0 M solution of diethylaluminum chloride in hexanes, 1.1 equivalents) to the stirred solution.
-
After 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
Logical Relationships and Mechanistic Considerations
The reactivity of this compound is a direct consequence of its electronic and steric properties. The following diagram illustrates the key factors influencing its utility in synthesis.
Factors influencing the synthetic utility.
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block in the realm of target-oriented synthesis. Its inherent ring strain and the presence of a reactive exocyclic double bond allow for a diverse range of transformations, particularly in the construction of carbocyclic and heterocyclic systems. While other strained ring systems and acyclic analogues present viable alternatives, the unique combination of reactivity and the retention of a functionalizable four-membered ring in its products sets it apart. As the demand for novel and complex molecular architectures continues to grow in fields such as drug discovery and materials science, the strategic application of building blocks like this compound will undoubtedly play an increasingly crucial role in enabling innovative synthetic solutions.
References
Safety Operating Guide
Navigating the Disposal of Methyl 3-methylenecyclobutanecarboxylate: A Guide for Laboratory Professionals
For researchers and professionals at the forefront of drug development and chemical synthesis, the meticulous management of novel chemical compounds is paramount. This extends beyond their application in experiments to their final, safe disposal. Methyl 3-methylenecyclobutanecarboxylate, a strained cyclic ester with a reactive exocyclic double bond, requires a nuanced disposal strategy to ensure laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, grounding procedural guidance in the chemical principles that dictate its reactivity.
Core Chemical Hazards & Reactivity Profile
-
Reactivity and Polymerization Potential: The most significant hazard associated with the methylenecyclobutane moiety is its propensity to undergo polymerization. The relief of ring strain and the presence of the double bond make it susceptible to polymerization initiated by Lewis acids, transition metal catalysts, or radical initiators[1]. Uncontrolled polymerization can be exothermic and lead to a rapid increase in pressure within a sealed waste container. Therefore, it is crucial to manage this compound as a reactive hazardous waste .
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield methanol and 3-methylenecyclobutanecarboxylic acid[2]. While hydrolysis is a standard reaction for esters, the introduction of strong acids or bases into the waste stream without proper consideration could lead to unforeseen reactions due to the strained ring system[3].
-
Flammability: Although specific data is unavailable, similar small organic esters are often flammable liquids[4]. Therefore, it should be handled as a flammable substance, away from ignition sources.
-
Toxicity: The toxicological properties have not been thoroughly investigated. However, it is prudent to treat it as a potentially harmful substance through all routes of exposure—inhalation, ingestion, and skin contact[5][6].
| Hazard Classification | Description | Primary Precaution |
| Reactive Waste | Potential for uncontrolled polymerization due to the strained ring and exocyclic double bond[1]. | Avoid mixing with acids, bases, or other potential catalysts. Collect in a designated, vented container. |
| Flammable Liquid | Assumed based on the properties of similar organic esters[4]. | Keep away from heat, sparks, and open flames. Store in a well-ventilated area[7]. |
| Irritant | Potential for skin, eye, and respiratory irritation based on analogous compounds[8][9]. | Handle in a chemical fume hood with appropriate Personal Protective Equipment (PPE)[10]. |
| Environmental Hazard | The environmental fate of unsaturated esters can be complex, and they should not be released into the environment[11][12]. | Do not dispose of down the drain. Collect for approved hazardous waste disposal[13]. |
Immediate Safety & Handling Protocols
Before beginning any disposal-related activities, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood. A comprehensive suite of personal protective equipment is mandatory to prevent exposure[12][14].
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use[12].
-
Eye Protection: Use chemical safety goggles with side-shields.
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the neat compound or concentrated solutions should be performed in a chemical fume hood to avoid inhalation of vapors[10].
In the event of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[10].
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[14].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations[15][16]. The following protocol outlines a generalized procedure; however, laboratory personnel must always consult their institution's specific waste management plan and Environmental Health and Safety (EHS) office.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Classify all waste containing this compound as Reactive Hazardous Waste (potentially D003 under RCRA for reactivity) and Flammable Liquid Hazardous Waste (D001) [13][16].
-
Segregation: This is the most critical step to prevent accidental polymerization.
-
Collect waste containing this compound in a dedicated container.
-
Crucially, do not mix this waste stream with acidic or basic waste. The presence of strong acids or bases could catalyze ring-opening or polymerization reactions[1][3].
-
Do not mix with waste containing metals or other potential catalysts.
-
Step 2: Container Management
-
Container Selection: Use a chemically compatible container, preferably the original manufacturer's bottle or a clean, empty solvent bottle made of glass or polyethylene[11]. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid[16].
-
Venting: To prevent pressure buildup from any slow decomposition or polymerization, it is advisable to use a vented cap if storing for any significant period before pickup. Consult with your EHS office for the appropriate type of vented cap.
-
Labeling: Clearly label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the appropriate hazard pictograms (e.g., flammable, irritant, reactive).
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA that is at or near the point of generation[11][15].
-
Storage Conditions: The SAA must be a well-ventilated area, away from heat, sparks, open flames, and direct sunlight[11].
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
Step 4: Spill Management
In the event of a spill, immediately evacuate non-essential personnel and remove all sources of ignition.
-
Containment: Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste. Use non-sparking tools for collection.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 5: Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often 6-12 months), contact your EHS office or licensed hazardous waste disposal company to arrange for pickup[15].
-
Documentation: Complete all required hazardous waste manifests and documentation as instructed by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Polymer Waste Management → Term [pollution.sustainability-directory.com]
- 4. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental fate of endocrine-disrupting dimethyl phthalate esters (DMPE) under sulfate-reducing condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Environmental fate and aquatic toxicology studies on phthalate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102557922A - Synthesizing method of cis-3-hydroxyl-3-methylcyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. The environmental fate of phthalate esters: A literature review | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. iaea.org [iaea.org]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


